1-Hexyne
Description
Properties
IUPAC Name |
hex-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-3-5-6-4-2/h1H,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHIBGNXEGJPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28827-85-2 | |
| Record name | 1-Hexyne, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28827-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID30870753 | |
| Record name | 1-Hexyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 1-Hexyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19367 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
133.0 [mmHg] | |
| Record name | 1-Hexyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19367 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
693-02-7, 26856-30-4 | |
| Record name | 1-Hexyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Hexyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693027 | |
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| Record name | Hexyne | |
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| Record name | 1-HEXYNE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexyne | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexyne | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Hexyne | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FZF2F38F5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Hexyne via Alkylation of Monosodium Acetylide
This guide provides a comprehensive overview of the synthesis of 1-hexyne, a valuable terminal alkyne in organic synthesis, through the alkylation of monosodium acetylide with n-butyl bromide. Tailored for researchers and professionals in drug development and chemical sciences, this document delves into the underlying chemical principles, provides a detailed experimental protocol, and addresses critical safety and handling considerations.
Strategic Importance and Reaction Principle
The formation of carbon-carbon bonds is the cornerstone of organic synthesis. The alkylation of acetylide anions stands as a robust and fundamental method for achieving this, allowing for the construction of more complex molecular frameworks from simpler precursors.[1][2] The synthesis of this compound via this route is a classic example, transforming the two-carbon acetylene unit into a six-carbon terminal alkyne.
The overall transformation is represented as:
HC≡C⁻Na⁺ + CH₃(CH₂)₃Br → HC≡C(CH₂)₃CH₃ + NaBr (Monosodium Acetylide + 1-Bromobutane → this compound + Sodium Bromide)
This process is predicated on a two-stage principle:
-
Deprotonation of a Terminal Alkyne : Terminal alkynes, such as acetylene, possess an unusually acidic proton (pKa ≈ 25) on the sp-hybridized carbon.[3] This acidity allows for complete deprotonation by a sufficiently strong base, like sodium amide (NaNH₂), to form a highly reactive acetylide anion.[3][4][5]
-
Nucleophilic Substitution (S\sub>N2) : The resulting acetylide anion is a potent nucleophile due to the negative charge and high energy of the sp orbital electron pair.[4][6][7] It readily attacks an electrophilic carbon center, such as that in a primary alkyl halide like n-butyl bromide, via a bimolecular nucleophilic substitution (S\sub>N2) mechanism.[8][9]
The selection of a primary alkyl halide is critical for the success of this synthesis. Acetylide anions are also strong bases, and their reaction with secondary or tertiary alkyl halides would overwhelmingly favor an E2 elimination pathway, leading to the formation of alkenes instead of the desired alkyne product.[3][6][9][10]
Mechanistic Pathway: S\sub>N2 Alkylation
The core of the synthesis is the S\sub>N2 reaction. The acetylide anion performs a "backside attack" on the electrophilic carbon atom of n-butyl bromide, which is bonded to the electronegative bromine atom.[2][9] As the new carbon-carbon bond forms, the carbon-bromine bond breaks, displacing the bromide ion as the leaving group.[6][7]
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound. Operations involving sodium acetylide and sodium amide are highly hazardous and must be performed under an inert, dry atmosphere by trained personnel.
Reagents and Equipment
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Notes |
| Sodium Acetylide (NaC₂H) | 48.02 | Decomposes | ~1.35 | Highly reactive with water and air.[11][12] |
| n-Butyl Bromide (C₄H₉Br) | 137.02 | 101-102 | 1.274 | Lachrymator. Store over K₂CO₃. |
| This compound (C₆H₁₀) | 82.14 | 71-72 | 0.716 | Flammable liquid.[13] |
| Liquid Ammonia (NH₃) | 17.03 | -33.3 | 0.682 (-33°C) | Corrosive. Requires specialized handling. |
| Anhydrous Diethyl Ether | 74.12 | 34.6 | 0.713 | Highly flammable. Peroxide former. |
Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Dry ice-acetone condenser
-
Mechanical stirrer
-
Dropping funnel
-
Gas inlet for nitrogen/argon
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus (Vigreux or spinning-band column)[14]
Synthesis Workflow
Step-by-Step Procedure
This procedure is adapted from established methods for acetylide alkylation.[15][16]
-
Apparatus Setup : Assemble the three-necked flask with the mechanical stirrer, dropping funnel, and a dry ice condenser. Ensure the entire system is flame-dried and maintained under a positive pressure of dry nitrogen gas.[14]
-
Preparation of Sodium Acetylide : In a well-ventilated fume hood, condense approximately 250-300 mL of liquid ammonia into the flask. Cautiously add small pieces of sodium metal (approx. 0.5 mol) until a persistent blue color is observed. Then, bubble purified acetylene gas through the solution until the blue color is discharged, indicating the formation of monosodium acetylide. A grayish-white precipitate will form.[15][16]
-
Alkylation Reaction : While maintaining the temperature at -33 °C (the boiling point of ammonia), add n-butyl bromide (approx. 0.5 mol) dropwise from the dropping funnel over 45-60 minutes with vigorous stirring.[16]
-
Reaction Completion : After the addition is complete, continue stirring the mixture for an additional 2-3 hours to ensure the reaction goes to completion.[15]
-
Work-up : Carefully remove the cold bath and allow the ammonia to evaporate overnight in the fume hood. To the remaining slurry, cautiously add 100 mL of water to decompose any unreacted sodium. Transfer the mixture to a separatory funnel.
-
Extraction and Washing : Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers and wash successively with 50 mL of water and 50 mL of brine.
-
Drying and Isolation : Dry the organic phase over anhydrous potassium carbonate, filter, and remove the bulk of the ether solvent using a rotary evaporator.[14]
-
Purification : Purify the crude this compound by fractional distillation.[17] Collect the fraction boiling at approximately 71-72 °C.[13]
-
Analysis : Confirm the purity of the final product using Gas Chromatography (GC) and its identity through Nuclear Magnetic Resonance (NMR) spectroscopy.[17]
Safety and Handling Imperatives
Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents.
-
Monosodium Acetylide : This reagent is dangerously reactive with water, releasing flammable acetylene gas, and can ignite spontaneously in air.[12][18][19] It must be handled under an inert, dry atmosphere at all times.[20][21] Commercial preparations are often supplied as a slurry in a hydrocarbon solvent to mitigate these risks.[12][20]
-
Sodium Amide/Sodium Metal : Both react violently with water. Liquid ammonia is corrosive and requires careful handling in a well-ventilated area.
-
n-Butyl Bromide : As an alkylating agent, it should be handled with care to avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE) : Always wear tightly fitting safety goggles, a face shield, and appropriate chemical-resistant gloves.[18] All operations should be conducted within a certified chemical fume hood.[20]
Troubleshooting and Field Insights
| Issue | Potential Cause | Corrective Action |
| Low or No Yield | Moisture in the apparatus or reagents. | Rigorously dry all glassware and purify solvents. Ensure a robust inert atmosphere. |
| Temperature too high during bromide addition. | Maintain the reaction at a low temperature (-33°C or below) to prevent premature ammonia evaporation. | |
| Formation of Butene | Competing E2 elimination reaction. | Ensure the use of a primary alkyl halide (n-butyl bromide). Avoid high temperatures which favor elimination.[9] |
| Product Loss | Inefficient distillation or work-up. | Use an efficient distillation column (e.g., spinning-band) for compounds with close boiling points.[14] Ensure complete extraction. |
Conclusion
The synthesis of this compound from monosodium acetylide and n-butyl bromide is a powerful illustration of C-C bond formation through acetylide alkylation. The success of the procedure hinges on the nucleophilicity of the acetylide anion and the S\sub>N2-favoring nature of the primary alkyl halide. While the reaction is conceptually straightforward, its practical execution demands meticulous attention to anhydrous conditions and stringent safety measures due to the reactive nature of the organosodium intermediates. When executed with precision, this method provides reliable access to a versatile terminal alkyne, enabling further synthetic elaborations in research and development.
References
- 1. Alkylation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. fiveable.me [fiveable.me]
- 5. Acetylide - Wikipedia [en.wikipedia.org]
- 6. 9.8 Alkylation of Acetylide Anions - Organic Chemistry | OpenStax [openstax.org]
- 7. 5.14 Alkylation of Acetylide Anions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 8. Mono sodium acetylide reacts with an alkyl halide to class 12 chemistry CBSE [vedantu.com]
- 9. Reactions of Acetylide Anions | OpenOChem Learn [learn.openochem.org]
- 10. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 11. Monosodium acetylide - Wikipedia [en.wikipedia.org]
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- 20. sodium acetylide | CAS#:1066-26-8 | Chemsrc [chemsrc.com]
- 21. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1066-26-8 Name: Sodium acetylide [xixisys.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Hexyne
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-hexyne (n-butylacetylene), a terminal alkyne of significant interest in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its molecular characteristics, reactivity, and handling protocols. Key data is presented in accessible formats, and reaction mechanisms are illustrated to provide a deeper causal understanding. This guide emphasizes scientific integrity, drawing upon authoritative sources to support its claims and providing detailed experimental methodologies.
Introduction: The Significance of a Terminal Alkyne
This compound, with the chemical formula C₆H₁₀, is a colorless liquid and a member of the alkyne family of hydrocarbons.[1] Its defining feature is a carbon-carbon triple bond at the terminus of its six-carbon chain, which imparts a unique and valuable reactivity profile.[2] This terminal alkyne serves as a versatile building block in organic chemistry, enabling the construction of more complex molecular architectures through a variety of transformations.[1] Its utility is particularly pronounced in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4] The high electron density and sp-hybridization of the terminal acetylenic carbons make this compound a potent nucleophile and a substrate for a wide range of addition reactions.[5]
Molecular Structure and Identification
The structure of this compound is characterized by a linear geometry around the sp-hybridized carbons of the triple bond.
| Identifier | Value |
| IUPAC Name | Hex-1-yne |
| Synonyms | n-Butylacetylene, Butylacetylene |
| CAS Number | 693-02-7 |
| Molecular Formula | C₆H₁₀ |
| Molecular Weight | 82.14 g/mol |
| InChI Key | CGHIBGNXEGJPQZ-UHFFFAOYSA-N |
| SMILES | CCCCC#C |
Physical and Thermodynamic Properties
The physical state and thermodynamic properties of this compound are critical for its practical application in a laboratory setting, influencing choices of reaction conditions and purification methods.
Tabulated Physical Properties
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [1][6] |
| Melting Point | -132 °C | [1][6][7] |
| Boiling Point | 71-72 °C | [1][6][8] |
| Density | 0.715 g/mL at 25 °C | [6][8] |
| Refractive Index (n²⁰/D) | 1.399 | [6][8] |
| Vapor Pressure | 253 mmHg at 37.7 °C | [6][9] |
| Flash Point | -21 °C (-6 °F) | [6][10] |
| Water Solubility | 0.36 g/L (immiscible) | [1][6] |
| Solubility in Organic Solvents | Miscible with most organic solvents | [2][6][11] |
| Enthalpy of Vaporization (ΔvapH) | 33.4 kJ/mol at 280 K | [12] |
Solubility Profile
The non-polar nature of the butyl chain in this compound dictates its solubility characteristics. It is readily soluble in non-polar organic solvents such as hexane and cyclohexane, a property that is advantageous for many organic reactions.[2] Conversely, it is poorly soluble in polar solvents like water.[2] The miscibility with a wide range of organic solvents allows for flexibility in choosing reaction media.[6]
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by its terminal alkyne functionality. This section explores the key reactions that underscore its utility in synthetic chemistry.
Acidity of the Terminal Proton
The hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne is significantly more acidic (pKa ≈ 25) than hydrogens on sp² or sp³ hybridized carbons.[13] This increased acidity is a direct consequence of the high s-character of the sp hybrid orbital, which stabilizes the resulting acetylide anion.
This property allows for the deprotonation of this compound by a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to form a potent nucleophile, the hexynide anion.[13]
Caption: Deprotonation of this compound to form the hexynide anion.
The resulting hexynide anion is a powerful nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation with primary alkyl halides.[14]
Electrophilic Addition Reactions
The electron-rich triple bond of this compound is susceptible to electrophilic attack. These reactions typically proceed through a vinyl carbocation intermediate and often follow Markovnikov's rule.
The addition of hydrogen halides (HX) to this compound follows Markovnikov's rule, with the halogen atom adding to the more substituted carbon atom.[15] The initial addition results in a vinyl halide, which can undergo a second addition reaction in the presence of excess HX to form a geminal dihalide.[15]
Caption: Stepwise hydrohalogenation of this compound.
In the presence of peroxides, the addition of HBr proceeds via an anti-Markovnikov mechanism due to a radical pathway.[15]
The addition of water to this compound can be catalyzed by acid and mercuric salts (oxymercuration-demercuration) or achieved through hydroboration-oxidation.
-
Oxymercuration-Demercuration: This reaction follows Markovnikov's rule, leading to the formation of an enol intermediate that tautomerizes to a methyl ketone (2-hexanone).[14][16]
-
Hydroboration-Oxidation: This reaction exhibits anti-Markovnikov regioselectivity. The initial hydroboration yields a vinylborane, which upon oxidation, forms an enol that tautomerizes to an aldehyde (hexanal).[14][16]
Caption: Hydration of this compound leading to a ketone or an aldehyde.
This compound reacts with halogens such as bromine (Br₂) and chlorine (Cl₂). The addition of one equivalent of the halogen yields a dihaloalkene, and the addition of a second equivalent produces a tetrahaloalkane.[14] The reaction generally proceeds with anti-stereoselectivity.[14]
Reduction (Hydrogenation)
The triple bond of this compound can be fully or partially reduced depending on the catalyst and reaction conditions.
-
Complete Reduction: Catalytic hydrogenation with catalysts like platinum (Pt), palladium (Pd), or nickel (Ni) reduces the alkyne to the corresponding alkane, hexane.
-
Partial Reduction to a cis-Alkene: The use of a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃ with lead acetate and quinoline), results in the syn-addition of hydrogen, selectively forming the cis-alkene, (Z)-1-hexene.[14]
-
Partial Reduction to a trans-Alkene: The reduction of this compound with sodium metal in liquid ammonia produces the trans-alkene, (E)-1-hexene, via a dissolving metal reduction mechanism.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the characterization and identification of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by a triplet for the terminal acetylenic proton (δ ≈ 1.8-2.0 ppm) and signals corresponding to the butyl chain.[17]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct signals for the two sp-hybridized carbons of the triple bond (δ ≈ 68 and 84 ppm) and the four sp³-hybridized carbons of the butyl group.[18]
-
Infrared (IR) Spectroscopy: The IR spectrum displays a characteristic sharp, weak absorption for the C≡C stretch at approximately 2120 cm⁻¹ and a strong, sharp absorption for the ≡C-H stretch at around 3310 cm⁻¹.[19]
-
Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 82, corresponding to its molecular weight.[20]
Safety, Handling, and Purification
Hazard Identification
This compound is a highly flammable liquid and vapor that can form explosive mixtures with air.[6][10] It is also classified as an irritant to the eyes, skin, and respiratory tract.[10][21] Ingestion may be fatal if it enters the airways.[22]
| GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
| 🔥, ❗, ⚕️ | Danger | H225: Highly flammable liquid and vapor. H304: May be fatal if swallowed and enters airways. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Safe Handling and Storage
-
Handling: Work in a well-ventilated area, preferably in a fume hood. Use spark-proof tools and explosion-proof equipment.[10] Ground and bond containers when transferring material.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[6][23] It is recommended to store at +2°C to +8°C.[6]
Purification
This compound can be purified by distillation from sodium borohydride (NaBH₄) to remove peroxides.[6] For further drying, it can be stood over sodium for 24 hours and then fractionally distilled under reduced pressure.[6]
Experimental Protocols
The following are representative experimental protocols for common reactions involving terminal alkynes, which can be adapted for this compound.
Sonogashira Coupling of an Aryl Halide with this compound
This protocol describes a palladium-catalyzed cross-coupling reaction to form a C-C bond between this compound and an aryl halide.
Caption: Experimental workflow for a Sonogashira coupling reaction.
Detailed Steps:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol).
-
Add an anhydrous solvent such as toluene (10 mL) and an amine base like triethylamine (5 mL).[4]
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 mmol) to the reaction mixture.[4]
-
Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with an appropriate organic solvent and filter through celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Conclusion
This compound is a fundamentally important and highly versatile reagent in organic synthesis. Its unique physical properties and the distinct reactivity of its terminal triple bond provide chemists with a powerful tool for the construction of a diverse range of organic molecules. A thorough understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, is crucial for its effective and safe utilization in a research and development setting.
References
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- 23. chemos.de [chemos.de]
An In-Depth Technical Guide to 1-Hexyne: From Molecular Structure to Applications in Drug Discovery
This guide provides an in-depth exploration of 1-hexyne, a terminal alkyne of significant interest in organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, and reactivity of this compound, with a particular focus on its practical applications in the pharmaceutical industry.
Unveiling this compound: A Molecular Perspective
This compound, also known as n-butylacetylene, is a colorless liquid characterized by the molecular formula C₆H₁₀.[1][2][3] Its structure features a six-carbon straight chain with a terminal triple bond between the first and second carbon atoms, making it a member of the alkyne family of hydrocarbons.[3] This terminal position of the triple bond is the key to its versatile reactivity.
Molecular Structure and Key Properties
The linear geometry of the sp-hybridized carbons in the C≡C triple bond is a defining feature of this compound's structure. The terminal hydrogen atom attached to one of the sp-hybridized carbons is notably acidic for a hydrocarbon, with a pKa of approximately 25. This acidity is a cornerstone of its synthetic utility, allowing for facile deprotonation to form a potent nucleophile.
Below is a summary of the key physicochemical properties of this compound:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀ | [1][2][3] |
| Molar Mass | 82.14 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][3] |
| Density | 0.715 g/mL at 25 °C | [4] |
| Melting Point | -132 °C | [3][4] |
| Boiling Point | 71-72 °C | [3][4] |
| Solubility in water | 0.36 g/L | [3] |
| Flash Point | -20 °C | [3] |
Synthesis of this compound: Methodologies and Mechanistic Insights
The most common and industrially viable method for the synthesis of this compound involves the alkylation of acetylene. This process leverages the acidity of acetylene's protons.
Alkylation of Acetylene
The synthesis of this compound can be achieved through the reaction of sodium acetylide with a suitable four-carbon alkyl halide, such as 1-bromobutane.[3] The reaction proceeds via a nucleophilic substitution (SN2) mechanism.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Choice of Base: A strong base like sodium amide (NaNH₂) is required to deprotonate acetylene, which has a pKa of about 25. Weaker bases would not be effective in generating the acetylide anion in sufficient concentration.
-
Choice of Alkyl Halide: A primary alkyl halide like 1-bromobutane is used to favor the SN2 reaction pathway. Secondary or tertiary alkyl halides would lead to a higher proportion of elimination (E2) products due to the steric hindrance around the electrophilic carbon.
-
Solvent: A non-protic solvent, such as liquid ammonia or an ether, is typically used to prevent the protonation of the highly basic acetylide anion.
The logical workflow for this synthesis is depicted in the following diagram:
References
An In-depth Technical Guide to the Spectroscopic Data of 1-Hexyne
This guide offers a detailed exploration of the spectroscopic characteristics of 1-hexyne (n-butylacetylene), a terminal alkyne with significant applications in organic synthesis. As a Senior Application Scientist, this document is structured to provide not just raw data, but a foundational understanding of how nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are employed to elucidate and verify the structure of this molecule. The methodologies and interpretations presented herein are grounded in established principles and validated through reliable data sources.
Introduction to this compound
This compound (CAS No: 693-02-7) is a colorless liquid with the chemical formula C6H10 and a molecular weight of 82.1436 g/mol .[1][2][3][4][5][6][7][8][9][10] Its structure, featuring a terminal triple bond, makes it a valuable building block in various chemical reactions, including hydrogenations, halogenations, and alkylations.[8] Accurate and unambiguous characterization of this compound is paramount for its use in research and industrial applications, and this is primarily achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that confirm its structure.
Theoretical Principles of NMR for Alkynes
The terminal alkyne proton (≡C-H) in ¹H NMR resonates in a characteristic region of approximately 2-3 ppm.[11][12][13] This shielding, relative to vinylic protons, is due to the cylindrical magnetic anisotropy of the carbon-carbon triple bond. When the alkyne is oriented parallel to the external magnetic field, the circulation of π-electrons induces a magnetic field that opposes the external field at the location of the acetylenic proton.[13] In ¹³C NMR, the sp-hybridized carbons of an alkyne are also characteristic, appearing in the range of 65-100 ppm.[12][14][15]
Experimental Protocol for NMR Analysis of this compound
The following protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz)[16]
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of CDCl₃.[16]
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean NMR tube to a height of about 4-5 cm.[16]
-
Spectrometer Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.[16]
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
Caption: General workflow for NMR sample preparation and data acquisition.
¹H NMR Spectrum Analysis of this compound
The ¹H NMR spectrum of this compound shows distinct signals for each of its non-equivalent protons. The acetylenic proton signal appears as a triplet due to coupling with the two adjacent propargylic protons. The other aliphatic protons exhibit splitting patterns consistent with their neighboring protons.
¹³C NMR Spectrum Analysis of this compound
The ¹³C NMR spectrum of this compound displays six unique signals corresponding to the six carbon atoms in the molecule. The sp-hybridized carbons are readily identifiable by their characteristic chemical shifts.
Tabulated NMR Data for this compound
| ¹H NMR Data (in CDCl₃) | |||
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (≡C-H) | ~1.93 | Triplet (t) | ~2.7 |
| H-3 (-CH₂-C≡) | ~2.18 | Triplet of triplets (tt) | ~7.0, ~2.7 |
| H-4 (-CH₂-) | ~1.52 | Quintet | ~7.0 |
| H-5 (-CH₂-) | ~1.41 | Sextet | ~7.0 |
| H-6 (-CH₃) | ~0.92 | Triplet (t) | ~7.0 |
Data synthesized from multiple sources.[17][18][19]
| ¹³C NMR Data (in CDCl₃) | |
| Assignment | Chemical Shift (δ, ppm) |
| C-1 (≡C-H) | ~68.4 |
| C-2 (-C≡) | ~83.5 |
| C-3 (-CH₂-) | ~18.2 |
| C-4 (-CH₂-) | ~30.8 |
| C-5 (-CH₂-) | ~22.0 |
| C-6 (-CH₃) | ~13.5 |
Data synthesized from multiple sources.[20][21]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent method for identifying the functional groups present in a molecule. For this compound, the terminal alkyne group gives rise to very characteristic absorption bands.
Theoretical Principles of IR for Alkynes
Terminal alkynes have two distinctive IR absorption peaks:
-
≡C-H Stretch: A sharp, strong band appearing around 3300 cm⁻¹.[22][23][24]
-
C≡C Stretch: A weaker band in the region of 2100-2260 cm⁻¹.[22][23][25]
The presence of both of these bands is a strong indicator of a terminal alkyne.[23]
Experimental Protocol for IR Analysis of this compound
For a liquid sample like this compound, the IR spectrum can be easily obtained using the neat liquid.
Materials and Equipment:
-
This compound sample
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (KBr or NaCl)
-
Pipette
Procedure:
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal or between two salt plates.
-
Spectrum Acquisition: Place the ATR accessory or the salt plates in the spectrometer and acquire the spectrum.
-
Cleaning: Clean the ATR crystal or salt plates thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
IR Spectrum Analysis of this compound
The IR spectrum of this compound clearly shows the characteristic absorptions of a terminal alkyne. The sharp peak around 3300 cm⁻¹ is due to the stretching of the ≡C-H bond, and the peak around 2120 cm⁻¹ corresponds to the C≡C triple bond stretch.[24] Additionally, C-H stretching vibrations from the butyl group are observed just below 3000 cm⁻¹.
Tabulated IR Data for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| ≡C-H Stretch | ~3310 | Strong, Sharp |
| C-H Stretch (sp³) | 2870-2960 | Medium-Strong |
| C≡C Stretch | ~2120 | Weak-Medium |
| C-H Bend | ~630 | Strong |
Data synthesized from multiple sources.[10][18][24][26]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Theoretical Principles of Electron Ionization MS for Alkynes
Under electron ionization (EI), this compound will form a molecular ion (M⁺˙) corresponding to its molecular weight. Alkynes typically undergo fragmentation through cleavage of the C-C bond between the α and β carbons relative to the triple bond, leading to the formation of a resonance-stabilized propargyl cation.[27] Terminal alkynes also characteristically lose the terminal hydrogen atom, resulting in a prominent M-1 peak.[27]
Experimental Protocol for Mass Spectrometric Analysis of this compound
Materials and Equipment:
-
This compound sample
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Microsyringe
Procedure:
-
Sample Introduction: A small amount of a dilute solution of this compound is injected into the GC inlet.
-
Separation: The sample is vaporized and separated from any impurities on the GC column.
-
Ionization: As this compound elutes from the column, it enters the ion source of the mass spectrometer where it is ionized by electron impact.
-
Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Mass Spectrum Analysis and Fragmentation of this compound
The mass spectrum of this compound shows a molecular ion peak at m/z = 82. The fragmentation pattern is consistent with that of a terminal alkyne. The base peak is often observed at m/z = 67, corresponding to the loss of a methyl group. Other significant fragments are also observed.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Tabulated Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Relative Intensity (%) |
| 82 | [C₆H₁₀]⁺˙ (Molecular Ion) | Moderate |
| 81 | [C₆H₉]⁺ | High |
| 67 | [C₅H₇]⁺ | 100 (Base Peak) |
| 53 | [C₄H₅]⁺ | High |
| 43 | [C₃H₇]⁺ | High |
| 41 | [C₃H₅]⁺ | High |
| 39 | [C₃H₃]⁺ | High |
| 27 | [C₂H₃]⁺ | High |
Data synthesized from multiple sources.[1][6][9][18]
Conclusion
The combined application of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure, functional groups, and molecular weight of the compound. This guide serves as a foundational resource for researchers and professionals who rely on these analytical techniques for the quality control and structural elucidation of chemical compounds.
References
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- 18. This compound(693-02-7) IR Spectrum [chemicalbook.com]
- 19. Solved The 1H nmr spectrum of this compound is shown below. An | Chegg.com [chegg.com]
- 20. This compound(693-02-7) 13C NMR spectrum [chemicalbook.com]
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- 25. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 26. This compound [webbook.nist.gov]
- 27. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]
An In-Depth Technical Guide to the Thermodynamic Properties of 1-Hexyne
Introduction
1-Hexyne (CAS Registry Number: 693-02-7), a terminal alkyne with the chemical formula C₆H₁₀, serves as a crucial building block in organic synthesis and a model compound in combustion research.[1] Its utility in pharmaceuticals, agrochemicals, and materials science is predicated on a deep understanding of its energetic behavior. The thermodynamic properties of this compound, such as its enthalpy of formation, heat capacity, and entropy, govern its stability, reactivity, and the energy released during chemical transformations. For researchers, scientists, and drug development professionals, these parameters are not merely academic; they are critical for reaction design, process safety, and the computational modeling of complex chemical systems. This guide provides a comprehensive overview of the core thermodynamic properties of this compound, detailing both experimental and computational methodologies for their determination and offering insights into the practical application of this data.
Core Thermodynamic Parameters of this compound
A precise understanding of a molecule's thermodynamic properties is foundational to predicting its behavior in a chemical system. The standard state thermodynamic data for this compound, curated from authoritative sources, provides a quantitative basis for this understanding. These values are indispensable for calculating reaction enthalpies, Gibbs free energies, and equilibrium constants.
The following table summarizes the key thermodynamic and physical properties of this compound at standard conditions (25 °C and 1.01325 bar, unless otherwise noted).
| Property | Value | Units | Source |
| Molecular Formula | C₆H₁₀ | - | [1] |
| Molecular Weight | 82.1436 | g/mol | [1] |
| Normal Boiling Point | 71.2 | °C | |
| Melting Point | -132 | °C | |
| Standard Enthalpy of Formation (Gas, ΔfH°gas) | 122.3 ± 1.2 | kJ/mol | [2] |
| Enthalpy of Vaporization (ΔvapH) | 33.4 | kJ/mol | [3][4] |
| Ideal Gas Heat Capacity (Cp,gas at 298.15 K) | 125.95 | J/(mol·K) | [3][4] |
| Molar Heat Capacity (Liquid) | 162.943 | kJ/(kmol·K) | |
| Density (Liquid) | 711.715 | kg/m ³ |
Experimental Determination of Enthalpy of Combustion
The enthalpy of combustion is a cornerstone thermodynamic property, providing a direct measure of the energy stored within a molecule's chemical bonds. For a volatile organic compound like this compound, oxygen bomb calorimetry is the gold standard for its determination.[5]
Causality and Experimental Choice
The choice of bomb calorimetry is dictated by the need to ensure complete and controlled combustion.[6] By conducting the reaction in a sealed, constant-volume container (the "bomb") pressurized with pure oxygen, we ensure that the substance burns entirely to its final oxidation products (CO₂ and H₂O). The heat released by this exothermic reaction is absorbed by a surrounding water bath of known mass. By precisely measuring the temperature increase of the water, we can calculate the heat released, and thus the enthalpy of combustion.[7] The system is self-validating through the initial calibration of the calorimeter's heat capacity using a standard substance with a precisely known heat of combustion, such as benzoic acid.[5]
Detailed Protocol for Oxygen Bomb Calorimetry
-
System Calibration:
-
Accurately weigh approximately 1 g of standard benzoic acid and press it into a pellet.
-
Place the pellet in the crucible inside the bomb.
-
Add 1 mL of distilled water to the bomb to ensure saturation of the internal atmosphere with water vapor.
-
Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.
-
Immerse the bomb in a calorimeter bucket containing a precisely known mass of water.
-
Ignite the sample and record the temperature change of the water until a maximum is reached.
-
Calculate the heat capacity of the calorimeter (Ccal) using the known enthalpy of combustion of benzoic acid.[5]
-
-
Sample Measurement (this compound):
-
Encapsulate a precisely weighed sample of volatile this compound (approx. 0.5-0.8 g) in a gelatin capsule to prevent pre-ignition evaporation.
-
Place the capsule in the crucible.
-
Repeat steps 1.3 through 1.6.
-
The heat released by the combustion of this compound (q_comb) is calculated using the formula: q_comb = (Ccal * ΔT) - q_fuse, where ΔT is the measured temperature change and q_fuse is the heat released by the ignition wire.
-
-
Calculation of Enthalpy:
-
The molar enthalpy of combustion (ΔHc°) is then calculated by dividing the heat released by the number of moles of this compound combusted.[7]
-
Experimental Workflow Diagram
Caption: Workflow for determining the enthalpy of combustion of this compound via oxygen bomb calorimetry.
Computational Prediction of Thermodynamic Properties
Alongside experimental methods, ab initio computational chemistry provides a powerful tool for predicting thermodynamic properties.[6] These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, from which properties like enthalpy and entropy can be derived.
Rationale for Computational Methods
Computational approaches are invaluable for several reasons. They allow for the determination of properties for unstable or difficult-to-handle compounds. Furthermore, they can provide insights into the contributions of different molecular motions (vibrational, rotational, translational) to the overall thermodynamic state. The choice of computational method, such as Density Functional Theory (DFT), represents a balance between accuracy and computational cost.[8] For flexible molecules like this compound, a crucial step is to perform a conformational search to identify the lowest energy structure (global minimum), as using a higher-energy conformer can introduce significant errors into the final calculated values.[6]
Computational Workflow
-
Conformational Search: Employ a force-field-based method to explore the potential energy surface of this compound and identify low-energy conformers.
-
Geometry Optimization: Starting from the lowest energy conformer, use a higher-level quantum mechanical method (e.g., DFT with a suitable basis set like B3LYP/6-31G*) to find the precise minimum energy geometry.
-
Frequency Calculation: Perform a vibrational frequency calculation at the optimized geometry. This step is critical as it confirms the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and the data needed to calculate thermal contributions to enthalpy and entropy.
-
Thermochemical Analysis: The output from the frequency calculation is used to compute the standard thermodynamic properties (enthalpy, entropy, heat capacity) based on statistical mechanics principles.[8]
Computational Workflow Diagram
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
- 6. Accurate evaluation of combustion enthalpy by ab-initio computations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alevelh2chemistry.com [alevelh2chemistry.com]
- 8. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electrophilic Addition Reactions of 1-Hexyne
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain, are fundamental building blocks in modern organic synthesis. Their high electron density makes them potent nucleophiles, susceptible to a range of electrophilic addition reactions. This guide provides a comprehensive exploration of the core electrophilic addition reactions of 1-hexyne, a representative terminal alkyne. We will delve into the mechanistic underpinnings of hydrohalogenation, hydration, and halogenation, with a focus on the principles of regioselectivity and stereochemistry that govern these transformations. By synthesizing mechanistic theory with validated experimental protocols, this document serves as a technical resource for scientists leveraging alkyne chemistry in research and development.
Introduction: The Unique Reactivity of the Alkyne Triple Bond
The carbon-carbon triple bond of an alkyne is composed of one strong sigma (σ) bond and two weaker, orthogonal pi (π) bonds. This concentration of electron density in the π-system renders alkynes nucleophilic, though they are generally less reactive towards electrophiles than their alkene counterparts.[1] This reduced reactivity is attributed to the greater s-character of the sp-hybridized carbon atoms, which hold the π-electrons more tightly, and the formation of a high-energy, unstable vinylic carbocation intermediate upon protonation.[2]
For a terminal alkyne like this compound, the two carbons of the triple bond are electronically and sterically distinct. This asymmetry is the foundation for the regioselectivity observed in most of its electrophilic addition reactions, a concept elegantly captured by Markovnikov's rule.
Foundational Principles: Regioselectivity and Mechanism
The Markovnikov Rule in Alkyne Additions
Vladimir Markovnikov's rule, originally formulated for alkenes, is equally applicable to unsymmetrical alkynes.[3] It states that in the addition of a protic acid (HX) to an alkyne, the proton (H+) adds to the carbon atom that already bears the greater number of hydrogen atoms.[4] For this compound, this means the proton adds to C1, leading to the formation of a carbocation intermediate at the more substituted C2 position. This secondary vinylic cation is more stable than the alternative primary vinylic cation that would form if the proton added to C2.[4][5] The subsequent attack by the nucleophile (X-) at C2 yields the Markovnikov product.
Anti-Markovnikov Addition Pathways
While the ionic addition of most electrophiles follows the Markovnikov rule, specific conditions can reverse this regioselectivity. The two most prominent examples are the radical addition of hydrogen bromide and the hydroboration-oxidation sequence.[6][7] In these cases, the addition occurs in an anti-Markovnikov fashion, where the functional group is installed at the terminal C1 position.[6][7]
Core Electrophilic Addition Reactions of this compound
Hydrohalogenation: Synthesis of Vinyl and Geminal Halides
The reaction of this compound with hydrogen halides (HCl, HBr, HI) is a classic example of electrophilic addition. The outcome is dependent on the stoichiometry of the reagents.
Mechanism of Markovnikov Hydrohalogenation: The reaction proceeds through a two-step mechanism. The initial step is the rate-determining protonation of the triple bond by HX, which occurs at the terminal carbon (C1) to form the more stable secondary vinylic carbocation at C2.[5] The halide ion (X⁻) then acts as a nucleophile, attacking the carbocation to yield a 2-halo-1-hexene.[5][8] If an excess of HX is used, a second addition occurs across the remaining double bond. The halogen already present on the vinyl halide helps to stabilize an adjacent positive charge via resonance, directing the second halogen to the same carbon, resulting in a geminal dihalide (2,2-dihalohexane).[1][9]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]
- 3. Markovnikov’s Rule with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Electrophilic Addition to Alkynes: Hydrohalogenation [jove.com]
- 9. Hydrohalogenation - Wikipedia [en.wikipedia.org]
The Solubility Profile of 1-Hexyne: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility of 1-hexyne in water and a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the underlying principles governing this compound's solubility, offers quantitative data where available, and provides detailed experimental protocols for independent verification.
Introduction: The Molecular Architecture and its Influence on Solubility
This compound (C₆H₁₀) is a terminal alkyne characterized by a carbon-carbon triple bond at one end of its six-carbon chain.[1] This structure dictates its physical and chemical properties, most notably its solubility. The molecule can be conceptually divided into two key regions: a nonpolar hydrocarbon tail (CH₃(CH₂)₃-) and a weakly polar terminal alkyne group (-C≡CH). The overall nonpolar character of the molecule is the primary determinant of its solubility behavior, which is largely governed by the principle of "like dissolves like."[2][3]
The dominant intermolecular forces at play in this compound are London dispersion forces, which are transient, induced dipoles.[4][5] While the terminal alkyne group introduces a slight dipole moment, it is generally insufficient to impart significant polarity to the molecule as a whole.[6] This fundamental characteristic explains its high affinity for nonpolar organic solvents and its poor solubility in highly polar solvents like water.
Quantitative Solubility of this compound
Solubility in Water
This compound exhibits very limited solubility in water. The strong hydrogen bonding network between water molecules is difficult for the nonpolar this compound to disrupt, leading to unfavorable energetics for dissolution.[2][7] Experimental data indicates that the solubility of this compound in water at 25 °C is approximately 0.36 g/L , which is equivalent to 360 parts per million (ppm).[8]
Solubility in Organic Solvents
In contrast to its behavior in water, this compound is widely reported to be miscible with most common organic solvents.[9][10] Miscibility implies that the two substances are soluble in each other in all proportions, forming a homogeneous solution. This high degree of solubility is a direct consequence of the compatible intermolecular forces between this compound and nonpolar or weakly polar organic solvents.
The following table summarizes the qualitative and quantitative solubility of this compound in water and its expected miscibility in various classes of organic solvents.
| Solvent Class | Example Solvents | Qualitative Solubility/Miscibility | Quantitative Solubility (at 25 °C) | Primary Intermolecular Interactions |
| Water | H₂O | Poorly Soluble | ~0.36 g/L[8] | Unfavorable interaction between nonpolar this compound and the strong hydrogen-bonding network of water. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Miscible | Soluble in all proportions | Strong London dispersion forces between the alkyl chain of this compound and the aliphatic solvent molecules.[6] |
| Nonpolar Aromatic | Toluene, Benzene | Miscible | Soluble in all proportions | Favorable London dispersion forces and potential weak π-π interactions between the alkyne and the aromatic ring. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Miscible | Soluble in all proportions | A combination of London dispersion forces and dipole-dipole interactions between the weakly polar alkyne and the polar solvent. |
| Polar Protic | Ethanol, Methanol | Miscible | Soluble in all proportions | London dispersion forces with the solvent's alkyl chain and weak dipole-dipole interactions with the hydroxyl group. |
Note on Miscibility: For many hydrocarbon-based solutes like this compound in common organic solvents, the term "miscible" is used in technical literature rather than a specific quantitative value (e.g., in g/100mL). This is because they form a single phase at all concentrations.
Theoretical Framework: Intermolecular Forces at Play
The solubility of this compound can be understood by examining the intermolecular forces between the solute and the solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Gravimetric analysis - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 8. This compound | 693-02-7 [chemicalbook.com]
- 9. 1-ヘキシン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Methodological & Application
The Sonogashira Coupling of 1-Hexyne: A Detailed Guide for Researchers
The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed reaction has become indispensable in the synthesis of complex molecules, finding broad application in pharmaceuticals, natural products, and materials science.[3][4][5] This guide offers an in-depth exploration of the Sonogashira coupling, with a specific focus on the practical application of 1-hexyne, a common aliphatic terminal alkyne, providing researchers, scientists, and drug development professionals with detailed protocols and expert insights.
Mechanistic Underpinnings: The Dual Catalytic Cycle
The efficacy of the Sonogashira reaction hinges on the synergistic interplay of two distinct catalytic cycles: a palladium cycle and a copper cycle.[1][6] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
The currently accepted mechanism involves:
-
Palladium Cycle Activation: The cycle initiates with the oxidative addition of the aryl or vinyl halide to a palladium(0) species, forming a palladium(II) intermediate.[1][7] The reactivity of the halide in this step generally follows the trend: I > OTf > Br > Cl.[1]
-
Copper Acetylide Formation: Concurrently, the terminal alkyne (this compound) reacts with a copper(I) salt, typically in the presence of an amine base, to form a copper(I) acetylide species. The base serves to deprotonate the alkyne, increasing its nucleophilicity.[1]
-
Transmetalation: The crucial C-C bond-forming step is the transmetalation of the alkynyl group from the copper acetylide to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final disubstituted alkyne product and regenerate the active palladium(0) catalyst, thus completing the cycle.[7]
While the copper co-catalyst significantly accelerates the reaction, allowing for milder conditions, its presence can sometimes lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[1] Consequently, numerous "copper-free" Sonogashira protocols have been developed, which are particularly useful for sensitive substrates.[2][4]
Experimental Protocol: Sonogashira Coupling of Iodobenzene with this compound
This protocol provides a standard procedure for the coupling of iodobenzene with this compound. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions and catalyst deactivation.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Iodobenzene | 204.01 | 1.0 | 1.0 |
| This compound | 82.14 | 1.2 | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | 701.90 | 0.02 | 0.02 |
| Copper(I) iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | - | Solvent/Base |
| Tetrahydrofuran (THF), anhydrous | - | - | Solvent |
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (14.0 mg, 0.02 mmol) and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous THF (5 mL) and triethylamine (2 mL) via syringe. Stir the mixture until the catalysts dissolve.
-
Addition of Reactants: Add iodobenzene (112 µL, 1.0 mmol) followed by this compound (138 µL, 1.2 mmol) to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short pad of celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the copper salts and excess amine, followed by brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford the desired 1-phenyl-1-hexyne.
Key Considerations and Optimization Strategies
The success of a Sonogashira coupling is highly dependent on the careful selection and optimization of several parameters.
Catalysts and Ligands
-
Palladium Source: A variety of palladium(0) and palladium(II) precatalysts can be employed. Common choices include Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, and Pd₂(dba)₃.[8] The choice of catalyst can influence reaction rates and efficiency.
-
Copper Co-catalyst: Copper(I) iodide is the most frequently used co-catalyst. Its presence allows the reaction to proceed under milder conditions.[1] However, for substrates prone to homocoupling, copper-free conditions should be considered.[4]
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst. Triphenylphosphine (PPh₃) is a standard choice, but more electron-rich and bulky phosphines, such as XPhos, can be beneficial for less reactive aryl bromides or chlorides.[9]
Solvents and Bases
-
Solvents: A range of solvents can be used, including tetrahydrofuran (THF), dimethylformamide (DMF), acetonitrile, and dioxane. In many cases, an amine base such as triethylamine or diisopropylamine can also serve as the solvent. The choice of solvent can impact the solubility of the reactants and the reaction rate.
-
Bases: An amine base is essential to neutralize the hydrogen halide byproduct and to facilitate the formation of the copper acetylide. Triethylamine is a common choice, but other organic bases like diisopropylamine or inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free systems.[9][10]
Reaction Temperature
While many Sonogashira couplings proceed efficiently at room temperature, particularly with reactive aryl iodides, less reactive substrates like aryl bromides may require heating.[1][7] However, elevated temperatures can also increase the likelihood of side reactions, such as alkyne dimerization.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvents | - Use fresh, high-purity catalysts and reagents.- Ensure proper degassing of solvents and maintain a positive inert gas pressure.- Increase reaction temperature or switch to a more active catalyst/ligand system. |
| Formation of black precipitate (Palladium black) | - Catalyst decomposition | - Use fresh, high-purity reagents and solvents.- Avoid overly high temperatures.- Some anecdotal evidence suggests certain solvents like THF may promote its formation; consider an alternative solvent.[10] |
| Significant alkyne homocoupling (Glaser product) | - Presence of oxygen- High concentration of copper catalyst | - Rigorously exclude oxygen from the reaction.- Consider reducing the amount of copper catalyst or switching to a copper-free protocol. |
| Difficulty with aryl bromides or chlorides | - Lower reactivity compared to aryl iodides | - Use a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands).- Higher reaction temperatures may be necessary.- Consider using a different palladium precatalyst. |
Applications in Drug Discovery and Development
The Sonogashira coupling is a powerful tool in medicinal chemistry and drug discovery, enabling the synthesis of complex molecular architectures.[3][11] The introduction of an alkyne moiety via this reaction provides a versatile handle for further functionalization through click chemistry or other alkyne-based transformations. Its reliability and tolerance of a wide range of functional groups make it suitable for late-stage diversification of lead compounds, accelerating the exploration of structure-activity relationships (SAR).[11] For instance, the synthesis of Tazarotene, a treatment for psoriasis and acne, utilizes a Sonogashira coupling as a key step.[1]
Conclusion
The Sonogashira coupling reaction, particularly with versatile building blocks like this compound, remains a highly relevant and powerful transformation in the arsenal of the modern synthetic chemist. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively harness this reaction to construct intricate molecular frameworks for a wide array of applications, from novel therapeutics to advanced materials. The protocols and insights provided herein serve as a comprehensive guide to facilitate the successful implementation and optimization of this invaluable synthetic tool.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. DSpace [repository.kaust.edu.sa]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. UC Pd. A New Form of Pd/C for Sonogashira Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Reactions with 1-Hexyne
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to key copper-catalyzed reactions involving 1-hexyne, a versatile building block in organic synthesis. The protocols and discussions are designed to offer both practical, step-by-step instructions and a deeper understanding of the underlying chemical principles.
Introduction: The Versatility of Copper and this compound in Modern Synthesis
Copper, an earth-abundant and inexpensive metal, has emerged as a powerful catalyst in a wide array of organic transformations.[1] Its catalytic activity, often characterized by mild reaction conditions and high functional group tolerance, makes it an attractive alternative to more expensive precious metals like palladium. This compound, as a terminal alkyne, serves as a valuable C6 building block. The presence of a terminal C-H bond (pKa ≈ 25) and the electron-rich triple bond allows for diverse reactivity, including C-C and C-heteroatom bond formation.[1] This guide focuses on several cornerstone copper-catalyzed reactions utilizing this compound, providing insights into their mechanisms and practical applications.
Section 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The CuAAC is a premier example of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and easy to perform.[2][3] This reaction specifically forms 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide, a transformation with broad applications in drug discovery, bioconjugation, and materials science.[2][4]
Mechanistic Overview
The uncatalyzed Huisgen 1,3-dipolar cycloaddition requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers.[3][5] The introduction of a copper(I) catalyst dramatically accelerates the reaction (by a factor of 10⁷ to 10⁸) and provides exclusive regioselectivity for the 1,4-isomer.[3] The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner.
Caption: Simplified catalytic cycle for the CuAAC reaction.
Experimental Protocol: Synthesis of 1-Benzyl-4-butyl-1H-1,2,3-triazole
This protocol details the synthesis of a 1,4-disubstituted triazole from this compound and benzyl azide. The active Cu(I) catalyst is generated in situ from copper(II) sulfate and a reducing agent, sodium ascorbate.[6]
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 82.14 | 0.164 g (0.22 mL) | 2.0 |
| Benzyl Azide | 133.15 | 0.266 g (0.25 mL) | 2.0 |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.68 | 25 mg | 0.1 (5 mol%) |
| Sodium Ascorbate | 198.11 | 40 mg | 0.2 (10 mol%) |
| tert-Butanol | - | 5 mL | - |
| Water | - | 5 mL | - |
Procedure:
-
To a 25 mL round-bottom flask, add this compound (2.0 mmol) and benzyl azide (2.0 mmol).
-
Add a 1:1 mixture of tert-butanol and water (10 mL total).
-
In a separate vial, dissolve copper(II) sulfate pentahydrate (0.1 mmol) and sodium ascorbate (0.2 mmol) in 1 mL of water.
-
Add the copper/ascorbate solution to the reaction flask.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane:ethyl acetate gradient) to yield the pure 1-benzyl-4-butyl-1H-1,2,3-triazole.
Section 2: Glaser-Hay Coupling: Synthesis of Symmetrical Diynes
The Glaser coupling, first reported in 1869, is the copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[7] The Hay modification utilizes a soluble Cu(I)-TMEDA (tetramethylethylenediamine) complex, which often accelerates the reaction and improves its versatility.[8][9]
Mechanistic Overview
The reaction proceeds through the formation of a copper(I) acetylide. Two of these complexes then undergo oxidative coupling to form the diyne and regenerate a reduced form of copper, which is then re-oxidized by an external oxidant (typically O₂ from air) to complete the catalytic cycle.[10]
Caption: Catalytic cycle for the Glaser-Hay coupling of this compound.
Experimental Protocol: Synthesis of 5,7-Dodecadiyne
This protocol describes the homocoupling of this compound using a CuCl/TMEDA catalyst system under an air atmosphere.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 82.14 | 0.821 g (1.1 mL) | 10.0 |
| Copper(I) Chloride (CuCl) | 98.99 | 99 mg | 1.0 (10 mol%) |
| TMEDA | 116.21 | 0.174 g (0.23 mL) | 1.5 |
| Acetone | - | 20 mL | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add copper(I) chloride (1.0 mmol) and TMEDA (1.5 mmol).
-
Add acetone (20 mL) and stir the mixture. A green-blue solution should form.
-
Add this compound (10.0 mmol) to the solution.
-
Open the flask to the air (e.g., using a balloon filled with air or simply a needle) and stir vigorously at room temperature for 4-6 hours. The reaction is often accompanied by a color change.
-
Monitor the disappearance of the starting material by TLC or GC-MS.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 1 M HCl (30 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting crude 5,7-dodecadiyne can be purified by distillation under reduced pressure or by column chromatography.
Section 3: Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11] While traditionally catalyzed by palladium with a copper(I) co-catalyst, recent advancements have led to the development of palladium-free, copper-only catalyzed systems.[12] Copper's role in the traditional mechanism is to form the copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[13]
Mechanistic Overview (Pd/Cu Co-catalyzed)
The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with the copper acetylide and subsequent reductive elimination to yield the product. The copper cycle facilitates the formation of the reactive copper acetylide species.
Caption: Interconnected catalytic cycles in the Sonogashira coupling.
Experimental Protocol: Synthesis of 1-Phenyl-1-hexyne
This protocol describes the coupling of this compound with iodobenzene using a standard Pd/Cu co-catalyst system.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Iodobenzene | 204.01 | 1.02 g (0.46 mL) | 5.0 |
| This compound | 82.14 | 0.49 g (0.68 mL) | 6.0 |
| Pd(PPh₃)₄ | 1155.56 | 116 mg | 0.1 (2 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 19 mg | 0.1 (2 mol%) |
| Triethylamine (Et₃N) | 101.19 | 15 mL | - |
| Toluene | - | 15 mL | - |
Procedure:
-
Strictly under an inert atmosphere (e.g., nitrogen or argon).
-
To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.1 mmol) and CuI (0.1 mmol).
-
Add anhydrous toluene (15 mL) and anhydrous triethylamine (15 mL).
-
Add iodobenzene (5.0 mmol), followed by this compound (6.0 mmol).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, filter the mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel (eluting with hexanes) to give pure 1-phenyl-1-hexyne.
Section 4: Copper-Catalyzed Hydroamination
Copper hydride (CuH) catalyzed hydroamination is a powerful method for the synthesis of amines from alkenes and alkynes.[14][15] For alkynes like this compound, this transformation can lead to the formation of enamines or, upon subsequent reduction, saturated amines, representing an atom-economical way to construct C-N bonds.[14]
Mechanistic Overview
The reaction is initiated by the generation of a copper hydride species, often from a copper(I) or copper(II) precursor and a silane reducing agent. This CuH species then undergoes hydrometallation across the alkyne triple bond to form a vinyl-copper intermediate. This intermediate can then react with an electrophilic amine source.
Caption: General workflow for CuH-catalyzed hydroamination of this compound.
Representative Protocol Considerations
Detailed protocols for the hydroamination of this compound are highly dependent on the specific ligand, copper source, and amine partner used. However, a general procedure would involve the following steps:
-
Under an inert atmosphere, the copper catalyst (e.g., Cu(OAc)₂) and a chiral ligand (for asymmetric variants) are combined in a suitable anhydrous solvent (e.g., THF, toluene).
-
The silane reducing agent (e.g., (EtO)₃SiH) is added to generate the active CuH species.
-
This compound is introduced, followed by the electrophilic amine source (e.g., a hydroxylamine ester).
-
The reaction is stirred at a specified temperature (often ranging from room temperature to moderate heating) until completion.
-
Workup typically involves quenching the reaction, extraction, and purification by chromatography.
Researchers should consult specific literature for precise conditions based on their desired enamine or amine product.[16][17][18]
Section 5: Safety and Handling
5.1. Chemical Hazards:
-
This compound: Flammable liquid and vapor. It is a terminal alkyne and can form explosive acetylides with certain metals. Avoid contact with strong oxidizing agents and strong bases.
-
Copper Catalysts (Cu(I), Cu(II) salts): Can be toxic if ingested and may cause skin and eye irritation.[19] Finely divided copper catalysts can be pyrophoric.
-
Solvents (Toluene, Acetone, Et₃N): Flammable and have associated inhalation and contact hazards. Always work in a well-ventilated fume hood.
-
Reagents (Azides, TMEDA): Benzyl azide is toxic and potentially explosive. TMEDA is corrosive and flammable.
5.2. Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[20] No single glove material is impervious to all chemicals, so consult compatibility charts.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[20]
5.3. Engineering Controls and Best Practices:
-
All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.[21]
-
Use an inert atmosphere (N₂ or Ar) for reactions that are sensitive to air or moisture, such as the Sonogashira coupling.
-
Ensure that eyewash stations and safety showers are readily accessible.[22]
-
Properly label all containers and segregate chemicals by hazard class for storage.[23]
References
- 1. Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. bioclone.net [bioclone.net]
- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 6. broadpharm.com [broadpharm.com]
- 7. grokipedia.com [grokipedia.com]
- 8. synarchive.com [synarchive.com]
- 9. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Copper Hydride-Catalyzed Hydroamination of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.illinois.edu [chemistry.illinois.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. s29.q4cdn.com [s29.q4cdn.com]
- 20. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. concawe.eu [concawe.eu]
- 22. benchchem.com [benchchem.com]
- 23. resources.tamusa.edu [resources.tamusa.edu]
Application Notes and Protocols for the Synthesis of Poly(1-Hexyne)
Introduction: The Untapped Potential of Poly(1-Hexyne)
Poly(this compound) is a polymer with a conjugated backbone, a structure that promises intriguing electronic and optical properties. As a member of the polyacetylene family, it holds potential for applications in organic electronics, sensor technology, and as a precursor for advanced materials. The synthesis of poly(this compound), however, is a nuanced process, highly dependent on the chosen catalytic system. The choice of catalyst not only dictates the polymer's molecular weight and yield but also its microstructure, particularly the cis to trans isomer ratio of the double bonds in the polymer backbone, which in turn governs the material's properties.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary catalytic systems for the polymerization of this compound. We will delve into the mechanistic underpinnings of these systems, offer detailed experimental protocols, and discuss the characterization of the resulting polymer.
Catalytic Pathways to Poly(this compound): A Comparative Overview
The polymerization of terminal alkynes like this compound is not amenable to conventional free-radical or ionic polymerization methods due to the reactivity of the triple bond. Instead, transition metal catalysts are employed to achieve controlled polymerization. The two most prominent and effective catalytic systems for this purpose are Rhodium-based catalysts and metathesis catalysts based on Molybdenum or Tungsten.
Rhodium-Based Catalysis: A Workhorse for Substituted Acetylenes
Rhodium(I) complexes are renowned for their ability to polymerize monosubstituted acetylenes, including phenylacetylene derivatives, with high stereoregularity, often yielding polymers with a high cis-transoidal structure.[1][2] These catalysts are generally tolerant to a variety of functional groups and can operate in both polar and non-polar solvents.[1] The polymerization is believed to proceed via an insertion mechanism, where the alkyne monomer inserts into a rhodium-acetylide or rhodium-hydride bond.
Mechanism of Rhodium-Catalyzed Alkyne Polymerization
Caption: Proposed mechanism for Rhodium-catalyzed polymerization of this compound.
Alkyne Metathesis: A Powerful C-C Bond Forming Reaction
Alkyne metathesis, catalyzed by high-oxidation-state Molybdenum or Tungsten alkylidyne complexes, is another potent method for the synthesis of poly(this compound).[3] This reaction proceeds through a metallacyclobutadiene intermediate, leading to the "scrambling" of alkyne fragments.[3] For terminal alkynes like this compound, this can lead to polymerization. The choice of ligands on the metal center is crucial for catalyst activity and stability.[4][5]
Mechanism of Alkyne Metathesis Polymerization
Caption: Simplified mechanism of alkyne metathesis polymerization of this compound.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of poly(this compound). As with any catalytic reaction, the purity of reagents and solvents, as well as the exclusion of air and moisture, are critical for success.
Protocol 1: Polymerization of this compound using a Rhodium-Based Catalyst
This protocol is adapted from established procedures for the polymerization of substituted acetylenes using rhodium catalysts.[1][2]
Materials:
-
This compound (purified by distillation)
-
[Rh(nbd)Cl]₂ (nbd = 2,5-norbornadiene) or other suitable Rh(I) precursor
-
Triethylamine (Et₃N) or another suitable co-catalyst/activator
-
Anhydrous, deoxygenated solvent (e.g., toluene, THF)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the rhodium precursor (e.g., [Rh(nbd)Cl]₂) and the co-catalyst (e.g., triethylamine, if required by the specific catalyst system) in the chosen anhydrous solvent in a Schlenk flask. The molar ratio of Rh to co-catalyst may need to be optimized.
-
Monomer Addition: To the stirred catalyst solution, add the purified this compound monomer via syringe. The monomer to catalyst ratio will determine the target molecular weight of the polymer. A typical ratio might be 100:1 to 500:1.
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature or slightly elevated) with continuous stirring. The reaction time can vary from a few hours to 24 hours, depending on the catalyst activity and desired conversion.
-
Termination and Isolation: Quench the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove any residual catalyst and unreacted monomer, and dry it under vacuum to a constant weight.
Protocol 2: Polymerization of this compound via Alkyne Metathesis
This protocol is based on general procedures for alkyne metathesis polymerization using Molybdenum-based catalysts.[3][4][5]
Materials:
-
This compound (purified by distillation)
-
Molybdenum(VI) alkylidyne catalyst (e.g., a Schrock-type catalyst)
-
Anhydrous, deoxygenated solvent (e.g., toluene, chlorobenzene)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Solution: In a glovebox, dissolve the molybdenum alkylidyne catalyst in the anhydrous solvent in a Schlenk flask. These catalysts are often highly sensitive to air and moisture.
-
Monomer Addition: Add the purified this compound monomer to the stirred catalyst solution. The monomer to catalyst ratio will influence the molecular weight of the resulting polymer.
-
Polymerization: Stir the reaction mixture at the appropriate temperature (this can range from room temperature to higher temperatures depending on the catalyst) for the desired reaction time. Monitor the reaction progress by techniques such as GC-MS to follow monomer consumption.
-
Termination and Isolation: Terminate the reaction by exposing the mixture to air or by adding a quenching agent like benzaldehyde. Precipitate the polymer in a suitable non-solvent (e.g., methanol).
-
Purification: Filter the polymer, wash it extensively with the non-solvent, and dry it under vacuum.
| Parameter | Rhodium-Based Catalysis | Alkyne Metathesis |
| Catalyst | Rh(I) complexes (e.g., [Rh(nbd)Cl]₂) | Mo(VI) or W(VI) alkylidynes |
| Co-catalyst | Often requires a co-catalyst (e.g., Et₃N) | Typically single-component |
| Solvent | Toluene, THF | Toluene, Chlorobenzene |
| Temperature | Room temperature to 60°C | Room temperature to 100°C |
| Polymer Structure | High cis-transoidal content | cis/trans mixture, depends on catalyst |
Characterization of Poly(this compound)
The synthesized poly(this compound) should be thoroughly characterized to determine its structure, molecular weight, and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show broad signals corresponding to the olefinic protons in the polymer backbone and the aliphatic protons of the butyl side chains. The chemical shift of the olefinic protons can provide information about the cis/trans geometry of the double bonds.
-
¹³C NMR: The carbon NMR spectrum will show signals for the sp² carbons of the polymer backbone and the sp³ carbons of the side chains.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for confirming the polymerization and assessing the cis/trans content. The C=C stretching vibrations for cis and trans isomers appear at different wavenumbers.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
-
Thermal Analysis (TGA/DSC):
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) and to observe any thermal events such as isomerization or decomposition.
-
| Characterization Technique | Expected Information |
| ¹H NMR | Olefinic and aliphatic proton signals, estimation of cis/trans ratio. |
| ¹³C NMR | Confirmation of polymer backbone and side chain carbons. |
| FTIR | Presence of C=C double bonds, assessment of cis/trans content. |
| GPC | Molecular weight (Mn, Mw) and polydispersity index (PDI). |
| TGA | Thermal stability and decomposition temperature. |
| DSC | Glass transition temperature (Tg) and other thermal transitions. |
Properties and Potential Applications
The properties of poly(this compound) are largely dictated by its molecular weight and isomeric structure. Polymers with a high cis content are often more crystalline and less soluble than their trans counterparts. The conjugated backbone of poly(this compound) suggests potential for applications in:
-
Conducting Polymers: After doping, poly(this compound) could exhibit electrical conductivity, making it a candidate for use in organic electronic devices.
-
Membranes: The regular structure of poly(this compound) could be exploited in the fabrication of selective membranes for gas separation or filtration.
-
Precursors to Carbon Materials: Pyrolysis of poly(this compound) could yield carbonaceous materials with interesting properties.
Conclusion
The synthesis of poly(this compound) offers a fascinating area of research with the potential to yield novel materials with unique properties. The choice of catalytic system is paramount, with rhodium-based catalysts and alkyne metathesis catalysts representing the most promising avenues. Careful control of reaction conditions and thorough characterization of the resulting polymer are essential for understanding and exploiting the full potential of this intriguing polymer. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of poly(this compound).
References
Application Notes & Protocols: The Strategic Incorporation of 1-Hexyne in the Synthesis of Complex Natural Products
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
1-Hexyne, a commercially available and versatile C6 terminal alkyne, serves as a fundamental building block in modern organic synthesis.[1] Its linear carbon chain and reactive terminal alkyne functionality allow for its strategic incorporation into a vast array of complex molecular architectures, making it an invaluable tool in the total synthesis of natural products. This guide provides an in-depth exploration of key synthetic transformations involving this compound, complete with mechanistic insights, field-proven protocols, and examples of its application in the synthesis of bioactive molecules. The methodologies discussed herein are designed to provide researchers with a robust framework for leveraging this compound to achieve significant advances in molecular complexity and synthetic efficiency.
The Role of this compound as a Versatile C6 Synthon
The utility of this compound in complex synthesis stems from the exceptional versatility of its terminal alkyne group. This functional group is a linchpin for a multitude of carbon-carbon bond-forming reactions, including but not limited to transition-metal-catalyzed cross-couplings, cycloadditions, and metathesis reactions. The n-butyl chain provides a simple, lipophilic alkyl fragment that is frequently encountered in the backbones of polyketides, lipids, and other classes of natural products. By strategically employing this compound, synthetic chemists can introduce this six-carbon unit with precision, setting the stage for subsequent elaborations.
The following sections will detail the most powerful and widely adopted methods for incorporating the this compound moiety into natural product scaffolds. Each section provides the foundational principles of the reaction, explains the causality behind experimental choices, and presents a detailed, self-validating protocol.
Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira reaction is arguably the most powerful method for forming a bond between a terminal alkyne (sp-hybridized carbon) and an aryl or vinyl halide (sp²-hybridized carbon).[2][3][4] This reaction is exceptionally reliable and tolerates a wide range of functional groups, making it ideal for the late-stage modification of complex intermediates in a total synthesis.[5]
Mechanistic Rationale
The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the Pd(0) catalyst to the aryl/vinyl halide, followed by a transmetalation step with a copper(I)-acetylide species, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper co-catalyst facilitates the deprotonation of this compound by the amine base and forms the crucial copper(I)-hexynylide intermediate, which then participates in the transmetalation with the palladium complex.[2][3]
Visualization: The Sonogashira Catalytic Cycle
Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
Application Example: Synthesis of Bulgaramine
In the total synthesis of the benzindenoazepine alkaloid bulgaramine, a key step involves a Sonogashira coupling to link an aryl iodide fragment with an aryl acetylene, demonstrating the reaction's power in constructing complex heterocyclic systems.[3] A similar strategy can be employed using this compound to introduce an alkyl-alkyne chain.
Detailed Protocol: Sonogashira Coupling of this compound with an Aryl Iodide
| Parameter | Value/Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | A stable, commercially available Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Co-catalyst | Copper(I) Iodide (CuI, 4 mol%) | Facilitates the formation of the copper acetylide, which is crucial for the transmetalation step.[3] |
| Base | Triethylamine (Et₃N) | Acts as the base to deprotonate this compound and as a solvent. Also scavenges the HX byproduct. |
| Solvent | Tetrahydrofuran (THF), degassed | An aprotic solvent that dissolves the reactants. Degassing is critical to prevent oxidative homocoupling. |
| Temperature | Room Temperature to 50 °C | Mild conditions are sufficient for reactive substrates like aryl iodides, preserving sensitive functional groups.[2] |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Purging: Seal the flask with a septum and purge with dry argon or nitrogen for 15 minutes. This step is critical to remove oxygen, which can lead to the undesired homocoupling of this compound (Glaser coupling).[3]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (approx. 0.2 M concentration relative to the aryl iodide) and triethylamine (3.0 equiv) via syringe.
-
Substrate Addition: Add this compound (1.2 equiv) dropwise via syringe. A slight excess of the alkyne ensures complete consumption of the more valuable aryl halide.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 2-6 hours). If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of Celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl (to remove copper salts), water, and finally brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure aryl-hexyne product.
Pauson-Khand Reaction for Cyclopentenone Synthesis
The Pauson-Khand reaction (PKR) is a powerful formal [2+2+1] cycloaddition that combines an alkene, an alkyne (like this compound), and carbon monoxide to construct α,β-cyclopentenones.[6][7] These five-membered ring systems are prevalent in a wide range of natural products, including prostaglandins and steroids. The intramolecular version of the PKR is particularly valuable in total synthesis for its ability to construct complex fused-ring systems with high stereocontrol.[7][8]
Mechanistic Rationale
The reaction is typically mediated by dicobalt octacarbonyl, Co₂(CO)₈. The first step is the formation of a stable hexacarbonyl dicobalt-alkyne complex with this compound.[7] Subsequent loss of a CO ligand allows for coordination of the alkene. This is followed by a series of migratory insertions of the alkene and a CO ligand, culminating in reductive elimination to release the cyclopentenone product and a cobalt-containing species.[6] For terminal alkynes like this compound, the reaction is highly regioselective, with the larger substituent (the n-butyl group) typically ending up adjacent to the newly formed ketone.[6]
Visualization: Pauson-Khand Reaction Workflow
Caption: A simplified workflow of the cobalt-mediated Pauson-Khand reaction.
Application Example
The Pauson-Khand reaction has been a cornerstone in the synthesis of numerous complex natural products.[8][9] For instance, it has been employed in strategies targeting the synthesis of hirsutene and related linear triquinanes, where the core cyclopentane ring is forged using this methodology.[10]
Detailed Protocol: Intermolecular Pauson-Khand Reaction with this compound
| Parameter | Value/Condition | Rationale |
| Cobalt Source | Dicobalt Octacarbonyl, Co₂(CO)₈ | The classical and most reliable stoichiometric promoter for the reaction. It is air-sensitive.[6] |
| Alkene | Norbornene (or other strained alkene) | Strained alkenes are more reactive and often give higher yields in intermolecular versions of the PKR.[6] |
| Solvent | Toluene or Mesitylene, degassed | High-boiling, non-coordinating solvents are required for the thermal conditions. |
| Atmosphere | Carbon Monoxide (CO) or Inert Gas | A CO atmosphere can sometimes improve yields by preventing decarbonylation of the cobalt complexes, though often an inert atmosphere is sufficient. |
| Temperature | 60-160 °C | Thermal energy is required to drive the migratory insertion and reductive elimination steps.[6] |
Step-by-Step Methodology:
-
Complex Formation: In a glovebox or under a strong stream of argon, add Co₂(CO)₈ (1.1 equiv) to a flame-dried Schlenk flask.
-
Solvent and Substrate Addition: Add fully degassed toluene (to make a ~0.1 M solution). Add this compound (1.0 equiv) and stir at room temperature for 1-2 hours. The solution should turn a deep red/brown, indicating the formation of the alkyne-cobalt complex.
-
Alkene Addition: Add the alkene (e.g., norbornene, 1.5-2.0 equiv).
-
Heating: Heat the reaction mixture to 80-110 °C. The optimal temperature depends on the alkene's reactivity.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction can take anywhere from 12 to 48 hours.
-
Workup: Cool the reaction to room temperature. The workup can be oxidative (e.g., bubbling air through the solution) or non-oxidative. For a simpler procedure, directly load the crude reaction mixture onto a silica gel column.
-
Purification: Elute the column with a hexanes/ethyl acetate gradient. The initial fractions will contain the solvent and cobalt byproducts. The desired cyclopentenone product will elute later.
Zirconium-Catalyzed Asymmetric Carboalumination (ZACA)
For constructing chiral centers, the Zirconium-Catalyzed Asymmetric Carboalumination of Alkenes (ZACA), developed by Negishi, is a powerful tool.[11][12] While this reaction directly applies to alkenes, it is often used in tandem with the Zirconium-catalyzed Methylalumination of Alkynes (ZMA), including this compound. This combination allows for the creation of complex, stereodefined alkyl chains common in natural products like phytol and vitamins E and K.[13][14]
Mechanistic Rationale
In the ZMA reaction, a Zr-catalyst (like Cp₂ZrCl₂) activates trimethylaluminum (TMA) to generate a highly reactive "superacidic" bimetallic reagent.[11] This species delivers a methyl group and an aluminum to opposite sides of the this compound triple bond in a syn-fashion with high regioselectivity (the aluminum adds to the terminal carbon) and stereoselectivity. The resulting vinylalane is a versatile intermediate that can be protonated to give a trisubstituted alkene or used in subsequent cross-coupling reactions.
Application Example: Synthesis of Vitamin E Side Chain
A highly efficient protocol for the asymmetric synthesis of the chiral side chain of Vitamin E has been developed using the ZACA reaction.[13] A similar multi-step strategy can be envisioned where this compound is first functionalized via ZMA and then coupled to a chiral fragment generated by the ZACA reaction.
Detailed Protocol: Zirconium-Catalyzed Methylalumination (ZMA) of this compound
| Parameter | Value/Condition | Rationale |
| Catalyst | Dichlorobis(cyclopentadienyl)zirconium(IV), Cp₂ZrCl₂ (10 mol%) | The standard catalyst for ZMA, providing high regio- and stereoselectivity.[15] |
| Alkylating Agent | Trimethylaluminum (TMA), AlMe₃ (2.0 M in hexanes) | The source of the methyl group and the aluminum moiety. Used in stoichiometric amounts. |
| Solvent | Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane | A non-coordinating solvent is required. Dichloroalkanes are typically used. |
| Temperature | Room Temperature | The reaction proceeds readily at ambient temperature. |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried, argon-purged Schlenk flask, add Cp₂ZrCl₂ (0.1 equiv) and anhydrous dichloromethane (to ~0.5 M).
-
Alkyne Addition: Add this compound (1.0 equiv) via syringe.
-
Carboalumination: Cool the mixture to 0 °C. Slowly add trimethylaluminum (2.0 equiv, 2.0 M solution in hexanes) dropwise via syringe. Caution: TMA is pyrophoric and reacts violently with water.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Intermediate Trapping (Quenching): The resulting vinylalane can be trapped with various electrophiles. For simple protonolysis to yield (Z)-2-methyl-2-heptene:
-
Cool the reaction mixture to 0 °C.
-
Very slowly and carefully quench the reaction by dropwise addition of 1 M HCl. Caution: Vigorous gas evolution will occur.
-
Continue adding acid until the solution is clear.
-
-
Workup and Extraction: Transfer the mixture to a separatory funnel, extract with diethyl ether (3x), wash the combined organic layers with saturated NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the volatile product on a rotary evaporator. Further purification can be achieved by chromatography if needed.
Enyne Metathesis
Enyne metathesis is a powerful reaction that rearranges the bonds between an alkene and an alkyne to form a new 1,3-diene, typically embedded in a cyclic structure in the case of intramolecular reactions.[16] This transformation, catalyzed by ruthenium carbene complexes (e.g., Grubbs' catalysts), is highly valuable for building carbocyclic and heterocyclic rings.[17] this compound can be used as the alkyne partner in cross-enyne metathesis to append a hexadienyl unit onto a molecule.
Mechanistic Rationale
The reaction is initiated by a [2+2] cycloaddition between the ruthenium catalyst and the alkene or alkyne. The generally accepted pathway involves initial reaction with the alkene to form a ruthenacyclobutane, which then undergoes a retro-[2+2] to form a new alkylidene. This intermediate then reacts with the alkyne in a series of cycloadditions and retro-cycloadditions, ultimately leading to the formation of the 1,3-diene product and regeneration of a ruthenium carbene.
Visualization: Ring-Closing Enyne Metathesisdot
// Nodes enyne [label="Enyne Substrate\n(containing this compound moiety)"]; catalyst [label="Ru Catalyst\n(e.g., Grubbs II)"]; intermediate [label="[Ru]-Alkylidene\nIntermediate"]; ruthenacycle [label="Key Metallacyclic\nIntermediates"]; product [label="Cyclic 1,3-Diene", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Volatile Byproduct\n(e.g., ethylene)"];
// Workflow enyne -> intermediate; catalyst -> intermediate [label="Initiation"]; intermediate -> ruthenacycle [label="[2+2] with Alkyne"]; ruthenacycle -> product [label="Rearrangement &\nProduct Release"]; product -> byproduct [style=invis]; // for layout }
References
- 1. This compound | C6H10 | CID 12732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 7. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Zirconium-Catalyzed Asymmetric Carboalumination of Unactivated Terminal Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A convenient and asymmetric protocol for the synthesis of natural products containing chiral alkyl chains via Zr-catalyzed asymmetric carboalumination of alkenes. Synthesis of phytol and vitamins E and K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,4-Pentenyne as a five-carbon synthon for efficient and selective syntheses of natural products containing 2,4-dimethyl-1-penten-1,5-ylidene and related moieties by means of Zr-catalyzed carboalumination of alkynes and alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. uwindsor.ca [uwindsor.ca]
- 17. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydrozirconation of 1-Hexyne in Organic Synthesis
Introduction: A Gateway to Functionalized Alkenes
The hydrozirconation of alkynes, particularly terminal alkynes like 1-hexyne, represents a cornerstone transformation in modern organic synthesis. This reaction, employing the venerable Schwartz's reagent (Cp₂Zr(H)Cl), provides a highly reliable and stereoselective route to vinylzirconocene intermediates.[1][2][3] These intermediates are powerful nucleophiles that can be engaged in a vast array of subsequent bond-forming reactions, making hydrozirconation a critical tool for the construction of complex molecular architectures.[4][5] This guide provides an in-depth exploration of the hydrozirconation of this compound, from its mechanistic underpinnings to detailed experimental protocols and applications, tailored for researchers and professionals in organic synthesis and drug development.
The significance of this transformation lies in its ability to convert a simple, readily available starting material into a versatile, functionalized building block with excellent control over stereochemistry.[1][6] The resulting (E)-alkenylzirconocenes can be considered as vinyl anion synthons, which can be further functionalized through reactions with a wide range of electrophiles.[7][8]
Mechanistic Insights: The "Why" Behind the Reaction
The hydrozirconation of this compound with Schwartz's reagent proceeds through a concerted syn-addition of the Zr-H bond across the carbon-carbon triple bond.[6] This mechanism dictates the stereochemical outcome of the reaction, leading exclusively to the formation of the (E)-isomer.
Several key factors govern the high regioselectivity observed in the hydrozirconation of terminal alkynes:
-
Steric Hindrance: The bulky bis(cyclopentadienyl) ligand set on the zirconium center plays a crucial role in directing the zirconium to the less sterically encumbered terminal carbon of the alkyne.[7][9] This results in the formation of the 1-alkenylzirconocene as the major product.
-
Electronic Effects: While sterics are dominant, electronic factors can also influence the regioselectivity, although to a lesser extent with simple alkyl-substituted alkynes like this compound.
The reaction is typically fast and proceeds under mild conditions, making it a highly practical synthetic method.[2] The resulting vinylzirconocene is a stable intermediate that can be isolated or, more commonly, used in situ for subsequent transformations.[1]
Visualizing the Mechanism
Caption: Mechanism of this compound Hydrozirconation.
Experimental Protocols: A Practical Guide
Preparation and Handling of Schwartz's Reagent
Schwartz's reagent, while commercially available, can also be prepared in the laboratory from zirconocene dichloride (Cp₂ZrCl₂) and a suitable hydride source, such as lithium aluminum hydride (LiAlH₄) or Red-Al®.[3][10][11] It is a white, air- and moisture-sensitive solid that should be handled under an inert atmosphere (e.g., argon or nitrogen).[10][12]
Key Safety Precautions:
-
Inert Atmosphere: All manipulations should be performed using Schlenk line techniques or in a glovebox.[10]
-
Dry Solvents: Anhydrous solvents are essential for successful hydrozirconation reactions.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, is mandatory.[13]
An in situ generation of Schwartz's reagent is also a convenient and efficient alternative, avoiding the need to isolate and store the sensitive reagent.[14]
Protocol 1: Hydrozirconation of this compound
This protocol describes the stoichiometric hydrozirconation of this compound to generate the corresponding (E)-vinylzirconocene, which can then be quenched with an electrophile.
Materials:
-
Schwartz's reagent (Cp₂Zr(H)Cl)
-
This compound (distilled before use)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Benzene or Toluene
-
Electrophile (e.g., N-bromosuccinimide, iodine, water)
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a dry, argon-flushed Schlenk flask equipped with a magnetic stir bar, add Schwartz's reagent (1.0-1.2 equivalents).
-
Solvent Addition: Add anhydrous benzene or toluene via cannula and stir to form a suspension.
-
Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred suspension at room temperature.
-
Reaction Monitoring: The reaction is typically complete within 30-60 minutes at room temperature. The initial white suspension of Schwartz's reagent will dissolve to give a clear, pale-yellow solution, indicating the formation of the soluble vinylzirconocene.
-
Quenching: The resulting solution of (E)-1-hexenylzirconocene chloride is now ready for reaction with an electrophile. For example:
-
Protonolysis: Quench with H₂O to yield 1-hexene.
-
Halogenation: Cool the solution to 0 °C and add a solution of N-bromosuccinimide (NBS) or iodine in THF to obtain the corresponding (E)-1-bromo- or (E)-1-iodo-1-hexene.
-
-
Workup and Purification: After quenching, the reaction mixture is typically worked up by partitioning between an organic solvent (e.g., diethyl ether or ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Benzene or Toluene | Non-coordinating solvents that facilitate the reaction.[3] |
| Temperature | Room Temperature | The reaction is generally rapid and exothermic. |
| Stoichiometry | 1.0-1.2 eq. of Schwartz's Reagent | A slight excess ensures complete consumption of the alkyne. |
| Reaction Time | 30-60 minutes | Visual observation of dissolution is a good indicator of completion. |
Experimental Workflow Visualization
References
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. Schwartz's reagent - Reagent of the month August - SigutLabs [sigutlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Schwartz's reagent - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Reactivity of Heteroatom-Substituted Vinylzirconocene Derivatives and Hetarylzirconocenes | Basicmedical Key [basicmedicalkey.com]
- 9. Organometallic HyperTextBook: The Hydrozirconation Reaction [ilpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Schwartz's reagent - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Handling of reagents - SynCrest Inc. [syncrest.com]
- 14. Schwartz's Reagent, Zirconocene Chloride Hydride [organic-chemistry.org]
Application Notes & Protocols: Ring-Closing Metathesis of Terminal Alkynes for Advanced Synthesis
Foundational Principles: Beyond Simple Cyclization
Ring-Closing Metathesis (RCM) has emerged as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the construction of cyclic molecules.[1][2] Its application in forming 5- to 30-membered rings has been particularly impactful in pharmaceutical development and materials science.[3][4] This guide focuses on a specific and highly valuable variant: the Ring-Closing Enyne Metathesis (RCEYM) of substrates containing a terminal alkyne, such as a 1-hexyne derivative.
Unlike the metathesis of two alkenes, RCEYM couples an alkene and an alkyne to form a conjugated 1,3-diene within a cyclic framework.[5][6] This transformation is not merely a cyclization technique; it is a strategic method for introducing a diene functional group, a highly versatile handle for further synthetic manipulations such as Diels-Alder reactions, thereby opening pathways to complex molecular architectures. The driving force for this reaction is the formation of a thermodynamically stable conjugated diene system.[5][7]
The Catalytic Heart: Unraveling the Ene-then-Yne Mechanism
For the widely used Grubbs-type ruthenium catalysts, the reaction proceeds through a well-established "ene-then-yne" catalytic cycle.[7][8][9] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The process involves the initial interaction of the ruthenium carbene catalyst with the alkene moiety of the enyne substrate.[10]
The key stages of the catalytic cycle are:
-
Initiation: The precatalyst (e.g., Grubbs II) reacts with the terminal alkene of the enyne substrate to generate the active 14-electron ruthenium carbene species.
-
[2+2] Cycloaddition (Alkene): The active catalyst undergoes a [2+2] cycloaddition with the alkene portion of the substrate to form a ruthenacyclobutane intermediate.
-
[2+2] Retro-Cycloaddition: This intermediate collapses, releasing a new ruthenium carbene that remains tethered to the substrate.
-
Intramolecular Alkyne Insertion: The newly formed carbene undergoes an intramolecular reaction with the terminal alkyne (the this compound moiety), forming a transient ruthenacyclobutene which rearranges to a more stable vinylcarbene intermediate.[5]
-
Product Formation: This vinylcarbene can then react with another alkene (if present) or undergo rearrangement to release the final cyclic 1,3-diene product, regenerating a ruthenium methylene species that continues the catalytic cycle.[8][10]
Caption: The "Ene-then-Yne" catalytic cycle for RCEYM.
Strategic Experimental Design: The Causality Behind Choices
The success of an RCEYM reaction hinges on meticulous planning and the understanding of why specific conditions are chosen.
Catalyst Selection: A Balance of Reactivity and Stability
While numerous metathesis catalysts exist, ruthenium-based Grubbs and Hoveyda-Grubbs catalysts are generally preferred for RCEYM due to their superior functional group tolerance and stability compared to the highly reactive Schrock (molybdenum, tungsten) catalysts.[11][12] Schrock-type catalysts, while excellent for alkyne-alkyne metathesis, can be prone to degradation pathways when reacting with terminal alkynes.[13]
| Catalyst | Key Features | Primary Application Scope |
| Grubbs Catalyst®, 1st Gen. | Good stability, moderate reactivity. | General purpose RCM of simple dienes. Less efficient for sterically hindered substrates or enynes. |
| Grubbs Catalyst®, 2nd Gen. | High reactivity, good stability. Tolerant of a wide range of functional groups.[3] | The workhorse for challenging RCM and RCEYM, including electron-deficient systems. |
| Hoveyda-Grubbs, 2nd Gen. | High stability, slower initiation but very robust propagating species. Excellent for catalyst recovery. | Ideal for cross-metathesis and reactions requiring high stability and longevity. Effective for RCEYM.[14] |
For most RCEYM applications involving terminal alkynes, the Grubbs Catalyst®, 2nd Generation offers the best combination of high catalytic activity and broad functional group tolerance.[15]
The High Dilution Principle: Taming Polymerization
The single most critical parameter to control in RCM is concentration. The reaction is a competition between the desired intramolecular cyclization and undesired intermolecular oligomerization or polymerization. By maintaining a high dilution (typically 0.001–0.05 M), the probability of one reactive end of a molecule finding the other end of the same molecule is greatly increased relative to it finding another molecule.[16] This is essential for maximizing the yield of the desired cyclic product.
Solvent and Atmosphere: Protecting the Catalyst
Metathesis catalysts are sensitive to oxygen and moisture, which can irreversibly deactivate the ruthenium center. Therefore, all RCEYM reactions must be performed under an inert atmosphere (Argon or Nitrogen) using rigorous anhydrous and deoxygenated solvents.[17]
-
Dichloromethane (DCM): An excellent solvent for dissolving both the substrate and catalyst, commonly used for reactions at room temperature or slightly elevated temperatures (~40 °C).
-
Toluene: Preferred for reactions requiring higher temperatures (80–110 °C) to overcome higher activation barriers. It must be thoroughly dried and degassed.[17]
Field-Proven Protocol: RCEYM of Undec-1-en-6-yne
This section provides a detailed, step-by-step protocol for the synthesis of a 10-membered cyclic diene from a representative enyne substrate incorporating a this compound moiety.
Caption: General experimental workflow for RCEYM.
Materials and Reagents
| Item | Specification | Purpose |
| Undec-1-en-6-yne | ≥97% purity | Enyne Substrate |
| Grubbs Catalyst®, 2nd Gen. | N/A | Metathesis Catalyst |
| Dichloromethane (DCM) | Anhydrous, <50 ppm H₂O | Reaction Solvent |
| Ethyl Vinyl Ether | ≥99% | Quenching Agent |
| Argon or Nitrogen Gas | High Purity (99.998%) | Inert Atmosphere |
| Celite® 545 | N/A | Filtration Aid |
| Silica Gel | 230-400 mesh | Chromatography |
Step-by-Step Methodology
1. System Preparation:
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under vacuum.
-
Allow the flask to cool to room temperature and backfill with high-purity argon or nitrogen. Maintain a positive pressure of inert gas throughout the experiment.
2. Reagent Preparation and Addition:
-
In the prepared Schlenk flask, dissolve undec-1-en-6-yne (1.0 eq, e.g., 150 mg, 1.0 mmol) in anhydrous, degassed DCM to achieve a final concentration of 0.01 M (in this case, 100 mL of DCM).
-
Stir the solution at room temperature for 10 minutes to ensure homogeneity.
3. Catalyst Introduction:
-
Weigh the Grubbs Catalyst®, 2nd Generation (1-5 mol%, e.g., 2.5 mol%, 21 mg, 0.025 mmol) in a glovebox or under a positive stream of argon.
-
Add the catalyst to the stirring substrate solution in one portion. For reactions sensitive to initiation speed, the catalyst can be dissolved in a small amount of solvent (~1-2 mL) and added via cannula.
-
If necessary, gently heat the reaction mixture to reflux (~40 °C in DCM).
4. Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots periodically and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The reaction is typically complete within 4-12 hours, indicated by the complete consumption of the starting material.
5. Quenching and Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a few drops of ethyl vinyl ether (a catalyst quenching agent) and stir for 30 minutes. The solution color may change, indicating catalyst decomposition.
-
Concentrate the reaction mixture under reduced pressure.
6. Purification:
-
Load the crude residue onto a short plug of silica gel topped with Celite®.
-
Elute with a suitable solvent system (e.g., hexanes/ethyl acetate) to remove the majority of the ruthenium byproducts.
-
Further purify the product by flash column chromatography on silica gel to obtain the pure cyclic diene.
Troubleshooting and Side Reactions
-
Low or No Conversion: This often points to catalyst deactivation. Ensure all glassware is scrupulously dry and the solvent is fully degassed. Impurities in the starting material (e.g., thiols, phosphines) can also poison the catalyst.
-
Formation of Dimer/Oligomer: If significant amounts of higher molecular weight species are observed, the reaction concentration is too high. Repeat the reaction at a higher dilution.[16]
-
Product Isomerization: The resulting 1,3-diene can sometimes undergo isomerization under prolonged heating or exposure to the active catalyst. It is best to quench the reaction as soon as the starting material is consumed.
Conclusion and Applications
Ring-Closing Enyne Metathesis of terminal alkynes is a robust and highly effective strategy for synthesizing functionalized cyclic compounds. By carefully selecting a second-generation Grubbs catalyst and adhering to the high dilution principle under a strictly inert atmosphere, researchers can access valuable cyclic diene structures. These products serve as critical intermediates in the total synthesis of natural products and as scaffolds in the development of novel macrocyclic drugs, which are an increasingly important class of therapeutics.[4][18]
References
- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ring Closing Metathesis [organic-chemistry.org]
- 4. drughunter.com [drughunter.com]
- 5. Enyne Metathesis [organic-chemistry.org]
- 6. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.butler.edu [digitalcommons.butler.edu]
- 10. Mechanism of enyne metathesis catalyzed by Grubbs ruthenium-carbene complexes: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alkene Metathesis Catalysts | Grubbs Technology with PMC [pmc.umicore.com]
- 12. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 13. Alkyne metathesis - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Substituted Alkynes from 1-Hexyne
Introduction: The Central Role of 1-Hexyne in Modern Synthesis
Substituted alkynes are foundational building blocks in contemporary organic chemistry, serving as versatile precursors in pharmaceutical synthesis, materials science, and natural product elaboration.[1][2] Their rigid, linear geometry and the high reactivity of the triple bond allow for a diverse array of chemical transformations. This compound, a commercially available and cost-effective terminal alkyne, represents an ideal starting point for accessing a vast chemical space of more complex internal alkynes. The key to its utility lies in the unique acidity of its terminal proton (pKa ≈ 25), a feature that distinguishes it from nearly all other hydrocarbons and provides a direct handle for functionalization.[3][4]
This guide provides an in-depth exploration of three robust and widely adopted methodologies for transforming this compound into higher-value substituted alkynes. We will move from fundamental ionic chemistry to sophisticated organometallic catalysis, offering not just step-by-step protocols but also the underlying mechanistic principles that govern these powerful reactions. The protocols are designed to be self-validating, with explanations for each experimental choice, ensuring both reproducibility and a deeper understanding for the practicing researcher.
Part 1: Deprotonation and Alkylation: The Fundamental C-C Bond Formation
The most direct method for elaborating this compound involves the formation of a hexynylide anion (an acetylide), which serves as a potent carbon nucleophile. This strategy is predicated on the selective abstraction of the terminal alkyne proton by a sufficiently strong base. The resulting acetylide can then participate in classical SN2 reactions with suitable electrophiles, primarily primary alkyl halides, to forge a new carbon-carbon single bond.[5][6]
Causality and Experimental Choices:
-
Choice of Base: The base must be stronger than the resulting acetylide anion. Common choices include organolithium reagents (e.g., n-butyllithium, sec-butyllithium), sodium amide (NaNH₂), or sodium hydride (NaH).[4][6] Organolithiums are highly effective and soluble in ethereal solvents but are pyrophoric and require stringent anhydrous, inert atmosphere techniques.[7][8] Sodium amide is a practical alternative, often used in liquid ammonia.
-
Electrophile Scope: The SN2 nature of the reaction dictates that the electrophile be sterically unhindered. Therefore, this method is most effective for methyl and primary alkyl halides. Secondary and tertiary halides will predominantly lead to elimination (E2) products, as the acetylide anion is also a strong base.[5][6]
-
Solvent System: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard for reactions involving organolithiums, as they are aprotic and effectively solvate the lithium cation.
Experimental Protocol 1: Synthesis of Dec-4-yne via Lithiation and Alkylation
This protocol details the reaction of this compound with n-butyllithium followed by alkylation with 1-bromobutane.
Materials:
-
This compound (≥99%)
-
n-Butyllithium (2.5 M in hexanes)
-
1-Bromobutane (≥99%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware (Schlenk flask, dropping funnel, syringes), magnetic stirrer, and an inert atmosphere line (N₂ or Ar).
Procedure:
-
Reaction Setup: Assemble a 250 mL two-necked round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a reflux condenser connected to a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and backfill with inert gas.
-
Initial Charge: To the cooled flask, add anhydrous THF (80 mL) via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add this compound (5.0 g, 60.9 mmol) to the cold THF. To this solution, add n-butyllithium (2.5 M in hexanes, 25.6 mL, 64.0 mmol, 1.05 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature remains below -70 °C. A white precipitate of lithium hexynylide may form.
-
Anion Formation: After the addition is complete, allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and hold for an additional 30 minutes.
-
Alkylation: Re-cool the mixture to 0 °C. Add 1-bromobutane (9.2 g, 67.0 mmol, 1.1 eq) dropwise over 15 minutes. After addition, remove the cooling bath and allow the reaction to warm to room temperature and stir for 4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or flash column chromatography on silica gel (eluting with hexanes) to yield pure dec-4-yne.
Data Summary: Alkylation of 1-Hexynylide Anion
| Electrophile | Product | Typical Yield (%) |
| Iodomethane | Hept-2-yne | 85-95% |
| 1-Bromopropane | Non-3-yne | 80-90% |
| 1-Iodobutane | Dec-4-yne | 80-90% |
| Benzyl Bromide | 1-Phenylhept-2-yne | 75-85% |
| Ethylene Oxide | Oct-3-yn-1-ol | 70-80% |
Workflow for Acetylide Alkylation
Caption: Workflow for synthesis of substituted alkynes via deprotonation-alkylation.
Part 2: Sonogashira Coupling: Palladium-Catalyzed Arylation and Vinylation
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the direct formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction, co-catalyzed by palladium and copper, offers exceptional functional group tolerance and proceeds under relatively mild conditions, making it invaluable in drug discovery and materials science.[11]
Mechanistic Rationale: The reaction operates through two interconnected catalytic cycles:
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition into the aryl/vinyl halide (R-X) bond to form a Pd(II) complex. This is followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[10]
-
Copper Cycle: The base deprotonates the terminal alkyne. The resulting acetylide reacts with a Cu(I) salt (typically CuI) to form a copper(I) acetylide intermediate. This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.[10]
The amine base (e.g., triethylamine, diisopropylamine) serves dual roles: it acts as a solvent and as the base to neutralize the HX generated during the reaction and to facilitate the formation of the acetylide.
Experimental Protocol 2: Sonogashira Coupling of this compound with Iodobenzene
This protocol describes the synthesis of 1-phenyl-1-hexyne.
Materials:
-
This compound (≥99%)
-
Iodobenzene (≥98%)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous, degassed triethylamine (Et₃N)
-
Standard glassware for inert atmosphere reactions.
Procedure:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask containing a stir bar, add PdCl₂(PPh₃)₂ (70 mg, 0.1 mmol, 1 mol%), CuI (38 mg, 0.2 mmol, 2 mol%), and PPh₃ (105 mg, 0.4 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed triethylamine (40 mL) via syringe. Then, add iodobenzene (2.04 g, 10.0 mmol) followed by this compound (1.23 g, 15.0 mmol, 1.5 eq).
-
Reaction: Stir the resulting yellow-brown mixture at room temperature for 8 hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.
-
Work-up: Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalysts and amine salts, washing the pad with diethyl ether (30 mL).
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (50 mL) and wash sequentially with 1 M HCl (2 x 20 mL) to remove excess amine, water (20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil by flash column chromatography on silica gel (eluting with hexanes) to afford 1-phenyl-1-hexyne as a colorless oil.
Data Summary: Sonogashira Coupling Partners for this compound
| Halide Partner (R-X) | Product | Typical Yield (%) |
| Iodobenzene | 1-Phenyl-1-hexyne | 85-95% |
| 4-Bromotoluene | 1-(p-Tolyl)-1-hexyne | 80-90% |
| 1-Iodonaphthalene | 1-(Naphthalen-1-yl)-1-hexyne | 80-90% |
| (E)-1-Iodo-1-octene | (E)-Tetradec-7-en-5-yne | 70-80% |
| 2-Bromopyridine | 2-(Hex-1-yn-1-yl)pyridine | 75-85% |
Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Part 3: Cadiot-Chodkiewicz Coupling: Synthesis of Unsymmetrical Diynes
For the specific synthesis of unsymmetrical 1,3-diynes, the Cadiot-Chodkiewicz coupling provides a highly selective and efficient route.[12][13] This reaction involves the coupling of a terminal alkyne (this compound) with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base.[14] Unlike the related Glaser coupling, which would produce a mixture of homo- and cross-coupled products, the Cadiot-Chodkiewicz reaction selectively yields the desired unsymmetrical diyne.[12]
Mechanistic Rationale: The accepted mechanism involves the initial deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) hexynylide intermediate.[15] This copper acetylide then undergoes a process analogous to oxidative addition with the 1-haloalkyne, followed by reductive elimination to furnish the 1,3-diyne product and regenerate the copper(I) catalyst.[15] Often, a mild reducing agent like hydroxylamine hydrochloride is added to prevent the oxidative dimerization (Glaser coupling) of the terminal alkyne by ensuring the copper remains in its active +1 oxidation state.
Experimental Protocol 3: Cadiot-Chodkiewicz Coupling of this compound with (Bromoethynyl)benzene
This protocol details the synthesis of 1-phenylocta-1,3-diyne.
Materials:
-
This compound (≥99%)
-
(Bromoethynyl)benzene (prepared separately)
-
Copper(I) chloride (CuCl)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ethylamine (70% aqueous solution) or other suitable amine base like piperidine.
-
Methanol or THF as solvent.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a stir bar, dissolve copper(I) chloride (50 mg, 0.5 mmol) and hydroxylamine hydrochloride (175 mg, 2.5 mmol) in 5 mL of 70% aqueous ethylamine. Add 20 mL of methanol and stir for 10 minutes to form a clear, colorless solution.
-
Alkyne Addition: To this catalyst solution, add this compound (0.82 g, 10.0 mmol) dropwise.
-
Haloalkyne Addition: Prepare a solution of (bromoethynyl)benzene (1.81 g, 10.0 mmol) in 10 mL of methanol. Add this solution dropwise to the reaction mixture over 30 minutes at room temperature. A slight exotherm and color change may be observed.
-
Reaction: Stir the mixture at room temperature for 3 hours. The reaction progress can be monitored by the disappearance of the starting materials via TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of 2 M HCl and 50 mL of diethyl ether.
-
Extraction: Separate the layers. Extract the aqueous phase with diethyl ether (2 x 30 mL). Combine the organic extracts and wash with water (30 mL) and then brine (30 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude solid/oil by flash chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization to yield pure 1-phenylocta-1,3-diyne.
Data Summary: Cadiot-Chodkiewicz Coupling with this compound
| 1-Haloalkyne Partner | Product | Typical Yield (%) |
| (Bromoethynyl)benzene | 1-Phenylocta-1,3-diyne | 70-85% |
| 1-Bromo-3,3-dimethyl-1-butyne | 2,2-Dimethyldeca-3,5-diyne | 75-90% |
| 1-Iodo-2-(trimethylsilyl)acetylene | 1-(Trimethylsilyl)octa-1,3-diyne | 80-95% |
Cadiot-Chodkiewicz Reaction Pathway
Caption: Key components and transformation in the Cadiot-Chodkiewicz coupling.
Conclusion
This compound serves as a remarkably versatile platform for the synthesis of diverse substituted alkynes. By mastering the fundamental deprotonation-alkylation sequence, researchers can access a wide range of aliphatic alkynes. For the introduction of aromatic and vinylic moieties with high functional group tolerance, the palladium-catalyzed Sonogashira coupling is the method of choice. Finally, for the specific and selective construction of unsymmetrical conjugated diynes, the copper-catalyzed Cadiot-Chodkiewicz coupling offers a reliable and powerful solution. The choice of methodology depends critically on the desired target structure, demonstrating the importance of having a strategic command of multiple synthetic tools.
References
- 1. Synthesis of alkynes from non-alkyne sources - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of alkynes from non-alkyne sources - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Alkyne - Wikipedia [en.wikipedia.org]
- 4. 10.8 Alkynes – Organic Chemistry I [kpu.pressbooks.pub]
- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 13. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. synarchive.com [synarchive.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Hexyne
Welcome to the technical support center for 1-Hexyne. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both safety and success in your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my commercial or crude this compound sample?
A1: The impurity profile of this compound largely depends on its synthesis route and storage history. Common sources include:
-
Isomeric Hexynes: Internal alkynes like 2-hexyne and 3-hexyne can form if the synthesis conditions allow for isomerization. This is a common issue when using weaker bases or high temperatures for dehydrohalogenation reactions.[1]
-
Synthesis Artifacts: If prepared via alkylation of an acetylide, unreacted starting materials such as 1-bromobutane are frequent contaminants.[2][3]
-
Solvents: Residual solvents from the reaction or a previous purification step (e.g., hexane, pentane, ether) are often present.[4]
-
Peroxides: Like ethers, terminal alkynes can form explosive peroxides over time, especially when exposed to air and light.[5][6] This is a critical safety concern.
-
Water: Moisture can be introduced from solvents, reagents, or atmospheric exposure.
Q2: How do I choose the most appropriate purification technique for this compound?
A2: The best method depends on the specific impurities you need to remove. A general decision-making framework is as follows:
-
Initial Assessment: First, analyze a small sample of your crude this compound using Gas Chromatography (GC) for volatile impurities and Infrared (IR) Spectroscopy to confirm the presence of the terminal alkyne C-H bond (~3300 cm⁻¹).[7][8]
-
Peroxide Check: ALWAYS test for peroxides before any heating or distillation. If peroxides are detected, they must be chemically removed first.
-
For High-Boiling Impurities (e.g., 1-bromobutane, solvents like toluene): Simple or fractional distillation is highly effective.[9][10]
-
For Close-Boiling Impurities (e.g., hexane, isomeric hexynes): High-efficiency fractional distillation using a Vigreux or spinning-band column is necessary.[4][11]
-
For Isomeric and Other Non-Acidic Impurities: A chemical separation exploiting the acidity of this compound's terminal proton is the most robust method. This involves converting this compound to its non-volatile salt, removing the neutral impurities, and then regenerating the purified this compound.[1]
Q3: What are the critical safety precautions I must take when purifying this compound?
A3: this compound is a highly flammable liquid with a low flash point (-21°C), and its vapors can form explosive mixtures with air.[12][13] Strict adherence to safety protocols is mandatory:
-
Peroxide Hazard: Never distill this compound without first confirming the absence of peroxides. Distilling solutions with peroxides can lead to a violent explosion.[5] If crystals are visible in the container or around the cap, do not handle it and contact your institution's safety officer immediately.
-
Flammability: All purification procedures must be conducted in a certified chemical fume hood. Ensure there are no ignition sources (sparks, hot surfaces, open flames) nearby. Use heating mantles or oil baths for heating, not hot plates.[14][15]
-
Grounding: Ground and bond all metal containers and equipment when transferring this compound to prevent static discharge, which can ignite vapors.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-resistant lab coats, chemical safety goggles, and suitable gloves.[13]
-
Ventilation: Use adequate ventilation to keep airborne concentrations below exposure limits. This compound vapors can cause respiratory irritation and central nervous system depression.[12]
Q4: How can I definitively assess the purity of my final this compound product?
A4: A combination of analytical techniques provides the most complete picture of purity:
-
Gas Chromatography (GC): Ideal for quantifying volatile impurities and determining the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the structure and can be used for quantitative analysis (qNMR) with an internal standard. The terminal alkyne proton typically appears as a triplet around δ 1.9 ppm.
-
Infrared (IR) Spectroscopy: This is a quick and powerful method to confirm the identity of a terminal alkyne. Look for the characteristic sharp C≡C–H stretch around 3300 cm⁻¹ and the C≡C stretch near 2100 cm⁻¹.[8] Internal alkyne isomers will lack the 3300 cm⁻¹ peak.
Troubleshooting Guides & Experimental Protocols
Problem 1: Peroxide Contamination Detected
Issue: My this compound sample tests positive for peroxides. I cannot proceed with distillation.
Solution: Chemically quench the peroxides using a ferrous sulfate solution. This protocol reduces the peroxides to non-volatile alcohols, allowing for safe subsequent purification.
Protocol 1: Peroxide Removal from this compound
-
Prepare Quenching Solution: Prepare a fresh solution of 60 g of ferrous sulfate (FeSO₄·7H₂O) in 110 mL of water, and add 6 mL of concentrated sulfuric acid.
-
Extraction: In a separatory funnel, wash the this compound with the ferrous sulfate solution. Use a volume of quenching solution that is approximately 20-25% of the this compound volume. Shake gently, venting frequently.
-
Separate Layers: Allow the layers to separate and discard the aqueous (bottom) layer.
-
Wash: Wash the this compound layer with a 5% aqueous sodium bicarbonate solution to remove residual acid, followed by a wash with deionized water.
-
Dry: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.
-
Re-test: Before proceeding, test the dried this compound again for peroxides to ensure their complete removal. If the test is negative, you may proceed to distillation.[5]
Problem 2: Contamination with Close-Boiling Point Impurities
Issue: GC analysis shows my this compound is contaminated with hexane (b.p. 69°C), an isomeric hexyne, or another impurity with a boiling point within ~25°C of this compound (b.p. 71-72°C).
Solution: High-efficiency fractional distillation is required. A fractionating column provides a large surface area (through glass beads, rings, or metal sponge) for repeated vaporization-condensation cycles, allowing for the separation of liquids with similar boiling points.[11][16]
| Compound | Boiling Point (°C) |
| n-Hexane | 69 |
| This compound | 71-72 |
| 3-Hexyne | 81 |
| 2-Hexyne | 84 |
| 1-Bromobutane | 101-103 |
| Data sourced from various chemical suppliers and literature.[2][3][17] |
Protocol 2: Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Charge the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently. As the liquid boils, you will observe a ring of condensate slowly rising up the fractionating column.
-
Equilibration: Maintain a slow and steady distillation rate. Allow the vapor temperature at the distillation head to stabilize before collecting any product. This temperature should be close to the boiling point of the most volatile component (the "forerun").
-
Collect Fractions:
-
Collect the initial distillate (forerun) in a separate flask until the thermometer reading stabilizes at the boiling point of pure this compound (71-72°C).
-
Switch to a clean receiving flask to collect the main fraction of purified this compound. Collect the liquid while the temperature remains constant.
-
Stop the distillation when the temperature either begins to rise again (indicating a higher-boiling impurity is starting to distill) or when the distillation flask is nearly empty. Never distill to dryness.
-
-
Analysis: Analyze the collected main fraction for purity.
Problem 3: Removing Isomeric Impurities (2-Hexyne/3-Hexyne)
Issue: My this compound is contaminated with internal alkyne isomers. Fractional distillation is proving ineffective due to very close boiling points.
Solution: Utilize a chemical purification method based on the unique acidity of the terminal proton in this compound (pKa ≈ 25). A strong base will deprotonate this compound to form a non-volatile acetylide salt, while the non-acidic internal alkynes remain unchanged and can be physically removed.
Protocol 3: Purification via Acetylide Salt Formation SAFETY: This procedure uses a highly reactive and pyrophoric reagent (n-Butyllithium). It must be performed under an inert atmosphere (Nitrogen or Argon) by personnel experienced with such reagents.
-
Inert Atmosphere Setup: Set up a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolution: Dissolve the crude hexyne mixture in an anhydrous, non-reactive solvent (e.g., dry THF or diethyl ether) in the flask and cool the mixture to 0°C in an ice bath.
-
Deprotonation: Slowly add one equivalent of n-butyllithium (n-BuLi) solution via the dropping funnel. The this compound will be deprotonated to form the soluble lithium hexynilide salt.
-
Impurity Removal: Remove the solvent and the volatile, unreacted internal alkynes under reduced pressure. The lithium hexynilide salt is non-volatile and will remain in the flask.
-
Regeneration: Re-dissolve the salt residue in a fresh portion of ether. Cool the flask again to 0°C.
-
Protonation: Slowly and carefully add a mild proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to the flask to regenerate the this compound.
-
Workup: Transfer the mixture to a separatory funnel, separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.
-
Final Purification: Remove the solvent by simple distillation to yield the purified this compound. Confirm purity by GC and IR spectroscopy.[1]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound 97 693-02-7 [sigmaaldrich.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. Page loading... [wap.guidechem.com]
- 7. How can IR spectroscopy distinguish between this compound, 2-hexyne, a... | Study Prep in Pearson+ [pearson.com]
- 8. How can IR spectroscopy distinguish between this compound, 2-hexyne, and 3-hex.. [askfilo.com]
- 9. youtube.com [youtube.com]
- 10. jackwestin.com [jackwestin.com]
- 11. Purification [chem.rochester.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. youtube.com [youtube.com]
- 17. This compound | 693-02-7 [chemicalbook.com]
Technical Support Center: Minimizing Side Reactions in 1-Hexyne Chemistry
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-hexyne chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile terminal alkyne. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during this compound manipulations.
Q1: My Sonogashira coupling reaction is producing a significant amount of a diyne byproduct (1,3-octadiyne) and my yield of the desired cross-coupled product is low. What is happening?
A: You are likely observing Glaser-Hay homocoupling, a common side reaction in copper-catalyzed couplings of terminal alkynes.[1][2] This occurs when two molecules of this compound couple with each other in the presence of a copper(I) catalyst and an oxidant (typically oxygen from the air).[3][4] To minimize this, you should rigorously exclude oxygen from your reaction, consider using a copper-free Sonogashira protocol, or add a reducing agent to keep the copper in the Cu(I) state.[1][5]
Q2: I am trying to perform a hydroboration-oxidation on this compound to get hexanal, but I'm getting a mixture of products, including 2-hexanone. How can I improve the regioselectivity?
A: The formation of 2-hexanone indicates that the borylation is occurring at both the C1 and C2 positions of the alkyne. Standard borane (BH₃) can exhibit poor regioselectivity with terminal alkynes.[6] To force the boron to add exclusively to the terminal carbon (the anti-Markovnikov position), you must use a sterically hindered (bulky) borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (Sia₂BH).[7][8] These reagents' large size prevents them from approaching the more sterically crowded internal carbon of the triple bond.
Q3: My reaction mixture involving this compound turned into a thick, insoluble sludge. Is this polymerization?
A: Yes, the formation of a sludge or intractable solid is a strong indicator of uncontrolled oligomerization or polymerization.[9][10] Many transition metal catalysts, particularly those used for coupling or addition reactions, can also catalyze the polymerization of terminal alkynes if conditions are not carefully controlled.[11][12] Key factors to control are catalyst loading (use the minimum effective amount), temperature (lower temperatures often disfavor polymerization), and reaction time. In some cases, specific ligands or additives can suppress this side reaction.[9]
Q4: I deprotonated this compound with n-BuLi to form the acetylide for an Sₙ2 reaction, but the subsequent alkylation with a primary halide is giving poor yields and complex mixtures. What could be the issue?
A: While the terminal proton of this compound is the most acidic (pKa ≈ 25), the protons on the C3 carbon (the propargylic position) are also somewhat acidic.[13] Using a strong, non-hindered base like n-butyllithium can sometimes cause deprotonation at both C1 and C3, leading to undesired side reactions upon alkylation.[13] Ensure you are using the correct stoichiometry of base (1 equivalent) at low temperatures (e.g., -78 °C) to favor selective deprotonation at C1.
Section 2: In-Depth Troubleshooting Guides
This section provides a detailed analysis of major side reactions, their mechanisms, and comprehensive strategies for their mitigation.
Issue: Uncontrolled Oligomerization and Polymerization
Oligomerization is the formation of dimers, trimers, and other short-chain molecules, while polymerization leads to high molecular weight polymers.[14][15][16] This is particularly problematic in reactions catalyzed by organometallic complexes.[10][17]
Causality & Mechanism: Transition metal catalysts can promote the insertion of multiple alkyne units into a metal-carbon or metal-hydride bond. For non-bulky terminal alkynes like this compound, this process can be rapid and non-selective, leading to a mixture of oligomers.[9][14] Catalyst decomposition or the formation of highly active, coordinatively unsaturated metal centers can further accelerate polymerization.[17]
Troubleshooting & Mitigation Protocols:
-
Temperature Control: Run the reaction at the lowest effective temperature. Higher temperatures can increase the rate of polymerization more than the desired reaction.[12]
-
Minimize Catalyst Loading: Use the lowest possible catalyst concentration that provides a reasonable reaction rate.
-
Use of Additives: In some organoactinide-catalyzed systems, the addition of amines can control the extent of oligomerization, favoring the formation of specific dimers or trimers by modulating the catalyst's activity.[9]
-
Solvent Choice: The choice of solvent can influence catalyst stability and activity. Refer to specific literature procedures for the optimal solvent for your transformation.
Table 1: Factors Influencing this compound Polymerization
| Parameter | Condition Favoring Polymerization | Condition Minimizing Polymerization | Rationale |
| Temperature | High (> 50 °C) | Low (0 °C to RT) | Reduces rate of catalyst decomposition and chain propagation.[12] |
| Catalyst Conc. | High | Low (catalytic amounts) | Reduces the number of active polymerization sites. |
| Reaction Time | Prolonged | Monitored to completion | Prevents side reactions after the primary substrate is consumed. |
| Atmosphere | Presence of O₂ (for some catalysts) | Inert (N₂ or Ar) | Oxygen can alter the catalyst's oxidation state to a more active form. |
Issue: Glaser-Hay Homocoupling in Cross-Coupling Reactions
This is the most frequent side reaction in copper-assisted cross-coupling reactions like the Sonogashira coupling.[5][18] It leads to the wasteful dimerization of this compound, reducing the yield of the desired product.
Causality & Mechanism: The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[18] The homocoupling occurs entirely within the copper cycle. A copper(I) acetylide intermediate, formed by the deprotonation of this compound, undergoes oxidation (typically by O₂) to a copper(II) species, which then facilitates the coupling of two acetylide units to form the 1,3-diyne.[3][4]
Mitigation Strategy 1: Rigorous Exclusion of Oxygen Since oxygen is the most common oxidant, its exclusion is critical.
-
Solvent Degassing: Degas your solvent thoroughly using methods like freeze-pump-thaw (3 cycles) or by sparging with an inert gas (N₂ or Ar) for at least 30 minutes.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire setup and reaction time. Use Schlenk line techniques for best results.
Mitigation Strategy 2: Copper-Free Sonogashira Coupling Eliminating the copper co-catalyst is the most direct way to prevent Glaser coupling.[18] These protocols often require more specialized palladium catalysts or ligands.
Sample Protocol: Copper-Free Sonogashira Coupling
-
To a dry Schlenk flask under argon, add the aryl halide (1.0 eq), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃ or a bulky amine, 2.0 eq).
-
Add degassed solvent (e.g., THF or DMF).
-
Add this compound (1.2-1.5 eq) via syringe.
-
Heat the reaction mixture to the required temperature (typically 50-100 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Work up the reaction by filtering off the base and purifying via column chromatography.
Diagram 1: Competing Reaction Pathways
Caption: Competing Sonogashira (green path) and Glaser coupling (red path).
Issue: Isomerization of the Triple Bond
The terminal alkyne (this compound) can isomerize to more thermodynamically stable internal alkynes (e.g., 2-hexyne) under certain conditions, particularly with strong bases or high temperatures.[19][20] This is problematic as internal alkynes have vastly different reactivity.
Causality & Mechanism: Isomerization typically proceeds via a series of deprotonation and reprotonation steps, forming an allene intermediate in a process known as the "acetylene zipper" reaction. Strong bases can abstract a proton from the C3 position, initiating the migration of the π-bond.
Troubleshooting & Mitigation Protocols:
-
Choice of Base: When deprotonating this compound to form an acetylide, use a base that is strong enough to deprotonate the terminal C-H but not excessively strong or used at high temperatures that would promote isomerization. NaNH₂ in liquid ammonia or n-BuLi at -78 °C are standard choices.[21]
-
Temperature Control: Perform base-mediated reactions at low temperatures to kinetically favor deprotonation at the terminal position over isomerization.
-
Avoid Protic Acids/Bases where possible: In catalytic reactions, avoid conditions that can facilitate proton transfer, unless required by the mechanism.
Issue: Controlling Regioselectivity in Addition Reactions
Addition reactions across the triple bond of this compound can result in two different regioisomers. Controlling this selectivity is key to synthesizing the desired product.
A. Hydroboration-Oxidation
-
Goal: Typically used to achieve anti-Markovnikov hydration, converting this compound to hexanal.
-
Problem: Use of small borane reagents (e.g., BH₃-THF) can lead to a mixture of addition products, ultimately yielding both hexanal and 2-hexanone.[8]
-
Solution: Employ sterically demanding boranes. The bulk of the reagent prevents it from adding to the internal carbon atom.[7]
-
9-BBN: Excellent for high regioselectivity (>99%).[6]
-
Disiamylborane (Sia₂BH): Also provides very high selectivity.
-
B. Hydrosilylation
-
Goal: Addition of a Si-H bond across the triple bond to form a vinylsilane.
-
Problem: Three different isomers are possible: α-vinylsilane, (E)-β-vinylsilane (trans), and (Z)-β-vinylsilane (cis). The product distribution is highly dependent on the catalyst.[22][23]
-
Solution: Catalyst selection is paramount.
-
For α-vinylsilanes (1,1-disubstituted): Ruthenium catalysts like [Cp*Ru(MeCN)₃]PF₆ are highly effective.[23]
-
For (Z)-β-vinylsilanes (cis): Certain rhodium(I) NHC complexes show high selectivity for the cis product.[24]
-
For (E)-β-vinylsilanes (trans): Platinum-based catalysts (Speier's or Karstedt's) or Rhodium catalysts in polar solvents are commonly used.[23]
-
Diagram 2: Troubleshooting Workflow for this compound Reactions
Caption: A decision-making workflow for troubleshooting common this compound side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 7. One moment, please... [chemistrysteps.com]
- 8. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. mdpi.com [mdpi.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Oligomerization and hydroamination of terminal alkynes promoted by the cationic organoactinide compound [(Et2N)3U][BPh4] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. ovid.com [ovid.com]
- 20. scholars.mssm.edu [scholars.mssm.edu]
- 21. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Hydrosilylation Catalyst [sigmaaldrich.com]
- 24. β-( Z )-Selective alkyne hydrosilylation by a N,O-functionalized NHC-based rhodium( i ) catalyst - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01911J [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 1-Hexyne Coupling
Welcome to the technical support center for optimizing 1-hexyne coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific experimental challenges with a focus on the underlying chemical principles to empower you to rationalize and optimize your reaction conditions effectively.
Troubleshooting Guide: Common Issues in this compound Coupling Reactions
This section addresses prevalent problems encountered during the coupling of this compound, a common terminal alkyne, in various named reactions such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings.
Issue 1: Low or No Product Yield in Sonogashira Coupling
Q: My Sonogashira reaction with this compound is showing minimal or no conversion to the desired product. What are the primary factors to investigate?
A: Low or no yield in a Sonogashira coupling is a frequent issue that can often be traced back to a few critical parameters. A systematic evaluation of your reagents and reaction setup is the most effective troubleshooting approach.[1]
Initial Diagnostic Checks:
-
Catalyst Activity: The heart of the Sonogashira reaction is the palladium catalyst.[1][2] The active form is Pd(0), and if you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be efficiently reduced in situ.[1][2] If this reduction is failing, the catalytic cycle will not initiate. The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[3]
-
Reagent Purity and Integrity: Ensure all your starting materials are pure and, critically, that your solvents and amine base are anhydrous.[1][4] Moisture can poison the catalyst and interfere with the reaction. The copper(I) iodide (CuI) co-catalyst is susceptible to oxidation to Cu(II), which is ineffective; fresh, off-white or tan CuI should be used.[4]
-
Inert Atmosphere: Palladium(0) complexes are sensitive to oxygen. The presence of oxygen also promotes the undesirable homocoupling of this compound (Glaser coupling).[2][4][5] It is imperative to thoroughly degas your solvents and maintain the reaction under a positive pressure of an inert gas like argon or nitrogen.[3][4]
Advanced Troubleshooting Steps:
-
Ligand Choice: The ligand stabilizes the palladium center and influences its reactivity. For less reactive aryl bromides or chlorides, a more electron-rich and bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand may be required to facilitate the oxidative addition step.[6][7]
-
Solvent Effects: The solvent plays a crucial role in dissolving reactants and stabilizing catalytic intermediates.[8] While DMF and amines like triethylamine are common, they can sometimes coordinate to the palladium and inhibit catalysis.[8][9] If catalyst deactivation is suspected, switching to a less coordinating solvent like toluene might be beneficial.[8][9]
-
Base Selection: The amine base is necessary to deprotonate the this compound.[2][3] The basicity and steric bulk of the amine can impact the reaction rate.[2] Secondary amines like piperidine or diisopropylamine are often very effective.[2]
Issue 2: Excessive Homocoupling (Glaser Coupling) of this compound
Q: I am observing a significant amount of a diyne byproduct, presumably from the homocoupling of this compound, in my Sonogashira reaction. How can I suppress this side reaction?
A: The formation of a 1,3-diyne byproduct, resulting from the oxidative homocoupling of this compound, is known as the Glaser coupling.[4][5] This is a very common side reaction, particularly in copper-co-catalyzed Sonogashira reactions.[2][5]
Primary Cause:
The primary culprit for Glaser coupling is the presence of oxygen, which oxidizes the active Cu(I) catalyst to Cu(II).[4][5] The Cu(II) species then promotes the oxidative dimerization of the copper acetylide intermediate.[5]
Mitigation Strategies:
-
Rigorous Exclusion of Oxygen: This is the most critical step. Ensure all solvents, including the amine base, are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[4][5] The reaction vessel must be purged with an inert gas, and a positive pressure should be maintained throughout the experiment.[4]
-
Copper-Free Conditions: The most direct method to eliminate copper-mediated homocoupling is to perform the reaction without a copper co-catalyst.[2][5][10] While this might necessitate higher reaction temperatures or more active palladium catalyst systems, it completely removes the primary pathway for this side reaction.[5][10]
-
Slow Addition of this compound: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the terminal alkyne, which can disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling.[5]
-
Use of Reducing Agents: In some cases, adding a reducing agent can help to maintain the copper catalyst in its active Cu(I) state. For instance, sodium ascorbate has been used to prevent unwanted side reactions caused by the oxidation of Cu(I) to Cu(II).[11]
Issue 3: Difficulty in Achieving Selective Cross-Coupling in Cadiot-Chodkiewicz Reactions
Q: I am attempting a Cadiot-Chodkiewicz coupling to synthesize an unsymmetrical diyne using this compound, but I am getting a mixture of products, including homocoupled diynes. How can I improve the selectivity?
A: The Cadiot-Chodkiewicz coupling is designed to selectively form unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt.[12][13][14] Unlike the Glaser coupling, it should ideally prevent the formation of symmetrical homocoupled products.[12] When selectivity is an issue, it often points to reaction conditions that are inadvertently promoting Glaser-type side reactions.
Key Factors Influencing Selectivity:
-
Exclusion of Air: Similar to the Sonogashira reaction, oxygen can lead to the oxidation of the Cu(I) catalyst, which can then catalyze the homocoupling of the terminal alkyne.[11] Running the reaction under an inert atmosphere is crucial.
-
Purity of Haloalkyne: The 1-haloalkyne should be free of any corresponding terminal alkyne impurity, as this would lead to the formation of a symmetrical diyne byproduct.
-
Reaction Conditions: The choice of base and solvent can influence the relative rates of the desired cross-coupling and the undesired homocoupling. The reaction is typically catalyzed by a copper(I) salt, such as copper(I) bromide, in the presence of an amine base.[12][13]
Optimization Protocol:
-
Ensure Inert Atmosphere: Meticulously degas all solvents and reagents and conduct the reaction under a positive pressure of argon or nitrogen.
-
Use a Reducing Agent: The addition of a mild reducing agent, like hydroxylamine hydrochloride or sodium ascorbate, can help to keep the copper in the +1 oxidation state and suppress oxidative homocoupling.[11][12]
-
Optimize Base and Solvent: Piperidine in methanol is a classic combination for this reaction.[12] However, the optimal conditions can be substrate-dependent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for coupling reactions involving this compound?
A1: The ideal solvent depends heavily on the specific type of coupling reaction and the other reactants involved. This compound itself is a non-polar molecule and is soluble in a wide range of organic solvents.[15]
-
For Sonogashira reactions: Amine bases like triethylamine are often used as both the solvent and the base.[9] Co-solvents such as THF, DMF, or toluene are also common.[9] Highly polar aprotic solvents like DMF and DMSO can increase reaction rates by effectively solvating the catalyst and reactants.[8][9][16] However, be mindful that coordinating solvents like DMF can sometimes displace essential ligands from the palladium catalyst.[8][9]
-
For Glaser couplings: The reaction is often carried out in solvents like pyridine or a mixture of methanol and pyridine.
-
For Cadiot-Chodkiewicz couplings: Methanol is a frequently used solvent for this reaction.[12]
Q2: How does temperature affect the outcome of this compound coupling reactions?
A2: Temperature is a critical parameter that can influence reaction rate, catalyst stability, and selectivity.
-
Sonogashira Coupling: The required temperature is dictated by the reactivity of the aryl or vinyl halide. Highly reactive aryl iodides can often be coupled at room temperature, while less reactive aryl bromides and chlorides may require heating.[3] However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions, including homocoupling.[5]
-
Glaser Coupling: These reactions are often performed at or slightly above room temperature.
-
Cadiot-Chodkiewicz Coupling: These couplings are typically run at room temperature.[11]
Q3: Can I perform a Sonogashira coupling with this compound under aerobic conditions?
A3: While traditional Sonogashira protocols require strictly anaerobic conditions, there has been progress in developing air-stable catalyst systems.[2] However, for standard Pd/Cu catalyzed reactions, oxygen is detrimental as it promotes the homocoupling of this compound.[2][4][5] Unless you are using a specifically designed air-stable catalyst, it is strongly recommended to perform the reaction under an inert atmosphere for optimal results.
Q4: What is the role of the phosphine ligand in the Sonogashira reaction of this compound?
A4: The phosphine ligand plays several crucial roles in the palladium catalytic cycle:
-
Stabilization: It stabilizes the palladium(0) active species, preventing its aggregation into inactive palladium black.
-
Solubility: It enhances the solubility of the palladium complex in organic solvents.
-
Modulation of Reactivity: The electronic and steric properties of the phosphine ligand influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. Electron-rich and bulky ligands generally accelerate these steps, which can be beneficial for coupling less reactive substrates.[6]
Data and Protocols
Table 1: Recommended Starting Conditions for this compound Sonogashira Coupling
| Parameter | Aryl/Vinyl Iodide | Aryl/Vinyl Bromide | Aryl/Vinyl Chloride |
| Pd Catalyst Loading | 1-2 mol % | 2-5 mol % | 5-10 mol % |
| Cu(I) Co-catalyst | 2-5 mol % | 5-10 mol % | 10-20 mol % |
| Ligand (e.g., PPh₃) | 2-4 mol % (relative to Pd) | 2-4 mol % (relative to Pd) | Use of bulky, electron-rich ligands recommended |
| Base | Triethylamine, Diisopropylamine | Triethylamine, Diisopropylamine | Stronger bases like DBU or K₂CO₃ may be needed |
| Solvent | THF, DMF, Toluene, Et₃N | THF, DMF, Toluene, Et₃N | Toluene, Dioxane |
| Temperature | Room Temperature to 40 °C | 50-80 °C | 80-120 °C |
Experimental Protocol: General Procedure for a Copper-Free Sonogashira Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
-
To a flame-dried Schlenk flask, add the aryl/vinyl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %), and a magnetic stir bar.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent (e.g., amine or THF/amine mixture) via syringe.
-
Add the degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) if it is not the solvent.
-
Add this compound (1.1-1.5 equiv.) dropwise via syringe.
-
Heat the reaction mixture to the appropriate temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., diethyl ether or ethyl acetate), and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water or brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Key Processes
Troubleshooting Workflow for Low Yield in Sonogashira Coupling
Caption: Decision tree for troubleshooting low yield in Sonogashira reactions.
Mitigation Strategy for Glaser Homocoupling
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cadiot–Chodkiewicz Reactions Made Air-Tolerant - ChemistryViews [chemistryviews.org]
- 12. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 13. Cadiot-Chodkiewicz_coupling [chemeurope.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. books.lucp.net [books.lucp.net]
Technical Support Center: Optimizing 1-Hexyne Alkylation
Welcome to the technical support center for the alkylation of 1-hexyne. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of your alkylation reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the alkylation of this compound?
The alkylation of this compound is a powerful C-C bond-forming reaction that leverages the acidity of the terminal alkyne proton.[1][2] The process involves two key steps:
-
Deprotonation: A strong base is used to remove the acidic proton from the sp-hybridized carbon of this compound, forming a highly nucleophilic acetylide anion.[3]
-
Nucleophilic Substitution: The resulting acetylide anion then acts as a nucleophile, attacking an electrophilic carbon, typically on an alkyl halide, via an SN2 mechanism to form a new, elongated internal alkyne.[2][4]
Q2: My this compound alkylation is resulting in a low yield. What are the primary factors I should investigate?
Low yields can often be traced back to a few critical parameters. A systematic approach to optimization is key.[5] Consider the following:
-
Incomplete Deprotonation: The choice and handling of the base are crucial.
-
Side Reactions: Competing elimination (E2) reactions can significantly reduce the yield of the desired alkylation product.[2][6]
-
Reaction Conditions: Temperature, solvent, and reaction time all play a significant role in the success of the reaction.[7][8]
-
Reagent Purity: The purity of this compound, the alkylating agent, and the solvent can impact the outcome.
Q3: How do I choose the appropriate base for deprotonating this compound?
The pKa of the terminal proton of this compound is approximately 25.[2] Therefore, a base with a conjugate acid pKa significantly higher than 25 is required for efficient deprotonation. Common choices include:
| Base | Conjugate Acid pKa | Common Solvents | Notes |
| Sodium amide (NaNH₂) | ~38 | Liquid ammonia, THF, Ether | Highly effective but can be hazardous if not handled correctly.[4] |
| n-Butyllithium (n-BuLi) | ~50 | THF, Hexanes, Ether | A very strong base, often leading to high yields. Requires careful handling due to its pyrophoric nature.[1][9] |
| Sodium hydride (NaH) | ~36 | THF, DMF | A safer alternative to NaNH₂ and n-BuLi, but the reaction can be slower due to its heterogeneous nature. |
Q4: What is the ideal solvent for this compound alkylation?
Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophilic acetylide anion, thus enhancing its reactivity.[10] Common choices include:
-
Tetrahydrofuran (THF): A versatile and widely used solvent for this reaction.
-
Dimethylformamide (DMF): A more polar option that can sometimes accelerate the reaction.
-
Dimethyl sulfoxide (DMSO): Another highly polar aprotic solvent.
The choice of solvent can significantly impact reaction kinetics.[11] It is often beneficial to screen a few different solvents to find the optimal conditions for a specific substrate.[12]
Troubleshooting Guides
Problem 1: Low or No Product Formation
Possible Cause: Incomplete deprotonation of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield due to incomplete deprotonation.
Detailed Steps:
-
Verify Base Strength: Ensure the pKa of the conjugate acid of your base is significantly higher than 25.
-
Check Stoichiometry: Use at least a stoichiometric amount of base. An excess of 1.1 to 1.2 equivalents is often recommended to ensure complete deprotonation.
-
Assess Base Quality: Strong bases like n-BuLi can degrade over time. Use a freshly opened bottle or titrate the solution to determine its exact molarity. Sodium amide can react with atmospheric moisture.
Problem 2: Significant Formation of an Elimination Byproduct
Possible Cause: The alkylating agent is sterically hindered, favoring the E2 elimination pathway over the SN2 substitution. The acetylide anion is a strong base and a good nucleophile.[6]
Troubleshooting Workflow:
Caption: Decision guide for addressing high elimination byproducts.
Detailed Steps:
-
Analyze the Alkyl Halide: The SN2 reaction is highly sensitive to steric hindrance.
-
Modify Your Strategy: If you are using a secondary or tertiary alkyl halide, you will need to change your synthetic approach. Consider using a less sterically hindered electrophile if possible.
Problem 3: Reaction is Sluggish or Does Not Go to Completion
Possible Cause: Suboptimal reaction temperature or solvent.
Troubleshooting Steps:
-
Temperature Optimization: The deprotonation step is often performed at a low temperature (e.g., -78 °C or 0 °C) to control the exothermic reaction, especially with highly reactive bases like n-BuLi. However, the subsequent alkylation step may require warming to room temperature or even gentle heating to proceed at a reasonable rate.[8] Monitor the reaction by TLC or GC-MS to determine the optimal temperature profile.
-
Solvent Screening: If the reaction is slow in a less polar solvent like THF, consider switching to a more polar aprotic solvent such as DMF or DMSO. These solvents can help to better solvate the counter-ion of the acetylide, making the nucleophile more reactive.
Experimental Protocols
Protocol 1: General Procedure for the Alkylation of this compound with a Primary Alkyl Bromide
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Primary alkyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add 1.1 equivalents of n-BuLi solution to the stirred THF. Then, add 1.0 equivalent of this compound dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Alkylation: Add 1.05 equivalents of the primary alkyl bromide dropwise to the acetylide solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[15][16]
Visualization of the Reaction Mechanism
Caption: General mechanism for the two-step alkylation of this compound.
References
- 1. Alkyne - Wikipedia [en.wikipedia.org]
- 2. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. This compound | C6H10 | CID 12732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Sonogashira Reactions with 1-Hexyne
Welcome to the technical support center for Sonogashira reactions involving 1-hexyne. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C(sp)-C(sp²) cross-coupling reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both successful reactions and a deeper understanding of the underlying chemistry.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered when working with this compound in Sonogashira couplings.
Q1: What is the most common reason for low to no yield in my Sonogashira reaction with this compound?
A1: The most frequent culprits for low or no product yield are inactive catalysts, the presence of oxygen leading to unwanted side reactions, and poor quality of reagents. Specifically for this compound, its volatility can also be a factor if not handled properly.
Q2: I see a significant amount of a byproduct that appears to be a dimer of this compound. What is happening and how can I prevent it?
A2: You are likely observing the result of Glaser-Hay coupling, which is the oxidative homocoupling of terminal alkynes.[1] This is a very common side reaction in copper-catalyzed Sonogashira reactions, especially when oxygen is present.[2] To minimize this, ensure your reaction is conducted under strictly anaerobic conditions. Alternatively, consider a copper-free Sonogashira protocol.[1]
Q3: My reaction starts but then seems to stall before completion. What could be the cause?
A3: Reaction stalling can be due to several factors, including catalyst deactivation, insufficient base, or insolubility of reaction components. The palladium catalyst can be sensitive, and its deactivation can halt the reaction. Ensure your reagents and solvent are of high purity and appropriately degassed.
Q4: Is it necessary to use a copper co-catalyst? I've heard of copper-free Sonogashira reactions.
A4: While the classic Sonogashira reaction uses a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate and increase reaction rates, it is not always necessary.[3][4] Copper-free protocols have been developed to avoid the common issue of alkyne homocoupling (Glaser coupling).[1][5] The choice between a copper-catalyzed and a copper-free system often depends on the specific substrates and the sensitivity of the reaction to side products.
II. Troubleshooting Guide: From Symptoms to Solutions
This guide is structured by common experimental observations to help you diagnose and resolve issues in your Sonogashira reactions with this compound.
Symptom 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution(s) |
| Inactive Catalyst | The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture. If a Pd(II) precatalyst is used, it may not be efficiently reduced to the active Pd(0) form in situ. | - Use fresh, high-quality palladium catalyst. - If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure the reaction conditions (e.g., presence of an amine base) are suitable for its reduction.[6] - Consider a pre-activation step for the catalyst if necessary. |
| Oxygen Contamination | Oxygen can lead to the oxidative homocoupling of this compound (Glaser coupling), consuming the starting material and generating byproducts.[1] | - Thoroughly degas all solvents and liquid reagents (including this compound and the amine base) by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes. - Assemble the reaction under a positive pressure of inert gas.[7] |
| Poor Reagent Quality | Impurities in this compound, the aryl halide, or the solvent can poison the catalyst. Water in the solvent or base can also negatively impact the reaction. | - Use freshly distilled this compound and amine base. - Ensure the aryl halide is pure. - Use anhydrous solvents. |
| Suboptimal Reaction Conditions | The choice of base, solvent, and temperature are critical and highly interdependent.[1][8] | - Base: Amine bases like triethylamine or diisopropylethylamine are common.[8] For less reactive aryl halides (e.g., bromides or chlorides), a stronger base like Cs₂CO₃ might be necessary.[9] - Solvent: Aprotic solvents like THF, DMF, or toluene are typically used. The choice can affect the solubility of reagents and catalyst stability.[7] - Temperature: While many Sonogashira reactions proceed at room temperature, less reactive substrates may require heating (e.g., 40-80 °C).[1][10] |
| Volatility of this compound | This compound has a low boiling point (71.3 °C), and it can evaporate from the reaction mixture, especially if the reaction is heated, leading to a non-stoichiometric ratio of reactants. | - Add this compound to the reaction mixture slowly via a syringe pump. - Use a reflux condenser. - Consider using a slight excess of this compound (e.g., 1.2-1.5 equivalents). |
Symptom 2: Formation of Side Products
| Side Product | Identification & Cause | Prevention & Mitigation |
| Diyne (Homocoupling Product) | A compound with a molecular weight corresponding to two molecules of this compound coupled together. This is the result of Glaser coupling.[1] | - Strict Anaerobic Conditions: As mentioned above, rigorously exclude oxygen from the reaction.[1] - Copper-Free Protocol: The most effective way to prevent Glaser coupling is to omit the copper co-catalyst.[1][5] - Ligand Choice: Certain ligands can help suppress homocoupling. |
| Dehalogenated Starting Material | The aryl halide is converted back to the corresponding arene. | This can occur due to various side reactions within the catalytic cycle. Ensure the reaction is not overheated and that the base is not overly aggressive for the substrate. |
| Enyne Byproducts | In some cases, particularly in copper-free systems, a competing carbopalladation pathway can lead to the formation of enyne byproducts.[11] | Optimization of the ligand and reaction conditions can help favor the desired Sonogashira pathway. |
Symptom 3: Reaction Stalls or Incomplete Conversion
| Potential Cause | Explanation | Recommended Solution(s) |
| Catalyst Deactivation | The active Pd(0) species can aggregate to form inactive palladium black, or the ligands can dissociate, leading to catalyst decomposition. | - Use a suitable phosphine ligand (e.g., PPh₃, XPhos) to stabilize the palladium catalyst.[9][12] The choice of ligand can be critical for catalyst longevity and activity. - Avoid excessively high temperatures. |
| Insufficient Base | The base is consumed stoichiometrically to neutralize the hydrogen halide formed during the reaction.[8] An insufficient amount will lead to a drop in pH and catalyst deactivation. | - Use at least 2 equivalents of the amine base. For some protocols, using the amine as the solvent or co-solvent is effective.[8] |
| Poor Solubility | If the aryl halide or other components are not fully dissolved, the reaction will be slow and may not go to completion. | - Choose a solvent in which all reactants are soluble at the reaction temperature. A solvent screen may be necessary for challenging substrates. |
III. Best Practices & Experimental Protocols
Adherence to best practices is crucial for reproducible and high-yielding Sonogashira reactions.
Reagent Preparation and Handling
-
This compound: Due to its volatility and potential for peroxide formation, it is advisable to use freshly distilled this compound. Store it under an inert atmosphere and away from light.
-
Solvents and Amines: Use anhydrous solvents. Distill amines from a suitable drying agent (e.g., KOH) before use.
-
Degassing: Thoroughly degas all solvents and liquid reagents. A common method is to bubble a stream of argon or nitrogen through the liquid for 30-60 minutes.
Typical Copper-Catalyzed Sonogashira Protocol with this compound
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF or toluene) to achieve a suitable concentration (e.g., 0.1 M), followed by the anhydrous, degassed amine base (e.g., triethylamine, 2-3 equiv.).
-
This compound Addition: Add this compound (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or heat as necessary (e.g., 40-60 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove copper salts. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[7]
Copper-Free Sonogashira Protocol with this compound
This protocol is advantageous for substrates prone to homocoupling.
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described above.
-
Solvent and Alkyne Addition: Add anhydrous, degassed solvent (e.g., DMF or NMP) and this compound (1.5 equiv.).
-
Reaction: Stir the mixture at the optimized temperature (often higher than copper-catalyzed reactions, e.g., 80-100 °C). Monitor the reaction progress.
-
Workup and Purification: Follow a similar procedure to the copper-catalyzed reaction, omitting the ammonium chloride wash if no copper was used.
IV. Visualizing the Process: Diagrams
The Sonogashira Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. Coupling to alkynes: the Sonogashira reaction [almerja.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Preventing Dimerization of 1-Hexyne in Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to address the common challenge of 1-hexyne dimerization in various chemical reactions. Our focus is on providing practical, field-proven insights rooted in established scientific principles to help you optimize your synthetic routes and maximize the yield of your desired products.
Introduction: The Challenge of this compound Dimerization
This compound is a versatile terminal alkyne widely used as a building block in organic synthesis. However, its utility is often hampered by a persistent side reaction: oxidative homocoupling, also known as dimerization. This reaction leads to the formation of 1,3-diynes, consuming the this compound starting material and complicating the purification of the desired product.[1] This guide will equip you with the knowledge and techniques to effectively suppress this unwanted side reaction.
The most common manifestation of this dimerization is observed in copper-catalyzed reactions such as the Glaser, Hay, and Sonogashira couplings.[2][3][4] The mechanism generally involves the formation of a copper(I) acetylide, which then undergoes oxidation and coupling.[2][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound dimerization and why is it a problem?
A1: this compound dimerization is an undesired side reaction where two molecules of this compound couple to form a symmetric 1,3-diyne, specifically 5,7-dodecadiyne. This process, often referred to as homocoupling, is a significant issue in cross-coupling reactions where the intended outcome is the reaction of this compound with a different coupling partner.[1] Dimerization reduces the yield of the desired product, consumes the starting material, and introduces impurities that can be challenging to separate.
Q2: What are the primary drivers of this compound dimerization?
A2: The primary drivers of this compound dimerization, particularly in the context of coupling reactions, are:
-
Presence of a Copper(I) Catalyst: Copper(I) salts are highly effective at catalyzing the oxidative coupling of terminal alkynes.[2][6]
-
Presence of an Oxidant: Oxygen from the air is a common oxidant that facilitates the dimerization process in Glaser and Hay couplings.[4]
-
Basic Conditions: A base is typically required to deprotonate the terminal alkyne, forming the reactive acetylide anion.[2]
Q3: What are the main strategies to prevent the dimerization of this compound?
A3: There are three principal strategies to minimize or eliminate this compound dimerization:
-
Optimization of Reaction Conditions: Modifying parameters such as temperature, atmosphere, and the rate of reagent addition can significantly suppress homocoupling.[1]
-
Judicious Choice of Catalyst and Ligands: The selection of the catalyst system, including the metal center and surrounding ligands, is crucial in directing the reaction toward the desired cross-coupling pathway. Copper-free catalyst systems are often employed to mitigate Glaser-type homocoupling.[1]
-
Use of Protecting Groups: The acidic proton of this compound can be replaced with a protecting group, which is subsequently removed. Silyl protecting groups like trimethylsilyl (TMS) are commonly used for this purpose.[1]
Troubleshooting Guides
Issue 1: Excessive Homocoupling Observed in Sonogashira Reactions
-
Symptoms: Low yield of the desired cross-coupled product and a significant amount of a symmetrical diyne byproduct detected by NMR or Mass Spectrometry.
-
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Oxygen Contamination | The copper co-catalyst is sensitive to air, leading to oxidative homocoupling (Glaser coupling).[7][8] | Rigorous Degassing: Ensure all solvents are thoroughly degassed. Use Schlenk techniques and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. A dilute hydrogen atmosphere has also been shown to reduce homocoupling to ~2%.[7] |
| High Concentration of this compound | A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction over the cross-coupling pathway. | Slow Addition: Employ a syringe pump to add the this compound solution slowly to the reaction mixture. This maintains a low, steady concentration of the alkyne.[1][9] |
| Inappropriate Ligand Choice | The steric and electronic properties of the phosphine ligands on the palladium catalyst can influence the relative rates of cross-coupling and homocoupling. | Ligand Screening: Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling. Consider ligands like SPhos or XPhos.[10] |
| Copper-Mediated Dimerization | The copper(I) co-catalyst is often the primary culprit for homocoupling. | Copper-Free Conditions: The most effective solution is to utilize a copper-free Sonogashira protocol.[11] |
Issue 2: Dimerization Occurring During Other Base-Mediated Reactions
-
Symptoms: Formation of the 1,3-diyne byproduct in reactions where this compound is deprotonated in the presence of potential oxidants.
-
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Trace Metal Contamination | Trace amounts of copper or other transition metals in reagents or glassware can catalyze dimerization. | Use High-Purity Reagents: Ensure all reagents and solvents are of high purity. Clean glassware thoroughly, potentially with a metal-chelating wash. |
| Air Sensitivity of the Acetylide | The 1-hexynylide anion can be sensitive to air, leading to oxidative coupling. | Strict Inert Atmosphere: Perform the reaction under a rigorously maintained inert atmosphere (Argon or Nitrogen). |
| Elevated Temperatures | Higher reaction temperatures can sometimes accelerate the rate of undesired side reactions. | Lower Reaction Temperature: If the desired reaction allows, consider running the experiment at a lower temperature.[12] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq)
-
Degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide and the palladium catalyst.
-
Add the degassed solvent, followed by the amine base via syringe.
-
Slowly add the this compound to the stirred reaction mixture using a syringe pump over 1-2 hours.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: TMS-Protection of this compound
This protocol describes the protection of the terminal alkyne to prevent its participation in coupling reactions.
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq)
-
Trimethylsilyl chloride (TMSCl) (1.2 eq)
-
Anhydrous solvent (e.g., THF or diethyl ether)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise and stir the mixture at -78 °C for 30 minutes.
-
Add TMSCl dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude TMS-protected this compound can often be used without further purification. If necessary, purify by distillation.[1]
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired cross-coupling pathway versus the undesired homocoupling pathway in a Sonogashira reaction.
Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.
The following diagram illustrates the general workflow for troubleshooting and preventing this compound dimerization.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. synarchive.com [synarchive.com]
- 4. Glaser coupling - Wikipedia [en.wikipedia.org]
- 5. Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate [mdpi.com]
- 6. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. depts.washington.edu [depts.washington.edu]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. How To [chem.rochester.edu]
- 10. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in 1-Hexyne Polymerization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-hexyne polymerization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues related to catalyst deactivation. The content is structured in a question-and-answer format to directly address challenges you may encounter in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations when a polymerization reaction is not proceeding as expected.
Q1: My polymerization yield has dropped significantly, or the reaction failed to initiate. What are the most probable causes?
A sudden drop in yield or complete failure of initiation is one of the most frequent issues in transition-metal-catalyzed polymerizations. The root cause is almost always the deactivation of the catalytically active species by impurities.
-
Chemical Poisoning: The active metal center of the catalyst is highly sensitive to coordination by compounds that can bind strongly, blocking the site for this compound coordination and insertion.
-
Oxygen and Water: Ziegler-Natta catalysts (e.g., TiCl₄/AlR₃) and many other organometallic systems are extremely sensitive to poisoning by water and oxygen.[1] These impurities can react with the catalyst components, altering their structure and rendering them inactive.
-
Functional Groups: Common catalyst poisons include compounds with sulfur, phosphorus, or nitrogen moieties, as well as carbon monoxide.[1][2] For rhodium-based catalysts, CO and even some diolefins can form highly stable complexes that are catalytically inactive.[3]
-
Other Alkynes: Impurities such as acetylene or methylacetylene, even at ppm levels, can act as potent inhibitors for Ziegler-Natta catalysts, as they often bind more strongly to the active site than the target monomer.[4]
-
-
Improper Activation or Stoichiometry: For catalyst systems that require an activator or co-catalyst (e.g., methylaluminoxane [MAO] or borates for metallocenes), incorrect stoichiometry can lead to incomplete generation of the active species or the formation of dormant complexes. For instance, excess trimethylaluminum (a component in MAO) can form stable, inactive bridged dimers with zirconocenes.[5]
Q2: The resulting poly(this compound) has a very low molecular weight and/or a broad polydispersity index (PDI). What factors control this?
Low molecular weight and poor control over its distribution are typically caused by unintended chain termination or transfer reactions that compete with the chain propagation process.
-
Chain Transfer Reactions: The growing polymer chain is transferred from the catalyst to another species, terminating the original chain and starting a new, shorter one. Common chain transfer agents include:
-
Impurities: Protic impurities (like water or alcohols) can protonate the growing polymer chain, detaching it from the metal center.
-
Co-catalyst/Monomer: The alkylaluminum co-catalyst (in Ziegler-Natta systems) or the monomer itself can act as chain transfer agents. This process is often highly temperature-dependent.
-
-
Formation of Dormant States: The catalyst can enter a "dormant" or "resting" state where it is temporarily inactive. For some metallocene catalysts, this can involve the formation of π-allyl complexes from the growing polymer chain, which are less reactive towards further monomer insertion.[6][7] While these states can sometimes be reactivated, their formation disrupts controlled chain growth and can broaden the PDI.
Q3: The color of my reaction mixture changed unexpectedly during the polymerization. What does this signify?
An unexpected color change is a strong visual indicator that the chemical environment of the transition metal catalyst has been altered. This often points to catalyst deactivation.
-
Change in Oxidation State: Reaction with an oxidizing agent (like O₂) or a reducing agent can change the metal's oxidation state, which is critical for its catalytic activity. For Ziegler-Natta systems, the various oxidation states of titanium (e.g., Ti⁴⁺, Ti³⁺, Ti²⁺) have distinct colors and catalytic activities.[8]
-
Ligand Degradation or Exchange: The ligands surrounding the metal center are crucial for stabilizing it and tuning its reactivity.[9][10] A color change may indicate that a ligand has dissociated, been replaced by a solvent molecule or an impurity, or has undergone a chemical transformation. This fundamentally alters the catalyst's structure and, consequently, its performance.
Section 2: In-Depth Troubleshooting Guides
This section provides a systematic framework for diagnosing and resolving more persistent catalyst deactivation issues.
Guide 1: Systematic Investigation of Catalyst Poisoning
Catalyst poisoning is the most common cause of failure. Use the following workflow and data table to identify and eliminate the source of contamination.
Caption: Workflow for diagnosing catalyst poisoning sources.
| Poison | Catalyst Class Affected | Typical Effect on Polymerization | Source / Reference |
| Water (H₂O) | Ziegler-Natta, Metallocenes, Rhodium-based | Complete deactivation; reacts with catalyst and co-catalyst. | [1] |
| Oxygen (O₂) | Ziegler-Natta, Metallocenes | Rapid, irreversible deactivation via oxidation of the metal center. | [1] |
| Sulfur Compounds (H₂S, thiols) | Ziegler-Natta, Rhodium, Palladium | Strong chemisorption to the metal center, blocking active sites. Can alter polymer properties like melt flow index. | [1][11] |
| Carbon Monoxide (CO) | Rhodium-based, some Metallocenes | Forms very stable metal-carbonyl complexes that are catalytically inert. | [3] |
| Other Acetylenes (e.g., C₂H₂) | Ziegler-Natta | Competitive binding to the active site, leading to inhibition. | [4] |
| Oxygenates (alcohols, ketones) | Ziegler-Natta | Reacts with catalyst components, reducing overall productivity. | [12] |
Guide 2: Addressing Deactivation via Structural Transformation
If rigorous purification does not solve the issue, the catalyst itself may be undergoing an undesirable structural change during the reaction.
-
Ligand Effects: The ancillary ligands on the metal are not passive spectators. Their stability and steric/electronic properties dictate the catalyst's lifespan and performance.
-
Degradation: Under reaction conditions (e.g., elevated temperature), ligands can degrade or dissociate, exposing an unstable metal center that may aggregate or change its oxidation state.
-
Steric Control: Bulky ligands can protect the metal center from bimolecular decomposition pathways and prevent the formation of inactive dimers.[13] However, excessively bulky ligands might also hinder monomer approach.
-
-
Formation of Inactive Metal Complexes: The catalyst can evolve into a stable, non-catalytic species. Recent studies on zirconocene-catalyzed olefin polymerization have identified a deactivation pathway involving the formation of dimethylalane-stabilized complexes, which are resistant to further monomer insertion.[6][7][14][15] This highlights that even the standard components of the catalytic system can participate in deactivation pathways.
Caption: Major pathways for catalyst deactivation.
Section 3: Protocols & Methodologies
Protocol 1: Rigorous Solvent and Monomer Purification
Given that impurities are the primary cause of catalyst deactivation, meticulous purification is non-negotiable.
Objective: To reduce water, oxygen, and other coordinating impurities to sub-ppm levels.
A. Solvent Purification (e.g., Toluene, Hexane)
-
Pre-Drying: If the solvent has significant water content, pre-dry it over anhydrous MgSO₄ or CaH₂ overnight.
-
Distillation:
-
Set up a distillation apparatus under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is rigorously oven- or flame-dried.
-
Add a potent drying agent to the distillation flask. For non-polar solvents, Sodium/Benzophenone is an excellent choice, providing a deep blue/purple color as an indicator of anhydrous and oxygen-free conditions. For other solvents, CaH₂ is a suitable alternative.
-
Distill the solvent directly into a flame-dried Schlenk flask equipped with a Teflon valve for storage under an inert atmosphere.
-
-
Alternative (Solvent Purification System - SPS): If available, an SPS that passes solvents through columns of activated alumina and other purifying agents is a safer and often more effective method.
B. This compound Monomer Purification
-
Degassing: Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen and other volatile gases.
-
Drying & Distillation:
-
Place the this compound in a flame-dried Schlenk flask with a drying agent like CaH₂. Stir overnight at room temperature.
-
Perform a vacuum transfer or short-path distillation from the drying agent into a clean, tared Schlenk flask for immediate use or storage in a glovebox.
-
Caution: Do not distill alkynes to dryness, as this can pose an explosion hazard.
-
Protocol 2: General Principles for Catalyst Regeneration
Regeneration feasibility is highly dependent on the catalyst type and the deactivation mechanism.[16][17]
-
For Heterogeneous Catalysts (e.g., supported Ziegler-Natta):
-
Fouling: If the catalyst surface is blocked by polymer (fouling), a carefully controlled wash with a hot solvent (e.g., toluene) in which the polymer is soluble can be effective.
-
Coking: For deactivation by coke deposits, a controlled calcination (heating in air or a dilute O₂ stream) followed by reduction may restore activity, but this process risks thermal degradation (sintering) of the catalyst.[16][17]
-
-
For Homogeneous Catalysts (e.g., Metallocenes, Rhodium complexes):
-
Generally Not Feasible: In most laboratory settings, regeneration of a poisoned homogeneous catalyst is impractical. The deactivation is often irreversible chemical poisoning.[1]
-
Recommendation: It is far more reliable and time-effective to discard the deactivated reaction mixture according to safety protocols and start a new reaction with fresh catalyst, ensuring all purification steps (Protocol 1) have been rigorously followed.
-
Section 4: References
-
McIndoe, J. S., & Spence, T. G. (2020). Catalyst Deactivation Processes During 1-Hexene Polymerization. ChemRxiv. --INVALID-LINK--
-
Spence, T. G., et al. (2020). Catalyst Deactivation Processes during 1-Hexene Polymerization. ACS Catalysis. --INVALID-LINK--
-
Spence, T. G., & McIndoe, J. S. (2020). Catalyst Deactivation Processes during 1-Hexene Polymerization. University of Victoria Library. --INVALID-LINK--
-
Spence, T. G., et al. (2020). Catalyst Deactivation Processes During 1-Hexene Polymerization. Request PDF on ResearchGate. --INVALID-LINK--
-
Spence, T. G., et al. (2020). Catalyst Deactivation Processes during 1-Hexene Polymerization. Semantic Scholar. --INVALID-LINK--
-
Ahmadi, M., & Nekoomanesh, M. (2012). Effect of oxygenated impurities on the activity of a Ziegler-Natta catalytic system used in the ethylene polymerization. Request PDF on ResearchGate. --INVALID-LINK--
-
Vergara-Figueroa, J., et al. (2024). Computational Study on the Inhibition Mechanisms of the Ziegler–Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene. MDPI. --INVALID-LINK--
-
Mendoza-Navarro, C. M., et al. (2022). Impact of Traces of Hydrogen Sulfide on the Efficiency of Ziegler–Natta Catalyst on the Final Properties of Polypropylene. MDPI. --INVALID-LINK--
-
Trimm, D. L. (1998). The regeneration or disposal of deactivated heterogeneous catalysts. ResearchGate. --INVALID-LINK--
-
Wikipedia. (n.d.). Catalyst poisoning. Wikipedia. --INVALID-LINK--
-
de Llobet, S., et al. (2021). Special Issue on Catalyst Deactivation and Regeneration. KAUST Repository. --INVALID-LINK--
-
Bartholomew, C. H., & Farrauto, R. J. (2016). Advances in Catalyst Deactivation and Regeneration. MDPI. --INVALID-LINK--
-
Zhao, Y., et al. (2022). Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study. Royal Society of Chemistry. --INVALID-LINK--
-
Gemo, N., et al. (2021). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. --INVALID-LINK--
-
Liu, W., et al. (2020). Do Polymer Ligands Block the Catalysis of Metal Nanoparticles? Unexpected Importance of the Binding Motifs Improving Catalytic Activity. Royal Society of Chemistry. --INVALID-LINK--
-
Pinzino, F., et al. (2021). The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles. ACS Publications. --INVALID-LINK--
-
Szöllősi, G. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. --INVALID-LINK--
-
Tsvetkova, V. I., et al. (2022). Effect of Activator and Outgoing Ligand Nature on the Catalytic Behavior of Bis(phenoxy-imine) Ti(IV) Complexes in the Polymerization of Ethylene and Its Copolymerization with Higher Olefins. National Institutes of Health. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Ziegler-Natta Polymerizations. Chemistry LibreTexts. --INVALID-LINK--
-
Sukhorukova, I. V., et al. (2021). A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods. MDPI. --INVALID-LINK--
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. [PDF] Catalyst Deactivation Processes during 1-Hexene Polymerization | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. repository.kaust.edu.sa [repository.kaust.edu.sa]
Technical Support Center: Regioselectivity in Additions to 1-Hexyne
<_>
Welcome to the Technical Support Center for regioselectivity issues in alkyne addition reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with controlling the regiochemical outcome of additions to terminal alkynes, specifically 1-hexyne. Here, we will dissect common problems, explain the underlying mechanistic principles, and provide validated protocols to achieve your desired synthetic targets.
Section 1: Troubleshooting Guide - Common Regioselectivity Problems
This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot your reactions.
Question 1: "My hydroboration-oxidation of this compound is yielding 2-hexanone instead of the expected 1-hexanal. What is causing this Markovnikov product formation, and how can I ensure anti-Markovnikov selectivity?"
Answer:
This is a classic regioselectivity problem that arises from the choice of borane reagent and reaction conditions. While hydroboration-oxidation is known for its anti-Markovnikov selectivity, using small, unhindered boranes like BH₃ can lead to a loss of regiocontrol with terminal alkynes.[1][2]
Root Cause Analysis:
-
Steric Effects: The primary driver for anti-Markovnikov addition in hydroboration is sterics. The boron atom preferentially adds to the less sterically hindered terminal carbon of the alkyne.[1][3] With a small reagent like BH₃, the steric differentiation between the two carbons of the triple bond is less pronounced, allowing for some addition of boron to the internal carbon, which ultimately leads to the formation of 2-hexanone after oxidation.
-
Electronic Effects: While sterics are dominant, electronic effects also play a role. The boron acts as the electrophile, and there is some partial positive charge development on the more substituted carbon, which can favor the undesired Markovnikov addition to a minor extent.
Corrective Protocol: Synthesis of 1-Hexanal from this compound
To enforce high anti-Markovnikov regioselectivity, a sterically hindered dialkylborane reagent is essential.[1][2][4][5] Disiamylborane (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are the reagents of choice.[1][2][4][5]
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous tetrahydrofuran (THF).
-
Hydroboration: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 9-BBN in THF dropwise to the stirred alkyne solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add a 3M aqueous solution of sodium hydroxide (NaOH), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂).
-
Workup: After the addition is complete, allow the mixture to stir at room temperature for another hour. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain crude 1-hexanal.
-
Purification: The crude product can be purified by distillation or column chromatography.
Question 2: "I am attempting to synthesize 2-hexanone from this compound via oxymercuration-demercuration, but I am observing a significant amount of 1-hexanal as a byproduct. How can I improve the Markovnikov selectivity?"
Answer:
Oxymercuration-demercuration is a reliable method for the Markovnikov hydration of alkynes to yield ketones.[6][7][8] The formation of 1-hexanal suggests that the reaction conditions are not optimal for promoting the desired regioselectivity.
Root Cause Analysis:
-
Catalyst Activity: The mercuric sulfate (HgSO₄) catalyst, in conjunction with aqueous sulfuric acid (H₂SO₄), is crucial for activating the alkyne towards nucleophilic attack by water.[4][7][9][10] Inadequate catalyst concentration or activity can lead to a less controlled reaction.
-
Reaction Intermediate: The reaction proceeds through a mercurinium ion intermediate.[6][7] The more substituted carbon of this intermediate bears a greater partial positive charge, directing the nucleophilic attack of water to this position.[7] Any side reactions that bypass this intermediate could lead to the anti-Markovnikov product.
Corrective Protocol: Synthesis of 2-Hexanone from this compound
To ensure high Markovnikov regioselectivity, it is important to use the appropriate catalytic system and maintain acidic conditions.[9][10][11][12]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add water and slowly add concentrated sulfuric acid. To this acidic solution, add mercuric sulfate.
-
Addition of Alkyne: Gently heat the mixture to approximately 60°C and then add this compound dropwise with vigorous stirring.[9][10]
-
Reaction: Maintain the reaction temperature and continue stirring for several hours until the starting material is consumed (monitor by TLC or GC).
-
Workup: Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate). The product can be isolated by steam distillation or extraction with an organic solvent.
-
Purification: The crude 2-hexanone can be purified by distillation.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the principles of regioselectivity in alkyne additions.
Q1: What is the fundamental difference between Markovnikov and anti-Markovnikov addition to this compound?
A1: The key difference lies in the regiochemical outcome of the addition across the triple bond.[13]
-
Markovnikov Addition: The nucleophilic part of the reagent adds to the more substituted carbon (C2 of this compound), while the hydrogen adds to the less substituted, terminal carbon (C1).[6][13][14][15] This pathway typically proceeds through the more stable carbocation or a carbocation-like intermediate.[14][16]
-
Anti-Markovnikov Addition: The nucleophilic part of the reagent adds to the less substituted terminal carbon (C1 of this compound), and the hydrogen adds to the more substituted carbon (C2).[13][17] This outcome is often directed by steric hindrance or occurs through a non-carbocation mechanism.[1][2]
Q2: Why does hydroboration-oxidation of this compound give an aldehyde, while oxymercuration-demercuration gives a ketone?
A2: Both reactions initially form an enol intermediate, which then tautomerizes to the more stable carbonyl compound.[1][4][8][18] The final product is determined by the initial regioselectivity of the addition.
-
Hydroboration-Oxidation: This is an anti-Markovnikov addition.[1][17][18] The hydroxyl group is added to the terminal carbon, forming a terminal enol. This enol tautomerizes to an aldehyde (1-hexanal).[1][4][18]
-
Oxymercuration-Demercuration: This is a Markovnikov addition.[6][7][8] The hydroxyl group is added to the internal carbon, forming an internal enol. This enol tautomerizes to a ketone (2-hexanone).[4][7][8]
Q3: Can I use hydrohalogenation (e.g., with HBr) to selectively form 1-bromo-1-hexene or 2-bromo-1-hexene?
A3: Yes, the regioselectivity of hydrohalogenation of this compound can be controlled by the reaction conditions.
-
Markovnikov Addition (for 2-bromo-1-hexene): In the absence of radical initiators, the addition of HBr to this compound follows Markovnikov's rule.[19][20][21] The proton adds to the terminal carbon to form the more stable vinyl cation at the C2 position, which is then attacked by the bromide ion to yield 2-bromo-1-hexene.[20]
-
Anti-Markovnikov Addition (for 1-bromo-1-hexene): In the presence of peroxides (ROOR), the addition of HBr proceeds via a free-radical mechanism.[22][23] This leads to the anti-Markovnikov product, 1-bromo-1-hexene. It is important to note that this radical addition is specific to HBr; HCl and HI do not typically give the anti-Markovnikov product under these conditions.
Section 3: Data and Mechanism Visualization
Table 1: Regioselectivity of Common Addition Reactions to this compound
| Reaction | Reagents | Major Product | Regioselectivity |
| Hydroboration-Oxidation | 1. 9-BBN, THF; 2. H₂O₂, NaOH | 1-Hexanal | Anti-Markovnikov[1][17][18] |
| Oxymercuration-Demercuration | HgSO₄, H₂SO₄, H₂O | 2-Hexanone | Markovnikov[6][7][8] |
| Hydrohalogenation | HBr | 2-Bromo-1-hexene | Markovnikov[19][20] |
| Hydrohalogenation with Peroxides | HBr, ROOR | 1-Bromo-1-hexene | Anti-Markovnikov[22][23] |
Diagram 1: Markovnikov vs. Anti-Markovnikov Addition to this compound
Caption: Regiochemical outcomes for the hydration of this compound.
Diagram 2: Experimental Workflow for Selective Hydration of this compound
Caption: Decision workflow for synthesizing 2-hexanone or 1-hexanal.
References
- 1. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Synthesis [smakbo.github.io]
- 10. prepchem.com [prepchem.com]
- 11. brainly.com [brainly.com]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 15. leah4sci.com [leah4sci.com]
- 16. leah4sci.com [leah4sci.com]
- 17. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. m.youtube.com [m.youtube.com]
- 23. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Safe Handling and Storage of 1-Hexyne
Welcome to the technical support center for 1-Hexyne. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting. As a highly flammable and reactive terminal alkyne, proper handling and storage are paramount to preventing accidents and ensuring the integrity of your experiments.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Section 1: Troubleshooting Guide
This section addresses common problems that may arise during the handling and use of this compound, providing insights into their causes and step-by-step solutions.
Issue 1: Inconsistent Reaction Yields
Question: My reaction with this compound is giving inconsistent or lower-than-expected yields. What could be the cause?
Answer:
Inconsistent yields in reactions involving this compound can often be traced back to the purity of the alkyne and the reaction conditions. The terminal alkyne group is highly reactive and susceptible to various side reactions if not handled correctly.[1][4]
Potential Causes and Solutions:
-
Peroxide Contamination: this compound, like other terminal alkynes, can form explosive peroxides over time, especially when exposed to oxygen.[5][6] These peroxides can interfere with catalytic cycles and quench reactive intermediates.
-
Causality: Peroxides are oxidizing agents and can decompose, generating radicals that can initiate unwanted side reactions or degrade sensitive reagents.
-
Protocol: Peroxide Testing and Removal:
-
Testing: Before use, always test for the presence of peroxides. A common method is to use peroxide test strips designed for organic solvents.[5] Alternatively, the iodine detection method can be used: mix 1-3 mL of this compound with an equal volume of acetic acid in a test tube, add a few drops of a 5% potassium iodide solution, and shake. A yellow to brown color indicates the presence of peroxides.[5]
-
Removal: If peroxides are detected, they can be removed by distillation from sodium borohydride (NaBH4).[7] This should be done with extreme caution, behind a blast shield, and in a well-ventilated fume hood.
-
-
-
Moisture Contamination: Many organometallic reactions involving alkynes are highly sensitive to moisture.
-
Causality: Water can protonate organometallic reagents or interfere with catalyst activity.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.
-
-
Improper Storage: Storing this compound at ambient temperatures or in containers that are not airtight can lead to degradation.
Issue 2: Pressure Buildup in Storage Container
Question: I noticed pressure buildup in the this compound bottle. Is this normal and what should I do?
Answer:
Pressure buildup is not normal and indicates a potential hazard. It is likely due to the formation of gaseous byproducts from decomposition or polymerization.
Potential Causes and Solutions:
-
Polymerization: this compound can undergo polymerization, which can be an exothermic process leading to a temperature and pressure increase.[6]
-
Causality: Trace impurities or exposure to heat and light can initiate polymerization.
-
Solution: If you notice any discoloration (yellowing) or viscosity change, this could indicate polymerization. Do not open the container. Move it to a safe, isolated location in a fume hood and contact your institution's Environmental Health and Safety (EHS) office for guidance on disposal.[9]
-
-
Peroxide Formation: The decomposition of peroxides can generate gases.
-
Causality: As peroxides break down, they can release oxygen and other gaseous products.
-
Solution: Handle with extreme caution. Do not attempt to open the container. The friction from unscrewing the cap could be sufficient to detonate shock-sensitive peroxides that may have formed in the threads.[10] Immediately contact your EHS office for emergency disposal procedures.
-
Issue 3: Small Spill of this compound in the Fume Hood
Question: I've had a small spill of this compound inside the fume hood. What is the correct cleanup procedure?
Answer:
A small, contained spill of this compound can be managed safely by trained laboratory personnel, provided the correct procedure is followed and appropriate personal protective equipment (PPE) is used.[11]
Experimental Protocol: Spill Cleanup
-
Alert Personnel: Immediately notify others in the laboratory of the spill.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height to maintain proper airflow.
-
Don Appropriate PPE: This includes chemical safety goggles, a face shield, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[12][13]
-
Eliminate Ignition Sources: Turn off any nearby hot plates, stir plates, or other potential sources of ignition.[14][15] Use only non-sparking tools for cleanup.[12][16]
-
Contain and Absorb: Cover the spill with an inert absorbent material such as sand, silica gel, or a universal binder, working from the outside of the spill inwards.[14][17][18]
-
Collect Waste: Carefully scoop the absorbed material into a suitable, sealable container.[12][19]
-
Label Waste: Clearly label the container as "Hazardous Waste" and list the contents (e.g., "this compound contaminated absorbent").[9][19]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.[18][19]
-
Dispose of Waste: Arrange for pickup of the hazardous waste through your institution's EHS office.[9]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and vapor with a very low flash point of -21°C (-5.8°F).[14][15] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[14][17] It is also an irritant to the skin, eyes, and respiratory tract.[8][12][15] A significant hazard is its ability to form shock-sensitive and explosive peroxides upon exposure to air.[5][6] It is also harmful if swallowed, as aspiration into the lungs can be fatal.[8][20][21]
Q2: What is the proper personal protective equipment (PPE) for handling this compound?
A2: The minimum required PPE includes:
-
Eye/Face Protection: Chemical safety goggles and a face shield.[13][14]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for damage before use.[12][17]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[12][13]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood.[13] If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[15][22]
Q3: What are the ideal storage conditions for this compound?
A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area specifically designated for flammable liquids.[2][12][14] It should be kept away from heat, sparks, open flames, and other ignition sources.[15][17] The recommended storage temperature is between +2°C and +8°C in a flammables-rated refrigerator.[7][8] It is also crucial to store it separately from incompatible materials such as strong oxidizing agents, acids, and bases.[2][14][17]
Q4: How should I dispose of waste this compound and contaminated materials?
A4: Waste this compound is considered hazardous waste and must be disposed of according to institutional, local, and national regulations.[14][17]
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a properly sealed and labeled, chemically compatible container.[9][14]
-
Do not mix it with other waste streams, especially non-halogenated solvents, to ensure proper disposal.[9]
-
Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.[9]
Q5: Can this compound form peroxides? How do I prevent this?
A5: Yes, as a terminal alkyne, this compound is known to form explosive peroxides over time when exposed to air (autoxidation).[5][6]
-
Prevention:
-
Purchase this compound in small quantities that will be used up quickly.
-
Date the container upon receipt and upon opening.
-
Store the container tightly sealed, away from light and heat, and preferably under an inert atmosphere (nitrogen or argon).[16]
-
Some manufacturers add inhibitors like BHT to slow peroxide formation. Be aware that distillation will remove these inhibitors.[10]
-
-
Management:
-
Test for peroxides before each use, especially if the container has been open for an extended period (e.g., more than 3 months).[6]
-
Never attempt to open a container of this compound if crystalline solids are visible around the cap or in the liquid, as these could be explosive peroxide crystals.[10] In such cases, contact your EHS office immediately for emergency disposal.
-
Section 3: Data and Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀ | [1] |
| Molecular Weight | 82.14 g/mol | [21] |
| Appearance | Colorless liquid | [1][7] |
| Boiling Point | 71-72 °C (160-162 °F) | [1][7] |
| Melting Point | -132 °C (-206 °F) | [1][2] |
| Density | 0.715 g/mL at 25 °C | [7][23] |
| Flash Point | -21 °C (-5.8 °F) | [14][15] |
| Vapor Pressure | 253 mmHg at 37.7 °C | [15][23] |
| Solubility | Insoluble in water; soluble in organic solvents. | [2][3][4] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. This compound | 693-02-7 [chemicalbook.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. louisville.edu [louisville.edu]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 19. sites.rowan.edu [sites.rowan.edu]
- 20. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 21. This compound | C6H10 | CID 12732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 23. 1-己炔 97% | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Hexyne and 1-Pentyne
In the realm of organic synthesis, terminal alkynes are invaluable building blocks, prized for the versatility of the carbon-carbon triple bond and the unique acidity of their terminal proton. Among this class, 1-hexyne and 1-pentyne are frequently employed as model substrates or starting materials. While differing by only a single methylene group, a nuanced understanding of their comparative reactivity is crucial for optimizing reaction conditions and predicting outcomes in drug development and materials science. This guide provides an in-depth, objective comparison of their performance in key chemical transformations, supported by mechanistic principles and established experimental protocols.
Structural and Electronic Profiles: The Foundation of Reactivity
At first glance, this compound (C6H10) and 1-pentyne (C5H8) are homologous terminal alkynes, featuring a linear C-C≡C-H geometry dictated by the sp-hybridization of the acetylenic carbons.[1] The primary structural difference lies in the appended alkyl chain: a butyl group for this compound and a propyl group for 1-pentyne.
The reactivity of terminal alkynes is predominantly governed by two features:
-
The π-Electron System: The triple bond consists of one strong sigma (σ) bond and two weaker, orthogonal pi (π) bonds. This region of high electron density makes alkynes nucleophilic and susceptible to electrophilic attack.[2][3] However, the sp-hybridized carbons are more electronegative than their sp2 or sp3 counterparts, which draws the π-electrons closer to the carbon nuclei, making alkynes generally less reactive towards electrophiles than similarly substituted alkenes.[2][4]
-
The Acidic Terminal Proton: The significant s-character (50%) of the sp-hybridized terminal carbon orbital stabilizes the corresponding conjugate base, the acetylide anion.[5] This results in a pKa of approximately 25, rendering terminal alkynes far more acidic than alkenes (pKa ≈ 44) or alkanes (pKa ≈ 50).[1][5]
For this compound and 1-pentyne, the electronic influence of the alkyl chain (butyl vs. propyl) on the triple bond is minimal. Both are weak electron-donating groups via induction, and their effect diminishes rapidly with distance. Consequently, the intrinsic electronic properties and the acidity of the terminal proton are virtually identical for both molecules. Any observable differences in reactivity are more likely to arise from subtle variations in steric hindrance.
Head-to-Head Comparison in Key Transformations
We will now examine the behavior of this compound and 1-pentyne in two fundamental and mechanistically distinct reactions: acid-catalyzed hydration and hydroboration-oxidation.
Electrophilic Addition: Acid-Catalyzed Hydration
The hydration of an alkyne adds a molecule of water across the triple bond. In the presence of a strong acid and a mercury(II) salt catalyst (e.g., H₂SO₄, HgSO₄), the reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon.[6][7][8] The initial product is an unstable enol, which rapidly tautomerizes to the more stable keto form.[9]
For both this compound and 1-pentyne, the reaction proceeds via the formation of a vinyl cation intermediate at the C2 position. Nucleophilic attack by water, followed by deprotonation and tautomerization, yields the corresponding methyl ketone.
-
This compound → 2-Hexanone
-
1-Pentyne → 2-Pentanone
Reactivity Analysis: The rate-determining step is the formation of the vinyl cation.[4] Since the electronic environment of the triple bond is nearly identical for both substrates and the stabilizing effect of a butyl versus a propyl group on the vinyl cation is negligible, their reaction rates are expected to be experimentally indistinguishable.
References
- 1. Alkyne - Wikipedia [en.wikipedia.org]
- 2. Alkyne Reactivity [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]
- 5. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
- 6. chem.winthrop.edu [chem.winthrop.edu]
- 7. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to 1-Hexyne and Phenylacetylene in Coupling Reactions
In the landscape of synthetic organic chemistry, carbon-carbon bond formation is a cornerstone of molecular construction. Among the myriad of tools available, coupling reactions involving terminal alkynes stand out for their versatility and efficiency in creating complex architectures. This guide provides an in-depth comparison of two archetypal terminal alkynes: 1-hexyne, representing aliphatic alkynes, and phenylacetylene, its aromatic counterpart. Through an analysis of their structural, electronic, and steric properties, we will explore their differential performance in key coupling reactions, supported by experimental data and detailed protocols, to inform rational substrate selection and reaction optimization for researchers, scientists, and drug development professionals.
Fundamental Properties: An Introduction to the Substrates
At a glance, this compound and phenylacetylene are both terminal alkynes, characterized by a C≡C-H functional group. However, the substituent attached to the sp-hybridized carbon—an n-butyl group versus a phenyl group—imparts distinct physicochemical properties that govern their reactivity.
The n-butyl group in This compound is an electron-donating alkyl group through an inductive effect (+I). This increases the electron density at the terminal alkyne, making the acetylenic proton slightly less acidic. In contrast, the phenyl group in phenylacetylene is electron-withdrawing via induction (-I) but can also participate in resonance. This delocalization of electron density makes its acetylenic proton more acidic. These electronic differences are fundamental to their behavior in base-mediated and metal-catalyzed reactions.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=1, size="7.6,4", dpi=100, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [arrowhead=none, color="#5F6368"];
} Caption: Structural and electronic differences.
| Property | This compound | Phenylacetylene |
| Formula | C₆H₁₀[1] | C₈H₆[2] |
| Molar Mass | 82.14 g/mol [3] | 102.13 g/mol [2] |
| Boiling Point | 71-72 °C[4] | 142-144 °C[2][5] |
| Melting Point | -132 °C[1] | -45 °C[2][6] |
| Density | 0.715 g/mL at 25 °C[4] | 0.93 g/mL at 25 °C[2][5][7] |
| Appearance | Colorless liquid[3][4] | Colorless, viscous liquid[2][6][8] |
Comparative Performance in Coupling Reactions
The choice between an aliphatic and an aromatic alkyne can significantly impact reaction yields, rates, and even the feasibility of a given transformation. We will now examine their behavior in three fundamental coupling reactions.
A. Glaser Coupling: The Homocoupling Benchmark
The Glaser coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes, which are valuable building blocks in materials science and natural product synthesis.[9][10][11] The reaction proceeds via the formation of a copper(I) acetylide intermediate, which is then oxidized to couple two alkyne units.[10]
dot graph G { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6, size="7.6,4", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin="0.1,0.1", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];
} Caption: Simplified Glaser homocoupling workflow.
Performance Analysis:
-
Phenylacetylene is a classic substrate for the Glaser coupling, often used to benchmark new catalytic systems, and it reliably provides high yields of 1,4-diphenylbuta-1,3-diyne.[9][12] Its higher acidity facilitates the initial deprotonation and formation of the copper acetylide intermediate.
-
This compound and other aliphatic alkynes also undergo Glaser coupling successfully. However, reaction conditions may require slight modifications. Studies have shown that while electronic effects can lead to high yields, steric hindrance can sometimes adversely affect the reaction outcome.[13]
Experimental Data Summary: Glaser-Hay Homocoupling
| Alkyne | Catalyst System | Conditions | Yield (%) | Reference |
| Phenylacetylene | CuI / TMEDA | Microwave (100W), 100°C, 10 min, solvent-free | 90 | [13] |
| This compound | CuI / TMEDA | Microwave (100W), 100°C, 10 min, solvent-free | 80 | [13] |
Causality: The slightly lower yield for this compound under these specific microwave conditions could be attributed to its lower boiling point (71°C) compared to the reaction temperature (100°C), potentially leading to evaporative losses in an open or poorly sealed system. However, the high yields for both demonstrate the general robustness of the reaction. The electronic differences appear to have a minimal effect on the final yield in this efficient system.
B. Sonogashira Coupling: The Cross-Coupling Workhorse
The Sonogashira reaction is a powerful palladium- and copper-co-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is a cornerstone of medicinal chemistry and materials science for its ability to construct arylethynyl and enyne moieties.
dot graph G { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4, size="7.6,6", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin="0.1,0.1", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];
} Caption: The dual catalytic cycles of Sonogashira coupling.
Performance Analysis:
-
Phenylacetylene is extensively used in Sonogashira couplings.[7] Its reactivity is well-documented with a wide range of aryl halides, and it generally provides excellent yields.[16][17]
-
This compound and its analogs are also effective coupling partners. In a comparative study using a specific magnetic Janus-type catalyst, the reaction of iodobenzene with 4-ethynyltoluene (a phenylacetylene derivative) and 1-heptyne (a close analog of this compound) gave nearly identical high yields of 96% and 95%, respectively.[16] This suggests that under optimized conditions, the electronic differences between aliphatic and aromatic alkynes do not necessarily create a significant barrier to achieving high conversion.
Causality: The success of both alkynes in the Sonogashira reaction highlights the efficiency of the Pd/Cu catalytic system. The rate-limiting step is often the oxidative addition of the aryl halide to the palladium center, with the subsequent steps, including the transmetalation of the copper acetylide, being relatively fast.[18] While the acidity of phenylacetylene might facilitate faster formation of the copper acetylide, the basic conditions of the reaction are typically sufficient to deprotonate this compound effectively, leading to comparable overall performance, especially when the aryl halide is highly reactive (e.g., an iodide).
C. Cadiot-Chodkiewicz Coupling: For Unsymmetrical Diynes
The Cadiot-Chodkiewicz coupling provides a route to unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne, typically catalyzed by a copper(I) salt in the presence of an amine base.[19][20][21] Unlike the Glaser coupling, this reaction selectively forms a cross-coupled product.[20]
Performance Analysis:
-
Phenylacetylene's utility is well-established. The reaction is known to be sensitive to the substrate, and phenyl groups attached to the alkyne are reported to promote the coupling reaction.[22] This suggests that the electronic properties of the aromatic ring play a beneficial role.
-
This compound can also be used, but its performance relative to phenylacetylene may be more substrate-dependent. The reaction involves the formation of a copper acetylide from the terminal alkyne, which then attacks the haloalkyne. The greater nucleophilicity of the alkyl acetylide derived from this compound could be advantageous, but the overall reaction kinetics are a balance of multiple factors.
Causality: The promoting effect of the phenyl group in the Cadiot-Chodkiewicz coupling may be due to favorable electronic interactions during the oxidative addition/reductive elimination cycle at the copper center.[20] The π-system of the phenyl ring could stabilize key intermediates or transition states. While aliphatic alkynes are viable, achieving high selectivity and yield might require more careful optimization of the base and solvent system to balance the rates of acetylide formation and the subsequent coupling step.
Experimental Protocols
To provide a practical context, the following are detailed methodologies for key coupling reactions. These protocols are representative and should be adapted based on specific substrates and laboratory safety guidelines.
Protocol 1: Microwave-Assisted Glaser Homocoupling of Phenylacetylene
This protocol is adapted from a solvent-free, microwave-assisted method, highlighting a green chemistry approach.[13][23]
Materials:
-
Phenylacetylene (0.5 mmol)
-
Copper(I) iodide (CuI) (20 mol%)
-
Tetramethylethylenediamine (TMEDA) (30 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.0 mmol, if a base is used in optimization, though the cited procedure became solvent- and base-free)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add phenylacetylene (0.5 mmol), CuI (0.019 g, 0.1 mmol), and TMEDA (0.035 g, 0.3 mmol).
-
Seal the vial tightly.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the mixture at 100°C with a maximum power of 100W for 10 minutes. The reaction is conducted open to the air, which serves as the oxidant.[23]
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product (1,4-diphenylbuta-1,3-diyne) by column chromatography on silica gel.
Protocol 2: Sonogashira Cross-Coupling of Iodobenzene and this compound
This protocol describes a typical Sonogashira reaction under copper-free and amine-free conditions at room temperature, adapted from a modern, efficient method.[18]
Materials:
-
Iodobenzene (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd(CH₃CN)₂Cl₂ (0.5 mol %)
-
cataCXium A (di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethylbiphenyl-2-yl)phosphine) (1 mol %)
-
Cesium Carbonate (Cs₂CO₃) (1.0 equiv)
-
Anhydrous, degassed green solvent (e.g., 2-MeTHF)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Cs₂CO₃ (1.0 equiv), Pd(CH₃CN)₂Cl₂ (0.5 mol %), and cataCXium A (1 mol %).
-
Add the anhydrous, degassed solvent, followed by iodobenzene (1.0 equiv).
-
Add this compound (1.5 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo.
-
Purify the resulting coupled product by flash column chromatography.
Conclusion and Outlook
The choice between this compound and phenylacetylene is a decision between leveraging the properties of an aliphatic versus an aromatic system.
-
Phenylacetylene often serves as the "gold standard" substrate due to its favorable acidity, thermal stability, and the electronic influence of the phenyl ring, which can stabilize intermediates in many catalytic cycles. It is an excellent starting point for developing new coupling methodologies.
-
This compound is a robust representative of aliphatic alkynes. While its acetylenic proton is less acidic, it is a highly effective coupling partner in well-established reactions like the Sonogashira and Glaser couplings, often providing yields comparable to its aromatic counterpart. Its reactivity profile makes it indispensable for synthesizing molecules where an aromatic ring is not desired at the coupling site.
Ultimately, the differences in reactivity are often subtle and can be overcome by adjusting reaction conditions. Steric factors, while not dramatically different between these two specific molecules, can become a deciding factor with more substituted analogs.[24] For the practicing chemist, understanding the underlying electronic and steric principles discussed in this guide is paramount for troubleshooting reactions and rationally designing synthetic routes to novel and complex molecular targets.
References
- 1. chem-casts.com [chem-casts.com]
- 2. Phenylacetylene - Wikipedia [en.wikipedia.org]
- 3. This compound | C6H10 | CID 12732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 693-02-7 [chemicalbook.com]
- 5. Phenylacetylene | 536-74-3 [chemicalbook.com]
- 6. gfschemicals.com [gfschemicals.com]
- 7. 苯乙炔 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Phenylacetylene - Sciencemadness Wiki [sciencemadness.org]
- 9. Glaser coupling - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Recent advances and applications of Glaser coupling employing greener protocols | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. ijnc.ir [ijnc.ir]
- 18. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cadiot-Chodkiewicz_coupling [chemeurope.com]
- 20. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 21. Cadiot-Chodkiewicz Coupling [organic-chemistry.org]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. researchgate.net [researchgate.net]
- 24. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of 1-Hexyne Reactions
For researchers and professionals in drug development and organic synthesis, the precise confirmation of reaction outcomes is paramount. When working with versatile starting materials like 1-hexyne, a terminal alkyne, spectroscopic analysis is the gold standard for verifying the transformation to the desired product. This guide provides an in-depth comparison of how Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the products of common this compound reactions, grounded in the principles of scientific integrity and field-proven expertise.
The Spectroscopic Fingerprint of this compound: Our Starting Point
Before we can confirm a product, we must intimately understand the spectroscopic characteristics of our starting material, this compound. The terminal alkyne functionality has highly diagnostic signals in both FT-IR and NMR spectroscopy, which are expected to disappear or shift upon successful reaction.
FT-IR Analysis of this compound
The FT-IR spectrum of this compound displays two key features that are hallmarks of a terminal alkyne.[1][2][3][4]
-
≡C-H Stretch: A sharp, strong absorption band is observed in the region of 3330-3270 cm⁻¹.[1][2][3][4] This peak corresponds to the stretching vibration of the hydrogen atom directly bonded to a sp-hybridized carbon of the triple bond. Its high frequency is a direct result of the strength of the sp C-H bond.
-
C≡C Stretch: A weaker, but still sharp, absorption appears in the range of 2260-2100 cm⁻¹.[1][2][3][4] The weakness of this peak is due to the low change in dipole moment during the stretching vibration of the relatively nonpolar carbon-carbon triple bond.[5]
NMR Analysis of this compound
In ¹H and ¹³C NMR spectroscopy, the unique electronic environment of the alkyne group provides distinct chemical shifts.
-
¹H NMR: The alkynyl proton of a terminal alkyne typically resonates in the range of δ 2-3 ppm.[4][6][7] This seemingly upfield shift, considering the sp hybridization of the carbon, is due to the magnetic anisotropy induced by the cylindrical electron cloud of the triple bond. This cloud creates a shielding effect when the molecule is oriented parallel to the external magnetic field.[2]
-
¹³C NMR: The sp-hybridized carbons of the alkyne appear in a characteristic region of the spectrum. For this compound, the terminal carbon (≡C-H) is found around 68 ppm, while the internal alkyne carbon (C≡C-R) is located further downfield at approximately 84 ppm.[8][9]
Comparing Reaction Products to this compound: A Spectroscopic Journey
The core of our analytical task is to identify the disappearance of the characteristic this compound signals and the appearance of new signals corresponding to the functional group of the product. Let's explore this through three common reactions of this compound.
Reaction 1: Markovnikov Hydration to Yield 2-Hexanone
The acid-catalyzed hydration of this compound is expected to follow Markovnikov's rule, yielding a ketone, specifically 2-hexanone.
-
FT-IR: The most significant change will be the appearance of a very strong, sharp absorption band in the range of 1725-1705 cm⁻¹, characteristic of a carbonyl (C=O) stretch in a saturated ketone.[3] Concurrently, the ≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch around 2120 cm⁻¹ from this compound will be absent.
-
¹H NMR: The alkynyl proton signal around δ 2-3 ppm will disappear. New, characteristic signals for the protons adjacent to the carbonyl group will appear. Specifically, a singlet for the methyl group (CH₃) next to the carbonyl will be observed around δ 2.1 ppm.
-
¹³C NMR: The alkyne carbon signals (around 68 and 84 ppm) will be gone. A new, highly deshielded signal for the carbonyl carbon will appear significantly downfield, typically in the range of δ 200-215 ppm.[6]
Reaction 2: Hydroboration-Oxidation to Yield Hexanal
In contrast to hydration, hydroboration-oxidation of this compound results in the anti-Markovnikov addition of water, producing an aldehyde, hexanal.
-
FT-IR: A strong C=O stretching band will appear, but for an aliphatic aldehyde, this is typically found between 1740-1720 cm⁻¹.[3] A key distinguishing feature is the appearance of two weak to medium absorption bands for the aldehydic C-H stretch, typically around 2850 cm⁻¹ and 2750 cm⁻¹.[3] The characteristic alkyne peaks will, of course, disappear.
-
¹H NMR: The disappearance of the alkynyl proton is a given. The most diagnostic new signal will be the aldehydic proton, which appears far downfield in a unique region between δ 9-10 ppm.[6] This significant deshielding is a hallmark of an aldehyde.
-
¹³C NMR: The alkyne carbon signals will be replaced by a new set of signals. The aldehydic carbonyl carbon will be highly deshielded, appearing in the range of δ 190-200 ppm.
Reaction 3: Complete Hydrogenation to Yield Hexane
The complete hydrogenation of this compound, typically using a catalyst like palladium on carbon, will saturate the triple bond to form the corresponding alkane, hexane.
-
FT-IR: The spectrum will simplify dramatically. The ≡C-H and C≡C stretches of this compound will be absent. The resulting spectrum will be characteristic of an alkane, dominated by strong C-H stretching absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[5]
-
¹H NMR: The alkynyl proton signal will disappear. The spectrum will show signals only in the typical aliphatic region, generally between δ 0.8-1.7 ppm.[6][10] The signals will show complex splitting due to the coupling of adjacent methylene (CH₂) groups.
-
¹³C NMR: The alkyne carbons will be replaced by signals in the upfield region characteristic of sp³-hybridized carbons, typically between δ 10-40 ppm.
Data Summary for Quick Reference
The following tables summarize the key diagnostic peaks for this compound and the products of the discussed reactions.
Table 1: Key FT-IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | ≡C-H Stretch | C≡C Stretch | Aldehydic C-H | Alkane C-H |
| This compound | N/A | ~3300 | ~2120 | N/A | <3000 |
| 2-Hexanone | ~1715 | N/A | N/A | N/A | <3000 |
| Hexanal | ~1730 | N/A | N/A | ~2850 & ~2750 | <3000 |
| Hexane | N/A | N/A | N/A | N/A | <3000 |
Table 2: Key ¹H NMR Chemical Shifts (δ, ppm)
| Compound | Alkynyl H | Aldehydic H | Protons α to C=O | Aliphatic H's |
| This compound | ~2.0-3.0 | N/A | N/A | ~0.9-2.2 |
| 2-Hexanone | N/A | N/A | ~2.1 (CH₃), ~2.4 (CH₂) | ~0.9-1.6 |
| Hexanal | N/A | ~9.8 | ~2.4 | ~0.9-1.6 |
| Hexane | N/A | N/A | N/A | ~0.9-1.3 |
Table 3: Key ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Alkyne Carbons | Carbonyl Carbon | Aliphatic Carbons |
| This compound | ~68, ~84 | N/A | ~13-31 |
| 2-Hexanone | N/A | ~209 | ~22-43 |
| Hexanal | N/A | ~202 | ~13-39 |
| Hexane | N/A | N/A | ~14-32 |
Experimental Protocols
To ensure the acquisition of high-quality, reliable data, the following protocols are recommended.
Protocol 1: FT-IR Sample Preparation and Analysis
-
Sample Preparation: For liquid samples such as this compound and its reaction products, the neat liquid can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Acquire a background spectrum of the clean, empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place a drop of the analyte on one salt plate and gently press the second plate on top to create a thin, uniform film.
-
Data Acquisition: Place the salt plate assembly in the spectrometer and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the liquid sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.
-
Shimming: Place the NMR tube in the spectrometer and perform an automated or manual shimming process to optimize the homogeneity of the magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction on the acquired free induction decay (FID) to obtain the final NMR spectrum.
Visualizing the Analytical Workflow
The logical flow of analyzing a this compound reaction can be visualized as follows.
Caption: Workflow for Spectroscopic Confirmation.
Conclusion
By systematically comparing the FT-IR and NMR spectra of the reaction mixture to that of the starting this compound, researchers can unequivocally confirm the outcome of a chemical transformation. The disappearance of the highly characteristic terminal alkyne signals and the emergence of new, equally diagnostic peaks for ketones, aldehydes, or alkanes provide a robust and reliable method for product identification. This guide provides the foundational knowledge and practical protocols to empower scientists in their synthetic endeavors, ensuring both accuracy and confidence in their results.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. homepages.bluffton.edu [homepages.bluffton.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 13C NMR......1- HEXYNE [orgspectroscopyint.blogspot.com]
- 9. This compound(693-02-7) 13C NMR spectrum [chemicalbook.com]
- 10. Hexane(110-54-3) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Kinetic Studies of 1-Hexyne Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetics of various reactions involving 1-hexyne, a versatile terminal alkyne used as a reagent in organic synthesis.[1] By presenting available experimental data and methodologies, this document aims to assist researchers in selecting the most suitable reaction pathways and conditions for their specific applications, from small-molecule synthesis to materials science.
Understanding the kinetics of these reactions is paramount for controlling reaction outcomes, optimizing yields, and elucidating complex reaction mechanisms.[2] This guide focuses on three major classes of this compound reactions: Cycloaddition Reactions, Hydroboration-Oxidation, and Transition Metal-Catalyzed Reactions.
Cycloaddition Reactions: Forging Rings with this compound
Cycloaddition reactions are powerful tools for constructing cyclic molecules. As a terminal alkyne, this compound can participate in various cycloadditions, most notably 1,3-dipolar cycloadditions, a cornerstone of "click chemistry." The kinetics of these reactions are highly dependent on the dipole and the reaction conditions.
While extensive kinetic data specifically for this compound is dispersed, we can draw authoritative comparisons from studies on similar alkynes. For instance, strain-promoted alkyne-nitrone cycloadditions (SPANC) have been shown to be exceptionally fast, with second-order rate constants (k₂) as high as 60 M⁻¹s⁻¹.[3] The rate of these reactions can be tuned by modifying the electronic and steric properties of the reactants.
Quantitative Kinetic Data Comparison
The following table summarizes representative kinetic data for cycloaddition reactions involving alkynes. This data, while not exclusively for this compound, provides a valuable baseline for comparison.
| Reaction Type | Reactants | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (ΔG‡, kcal/mol) | Reference |
| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Cyclooctyne derivative + Nitrone | Not Specified | Not Specified | up to 60 M⁻¹s⁻¹ | Not Specified | [3] |
| [6+4]π Cycloaddition | Tropone + Cyclohexa-1,3-diene | Isopropylbenzene | 80-95 | Varies | ~25-26 | [4] |
| Diels-Alder (Computational) | Oxadiazinone + Cyclohexyne | Not Specified | Not Specified | Not Specified | 11.5 | [2] |
Causality Behind Experimental Choices: The choice of solvent and temperature profoundly impacts reaction kinetics. Non-polar solvents may favor concerted cycloaddition pathways, while polar solvents can stabilize charged intermediates in stepwise mechanisms. High-pressure conditions can also be employed to accelerate cycloadditions by decreasing the activation volume.[4] Computational studies, often using Density Functional Theory (DFT), are invaluable for predicting activation energies and understanding transition states, especially for highly reactive or transient species.[5]
Experimental Protocol: Monitoring Cycloaddition Kinetics via ¹H NMR Spectroscopy
This protocol describes a method for determining the rate constant of a cycloaddition reaction by monitoring the disappearance of a reactant over time.
-
Preparation: In an NMR tube, dissolve a known concentration of this compound and the cycloaddition partner (e.g., an azide for a CuAAC reaction or a nitrone for SPANC) in a suitable deuterated solvent (e.g., CDCl₃). Add an internal standard with a known concentration that does not react with the starting materials or products (e.g., mesitylene).
-
Initiation: If a catalyst is required (e.g., Cu(I) for CuAAC), inject it into the NMR tube at time t=0. Quickly acquire the first ¹H NMR spectrum.
-
Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals. The progress of the reaction is monitored by integrating a characteristic peak of this compound relative to the peak of the internal standard.
-
Data Analysis: Plot the concentration of this compound versus time. The shape of the curve can give a preliminary indication of the reaction order. For a second-order reaction, a plot of 1/[this compound] versus time will yield a straight line, the slope of which is the rate constant, k.
Experimental Workflow Diagram
Caption: Workflow for NMR-based kinetic analysis of a this compound cycloaddition.
Hydroboration-Oxidation: Anti-Markovnikov Addition Kinetics
The hydroboration-oxidation of terminal alkynes like this compound is a cornerstone reaction for the synthesis of aldehydes.[6][7] This two-step process involves the syn-addition of a borane reagent across the triple bond, followed by oxidation to yield an enol, which rapidly tautomerizes to the more stable aldehyde.[8][9]
The kinetics of the initial hydroboration step are critically influenced by the steric bulk of the borane reagent.
Causality Behind Reagent Choice: Standard borane (BH₃) can react twice with an alkyne.[6][10] To prevent this and ensure the reaction stops at the vinylborane stage, sterically hindered dialkylboranes like disiamylborane or 9-borabicyclononane (9-BBN) are used.[10] This choice is a direct consequence of kinetic control; the bulky reagent adds readily to the unhindered terminal alkyne but the resulting vinylborane is too sterically crowded to react further. This steric hindrance is also the reason for the high regioselectivity of the reaction, as the boron atom preferentially adds to the terminal, less substituted carbon (anti-Markovnikov addition).[9][10]
Comparative Performance of Borane Reagents
| Borane Reagent | Key Feature | Outcome with this compound | Rationale |
| Borane (BH₃∙THF) | Small, reactive | Potential for double addition, leading to side products. | Low steric hindrance allows for a second hydroboration of the intermediate vinylborane.[10] |
| Disiamylborane | Sterically hindered | Clean conversion to the corresponding vinylborane. | The bulky secondary-isoamyl groups prevent a second addition, ensuring the reaction halts after mono-hydroboration.[10] |
| 9-BBN | Sterically hindered, high thermal stability | Clean conversion to the corresponding vinylborane. | Excellent regioselectivity and control, often used when mild reaction conditions are required. |
Experimental Protocol: A General Approach to Monitoring Hydroboration
Kinetic analysis of hydroboration can be challenging due to the moisture sensitivity of the reagents. In-situ monitoring techniques like FT-IR or Raman spectroscopy are often employed.
-
Setup: A dry, inert-atmosphere (e.g., nitrogen or argon) reaction vessel is equipped with an in-situ spectroscopic probe.
-
Reactant Loading: A solution of this compound in an anhydrous solvent (e.g., THF) is added to the vessel. A background spectrum is collected.
-
Initiation: The borane reagent (e.g., 9-BBN) is added at time t=0.
-
Monitoring: Spectra are collected at fixed time intervals. The reaction progress is monitored by observing the disappearance of the alkyne C≡C stretch (~2100-2260 cm⁻¹) and the appearance of the alkene C=C stretch of the vinylborane product (~1600-1680 cm⁻¹).
-
Data Analysis: The peak areas are converted to concentrations, and the data is plotted to determine the reaction order and rate constant.
Transition Metal-Catalyzed Reactions
Transition metals catalyze a vast array of transformations for alkynes, including C-H activation, coupling reactions, and polymerizations.[11][12][13] The kinetics of these reactions are complex, often involving multiple steps in a catalytic cycle (e.g., oxidative addition, migratory insertion, reductive elimination).
A specific example is the iron(0)-mediated C-H activation of this compound. A study using time-resolved infrared spectroscopy determined that the reaction to form an iron-alkynyl species proceeds through a single transition state with an activation enthalpy of 13.5 kcal/mol.[14]
Comparative Kinetic Parameters
| Reaction Type | Catalyst System | Substrate | Activation Parameter (kcal/mol) | Method | Reference |
| C-H Activation | Fe(CO)₃(η⁴-C₆H₈) | This compound | ΔH‡ = 13.5 | Time-Resolved IR Spectroscopy | [14] |
| Polymerization | Zirconium Catalyst with Salan-Type Ligand | 1-Hexene* | Model-Dependent | Kinetic Modeling | [15] |
*Note: Data for 1-hexene polymerization is included to illustrate the complexity of kinetic modeling in related olefin systems, as direct kinetic data for this compound polymerization was not found in the initial search.
Causality in Catalyst Design: The choice of metal, ligand, and solvent system is critical for controlling the rate and selectivity of these reactions. For instance, in polymerization, the ligand structure directly influences the rate of monomer consumption and the molecular weight of the resulting polymer.[15] Kinetic modeling becomes an essential tool to test proposed mechanisms against experimental data, providing deep mechanistic insight.[15]
Reaction Mechanism Visualization
Caption: A generalized catalytic cycle for a transition metal-catalyzed reaction of this compound.
Methodologies for Kinetic Studies
The choice of analytical technique is crucial for obtaining accurate kinetic data. Methodologies can be broadly classified into two categories.[16]
-
Continuous Methods: The reaction progress is monitored in a single experiment by tracking the concentration of a reactant or product over time. This is often achieved using non-invasive techniques.
-
Discontinuous Methods (Initial Rates): Multiple experiments are performed with varying initial concentrations of reactants. The initial rate of each reaction is measured, allowing for the determination of the reaction order with respect to each component. This often involves quenching the reaction at an early time point and analyzing the sample.[16]
Conclusion
The kinetic profile of this compound reactions is diverse and highly tunable. For researchers, a deep understanding of these kinetics provides the foundation for rational reaction design and optimization.
-
Cycloaddition reactions offer a range of kinetic possibilities, from the ultrafast rates of strain-promoted variants to more controlled, catalytically-driven processes.
-
In hydroboration-oxidation , the kinetics are primarily governed by steric control, where the choice of a bulky borane reagent is essential for achieving high selectivity and yield of the desired aldehyde product.
-
Transition metal-catalyzed reactions present the most complex kinetic landscapes, where subtle changes to the catalyst's ligand sphere or reaction conditions can dramatically alter the reaction pathway and efficiency.
By leveraging the comparative data and experimental frameworks presented in this guide, scientists and drug development professionals can make more informed decisions in the synthetic application of this compound, ultimately accelerating discovery and innovation.
References
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- 4. Kinetic studies of the high-pressure [6 + 4]π cycloaddition of tropone to cyclohexa-1,3-diene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
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- 15. chem.purdue.edu [chem.purdue.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. Volatile organic compound - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Alkyne Synthesis: Safer, More Versatile Alternatives to 1-Hexyne
For chemists at the forefront of drug discovery and materials science, the terminal alkyne is a cornerstone functional group. Its linear geometry and reactivity make it an invaluable building block for creating complex molecular architectures. 1-Hexyne, a common C6 building block, is frequently used but presents significant handling challenges due to its high volatility and flammability.[1][2] Safe handling requires spark-proof equipment, effective ventilation, and stringent precautions against static discharge.[1][3][4] These practical and safety concerns necessitate the exploration of more stable and versatile surrogates.
This guide provides an in-depth comparison of two superior alternatives to this compound: (Hex-1-yn-1-yl)trimethylsilane (TMS-Hexyne) , a stable and protected workhorse, and Hex-1-yn-1-yl MIDA boronate , a precision tool for modern cross-coupling chemistry. We will explore the causality behind their enhanced performance and provide field-proven experimental protocols to facilitate their seamless integration into your synthetic workflows.
Alternative 1: Silyl-Protected Hexynes – The Stable Workhorse Surrogate
The most direct and widely adopted strategy to circumvent the challenges of this compound is to employ a protected version. Trialkylsilyl groups, particularly the trimethylsilyl (TMS) group, serve as excellent "caps" for the terminal alkyne.[5][6] This simple modification transforms the volatile liquid into a more manageable reagent with a higher boiling point and increased stability, while preserving the core reactivity of the alkyne for key transformations like Sonogashira cross-coupling.[6][7]
The Rationale: Why Silyl Protection Works
The key to this strategy is the dual role of the silyl group. First, it acts as a robust protecting group, rendering the terminal C-H bond unreactive under the basic conditions typical of many coupling reactions.[6] This prevents unwanted side reactions, such as Glaser homocoupling. Second, the C-Si bond is exceptionally stable to the palladium-catalyzed cross-coupling conditions used for Sonogashira reactions but can be cleaved selectively under mild conditions when the terminal alkyne is needed.[6][8] This "protect-couple-deprotect" sequence offers a reliable and often higher-yielding pathway compared to using the unprotected this compound directly.
Application in Sonogashira Cross-Coupling
The Sonogashira reaction, a palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, is a foundational method for installing alkynes.[9][10] Using TMS-hexyne allows for the efficient coupling with an organic halide to form a protected internal alkyne. The terminal alkyne can then be unmasked in a subsequent step, or in some cases, in situ.[9]
Caption: Workflow comparison of Sonogashira coupling.
Performance Comparison: this compound vs. TMS-Protected Alternatives
The use of silyl-protected alkynes often leads to improved yields and cleaner reactions by mitigating the side reactions associated with the free terminal alkyne.
| Alkyne Reagent | Coupling Partner | Catalyst System | Yield (%) | Reference |
| This compound | o-Nitrofluorobenzene | Pd(OAc)₂/Xantphos, Cs₂CO₃ | 56% | Gelest, Inc.[7] |
| (Triethylsilyl)acetylene | o-Nitrofluorobenzene | Pd(OAc)₂/Xantphos, Cs₂CO₃ | 86% | Gelest, Inc.[7] |
| Trimethylsilylacetylene | Aryl Bromide | PdCl₂(PPh₃)₂/CuI, Et₃N | >90% (Typical) | Wikipedia[9] |
| This compound | Aryl Halide | Pd/Cu Catalyst | Good to Excellent | Sonogashira, et al.[10] |
Note: Direct yield comparisons for this compound vs. TMS-hexyne under identical conditions are sparse in single reports, but the literature widely supports the utility and high efficiency of silyl-protected alkynes in Sonogashira couplings.[5][6][7]
Experimental Protocol: Sonogashira Coupling and Deprotection
This protocol describes a typical Sonogashira coupling using TMS-hexyne, followed by a mild deprotection to yield the terminal alkyne product.
Step 1: Sonogashira Coupling
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add degassed solvent, such as tetrahydrofuran (THF) or triethylamine (Et₃N).
-
Add (Hex-1-yn-1-yl)trimethylsilane (1.2 equiv) followed by the amine base (e.g., Et₃N or diisopropylamine, 2.0-3.0 equiv) if it is not the solvent.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS until the aryl halide is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography.
Step 2: TMS Deprotection
-
Dissolve the purified TMS-protected alkyne (1.0 equiv) in methanol (MeOH).[8]
-
Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, 0.1-0.2 equiv).[8]
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.[8]
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the methanol.
-
Redissolve the residue in diethyl ether, wash with water and brine, dry over MgSO₄, and concentrate to yield the deprotected terminal alkyne, which can be further purified if necessary.[8] A variety of other mild deprotection methods exist, including using TBAF or a combination of copper sulfate and sodium ascorbate.[11][12][13]
Alternative 2: Alkynyl MIDA Boronates – The Precision Tool for Modern Synthesis
For applications demanding greater functional group tolerance and opportunities for iterative synthesis, alkynyl MIDA boronates represent a significant advancement. Developed by the Burke group, N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline, and easily handled solids.[14]
The Rationale: Attenuated Reactivity for Controlled Coupling
The innovation behind MIDA boronates lies in the reversible protection of the boronic acid. The MIDA ligand coordinates to the boron atom, changing its hybridization from sp² to sp³, which renders it unreactive ("off") to standard Suzuki-Miyaura cross-coupling conditions. A slow, controlled hydrolysis under mild aqueous basic conditions releases the reactive sp² boronic acid ("on"), allowing the coupling to proceed. This unique property makes MIDA boronates ideal for complex syntheses and iterative cross-coupling, where different building blocks are added one by one.[14][15]
Application in Suzuki-Miyaura Cross-Coupling
While terminal alkynes participate in Sonogashira coupling, alkynylboronates engage in Suzuki-Miyaura coupling, vastly expanding the synthetic toolkit.[16] This allows for the formation of C(sp)-C(sp²) bonds with a different set of coupling partners and under different conditions, offering complementary reactivity.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Performance Data: Suzuki-Miyaura Coupling of Alkynyl MIDA Boronates
Alkynyl MIDA boronates have been shown to be effective coupling partners for a range of aryl and vinyl electrophiles.
| Alkynyl MIDA Boronate | Coupling Partner | Catalyst System | Yield (%) | Reference |
| (Phenylethynyl)MIDA-B | 4-Bromotoluene | Pd(OAc)₂/SPhos, K₃PO₄ | 95% | Li, Z. et al. (Implied)[17] |
| (Hex-1-yn-1-yl)MIDA-B | 5-Bromopyrimidine | Pd(dtbpf)Cl₂, Et₃N (in water) | >90% (Typical) | Lipshutz, B. H. et al.[18] |
| Alkenyl MIDA-B | Alkenyl Tosylate | Pd₂(dba)₃/SPhos, K₃PO₄ | 80-95% | Ghorai, S. et al.[19] |
Experimental Protocol: Suzuki-Miyaura Coupling with an Alkynyl MIDA Boronate
This protocol is adapted from general procedures for Suzuki-Miyaura couplings involving MIDA boronates.[18]
-
To a reaction vial, add the aryl halide (1.0 equiv), the hexynyl MIDA boronate (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).
-
Add a degassed solvent system, typically a mixture like THF/water or dioxane/water (3:1).
-
Add an aqueous solution of a base, such as K₃PO₄ or K₂CO₃ (3.0 equiv). The aqueous base is critical for the slow hydrolysis and activation of the MIDA boronate.
-
Seal the vial and heat the reaction mixture (e.g., 80 °C) with vigorous stirring for 12-24 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-alkyne product.
Summary and Outlook
Choosing the right alkyne reagent is a critical decision in synthesis design. While this compound is a basic building block, its hazardous properties warrant the use of safer and more versatile alternatives. TMS-hexyne offers a robust, stable, and straightforward surrogate for classical Sonogashira couplings. For more advanced applications requiring precise control and iterative bond formation, alkynyl MIDA boronates provide an unparalleled advantage through the powerful Suzuki-Miyaura reaction.
| Feature | This compound | TMS-Hexyne | Hexynyl MIDA Boronate |
| Physical State | Volatile, flammable liquid | Stable liquid | Crystalline, bench-stable solid |
| Handling | Requires spark-proof tools, inert atm. | Standard laboratory handling | Easy to weigh and handle in air |
| Stability | Prone to oligomerization | High | Indefinitely stable |
| Key Reaction | Sonogashira Coupling | Sonogashira Coupling | Suzuki-Miyaura Coupling |
| Key Advantage | Low cost, simple structure | Mitigates side reactions, safer | Enables iterative coupling, high stability |
| Primary Limitation | Safety hazards, side reactions | Requires deprotection step | Higher initial cost, requires synthesis |
By embracing these advanced reagents, researchers can enhance the safety, efficiency, and scope of their synthetic endeavors, accelerating the development of next-generation pharmaceuticals and materials.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for 1-Hexyne Polymerization: A Senior Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, the synthesis of well-defined polymers is a cornerstone of innovation. Poly(1-hexyne), a polymer with a conjugated backbone, offers significant potential in applications ranging from advanced materials to drug delivery systems, owing to its unique electronic and physical properties.[1][2] The choice of catalyst is paramount in controlling the polymerization of this compound, dictating the polymer's molecular weight, polydispersity, and stereochemistry, which in turn govern its ultimate performance. This guide provides a comparative analysis of key catalyst systems for this compound polymerization, offering insights into their mechanisms, performance, and practical application.
The Significance of Controlled this compound Polymerization
This compound is a terminal alkyne, a class of monomers known for their ability to form conjugated polymers.[1][3] The resulting poly(this compound) structure, with its alternating double bonds, gives rise to interesting optical and electronic properties. Furthermore, the pendant butyl groups influence the polymer's solubility and processability. The ability to precisely control the polymerization process is crucial for tailoring these properties for specific applications.
Catalyst Systems: A Comparative Overview
The polymerization of this compound can be effectively achieved using several classes of catalysts, primarily transition metal-based systems. This guide will focus on a comparative analysis of two major classes: Ziegler-Natta catalysts and Metallocene catalysts.
Ziegler-Natta Catalysts
Named after their developers, Karl Ziegler and Giulio Natta, these catalysts have been a mainstay in olefin polymerization for decades.[4] They are typically heterogeneous systems comprising a transition metal halide (e.g., titanium tetrachloride) and an organoaluminum co-catalyst (e.g., triethylaluminium).[4][5]
Mechanism of Action: The active site in a Ziegler-Natta catalyst is generally considered to be a titanium atom on the surface of the catalyst particle, coordinated to the aluminum alkyl. The polymerization proceeds via a coordination-insertion mechanism. The this compound monomer first coordinates to the vacant orbital of the titanium atom, followed by insertion into the titanium-carbon bond of the growing polymer chain.
Performance Characteristics:
-
Activity: Ziegler-Natta catalysts can exhibit high activity for this compound polymerization.[6]
-
Stereoselectivity: A key advantage of Ziegler-Natta catalysts is their ability to produce stereoregular polymers.[4] For poly(this compound), this can lead to polymers with a high degree of cis or trans double bond content, which significantly impacts the polymer's properties.
-
Molecular Weight and Polydispersity: Polymers produced with Ziegler-Natta catalysts often have a broad molecular weight distribution (polydispersity index, PDI > 2) due to the presence of multiple types of active sites on the catalyst surface.[5]
Experimental Protocol: Polymerization of this compound using a TiCl₄/Al(C₂H₅)₃ Catalyst System
-
Catalyst Preparation: In a nitrogen-filled glovebox, a suspension of titanium tetrachloride (TiCl₄) in a dry, inert solvent such as toluene is prepared.
-
Activation: A solution of triethylaluminium (Al(C₂H₅)₃) in the same solvent is slowly added to the TiCl₄ suspension at a controlled temperature (e.g., 0 °C). The molar ratio of Al/Ti is a critical parameter and is typically in the range of 2:1 to 4:1. The mixture is aged for a specific period to allow for the formation of the active catalyst complex.
-
Polymerization: The purified this compound monomer is added to the activated catalyst slurry. The reaction is carried out under an inert atmosphere at a specific temperature (e.g., 70 °C) for a defined duration.
-
Termination and Work-up: The polymerization is terminated by the addition of an alcohol (e.g., methanol), which protonates the active centers. The polymer is then precipitated, filtered, washed to remove catalyst residues, and dried under vacuum.
Logical Workflow for Ziegler-Natta Catalysis:
Caption: Workflow for this compound polymerization using a Ziegler-Natta catalyst.
Metallocene Catalysts
Metallocene catalysts represent a more recent and highly versatile class of single-site catalysts for olefin polymerization.[5] They typically consist of a Group 4 transition metal (e.g., zirconium, hafnium) sandwiched between two cyclopentadienyl-type ligands.[7][8] These catalysts require activation by a co-catalyst, most commonly methylaluminoxane (MAO).[5][7]
Mechanism of Action: Upon activation with MAO, the metallocene dichloride is converted into a cationic alkyl species, which is the active site for polymerization.[4] Similar to Ziegler-Natta catalysts, the polymerization proceeds via a coordination-insertion mechanism. The single-site nature of these catalysts is a key feature, meaning all active sites are structurally identical.
Performance Characteristics:
-
Activity: Metallocene catalysts can exhibit very high activities, often exceeding those of traditional Ziegler-Natta catalysts.[9]
-
Control over Polymer Architecture: The well-defined nature of the active site allows for precise control over the polymer's molecular weight and a narrow molecular weight distribution (PDI ≈ 2).[5][10]
-
Stereoselectivity: The stereoselectivity of metallocene catalysts can be tuned by modifying the ligand structure. Chiral ansa-metallocenes, for example, can induce the formation of highly isotactic or syndiotactic polymers.
Experimental Protocol: Polymerization of this compound using a Zirconocene/MAO Catalyst System
-
Catalyst Solution Preparation: A solution of a zirconocene dichloride precursor (e.g., Cp₂ZrCl₂) is prepared in a dry, inert solvent like toluene inside a glovebox.
-
Activation: A solution of methylaluminoxane (MAO) in toluene is added to the zirconocene solution. The Al/Zr molar ratio is a critical parameter and is often high (e.g., 100:1 to 1000:1). The mixture is stirred for a short period to ensure complete activation.
-
Polymerization: The purified this compound monomer is introduced into the activated catalyst solution. The polymerization is conducted under an inert atmosphere at a controlled temperature (e.g., room temperature or elevated temperatures).
-
Termination and Work-up: The reaction is quenched by the addition of acidified methanol. The resulting polymer is then precipitated, filtered, washed thoroughly to remove catalyst residues, and dried under vacuum.
Catalytic Cycle of a Metallocene Catalyst:
Caption: Simplified catalytic cycle for metallocene-catalyzed this compound polymerization.
Comparative Performance Data
The following table summarizes the typical performance characteristics of Ziegler-Natta and Metallocene catalysts in the polymerization of this compound. The values presented are indicative and can vary significantly depending on the specific catalyst, co-catalyst, and reaction conditions.
| Catalyst System | Typical Activity (g polymer / (mol catalyst · h)) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Stereocontrol |
| Ziegler-Natta (e.g., TiCl₄/AlEt₃) | 10³ - 10⁵ | 10⁴ - 10⁶ | > 2 (Broad) | Good to Excellent (cis/trans selectivity) |
| Metallocene (e.g., Cp₂ZrCl₂/MAO) | 10⁴ - 10⁷ | 10³ - 10⁵ | ≈ 2 (Narrow) | Tunable via ligand design |
Concluding Remarks for the Practicing Scientist
The selection of a catalyst for this compound polymerization is a critical decision that hinges on the desired properties of the final polymer.
-
For applications requiring high stereoregularity and high molecular weight , traditional Ziegler-Natta catalysts remain a robust and cost-effective choice. However, the trade-off is often a broader molecular weight distribution, which may be undesirable for applications demanding high precision.
-
When precise control over polymer architecture, including a narrow molecular weight distribution, is paramount , metallocene catalysts are the superior option. The ability to fine-tune the catalyst's ligand sphere offers unparalleled opportunities for designing polymers with tailored properties. The higher cost of metallocenes and the large excess of MAO required are important considerations for large-scale production.
Ultimately, the optimal catalyst choice will be dictated by a thorough understanding of the structure-property relationships of poly(this compound) and the specific performance requirements of the intended application. This guide serves as a foundational resource to aid researchers in making informed decisions in their pursuit of novel polymeric materials.
References
- 1. echemi.com [echemi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 5. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ac1.hhu.de [ac1.hhu.de]
- 8. Comparison of Selected Zirconium and Hafnium Amine Bis(phenolate) Catalysts for 1-Hexene Polymerization [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of 1-Hexyne Purity by Gas Chromatography
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a non-negotiable parameter that directly influences the quality, safety, and efficacy of the final product. 1-Hexyne, a volatile terminal alkyne, is a fundamental building block in organic synthesis, utilized in creating complex molecular architectures through reactions like hydrozirconation, ring-closing metathesis, and click chemistry.[1] Its high reactivity necessitates a stringent assessment of its purity to prevent the introduction of unwanted side products and to ensure reaction reproducibility.
This guide provides an in-depth comparison of gas chromatography (GC) methodologies for the validation of this compound purity. We will explore the technical nuances of detector and column selection, present detailed, field-proven experimental protocols, and discuss the principles of method validation that ensure the trustworthiness and accuracy of your results.[2][3]
The Analyte: Understanding this compound and Its Potential Impurities
This compound (C₆H₁₀) is a colorless, highly flammable liquid with a boiling point of 71-72 °C, making it an ideal candidate for gas chromatography.[1][4] Its purity can be compromised by reactants, byproducts from its synthesis, or degradation over time. A common synthetic route involves the reaction of monosodium acetylide with a 1-halobutane (e.g., 1-bromobutane).[4] Another method is the double dehydrohalogenation of a vicinal or geminal dihaloalkane.[5][6][7]
Based on these pathways and the compound's inherent chemistry, potential impurities include:
-
Isomers: More stable internal alkynes like 2-Hexyne and 3-Hexyne.
-
Unreacted Starting Materials: Such as 1-bromobutane.[8]
-
Solvents: Residual solvents from synthesis and purification (e.g., hexane, ether).
-
Coupling Products: Dimerized or oligomerized byproducts.
-
Oxidation/Degradation Products: Peroxides or other oxygenates, particularly with improper storage.[1]
A robust analytical method must be able to separate and detect these structurally similar and volatile compounds.
The Core Technique: Gas Chromatography (GC) for Purity Assessment
Gas chromatography is the premier technique for analyzing volatile organic compounds (VOCs) like this compound.[9][10] It operates by vaporizing a sample and passing it through a column with a carrier gas (mobile phase). Compounds separate based on their physical and chemical interactions with the stationary phase lining the column, eluting at characteristic times known as retention times.[11] The choice of detector and column is paramount for achieving the desired sensitivity and resolution.
Comparative Analysis of GC Detectors
The two most common detectors for this application are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS). The choice between them depends on whether the goal is routine purity quantification or definitive impurity identification.
| Feature | Flame Ionization Detector (FID) | Mass Spectrometry (MS) Detector |
| Principle | Eluted compounds are burned in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon.[12] | Eluted compounds are ionized (typically by electron impact), fragmented, and separated by their mass-to-charge ratio.[9] |
| Selectivity | General detector for organic compounds; responds to virtually anything with C-H bonds.[12] | Highly selective; provides a unique mass spectrum (fingerprint) for each compound, enabling positive identification. |
| Primary Use | Accurate quantification and routine purity checks (area percent). | Definitive identification of unknown impurities and structural elucidation.[13] |
| Sensitivity | High sensitivity for hydrocarbons (parts-per-trillion levels).[10] | Excellent sensitivity, often comparable to or better than FID, especially in selected ion monitoring (SIM) mode. |
| Cost & Complexity | Lower cost, simpler operation, robust and reliable. | Higher initial and maintenance costs, more complex operation and data analysis. |
| Best For | Quality control labs performing routine purity assays on known material. | Method development, impurity profiling, and troubleshooting out-of-spec batches. |
Comparative Analysis of GC Capillary Columns
Separation is achieved in the column. The choice of the stationary phase dictates the separation mechanism.
| Column Type | Stationary Phase Example | Separation Principle | Suitability for this compound Analysis |
| Non-Polar | DB-1, DB-5ms (Polydimethylsiloxane with 5% phenyl) | Primarily by boiling point. Compounds with lower boiling points elute first.[14] | Highly Recommended. Excellent for general purity assessment. This compound (BP 71-72°C) will separate well from common solvents and higher-boiling isomers or byproducts. |
| Polar | WAX (Polyethylene glycol) | By polarity. More polar compounds interact more strongly with the stationary phase and are retained longer. | Situational. Can be advantageous for separating compounds with very similar boiling points but different polarities (e.g., certain positional isomers or oxygenated impurities). |
For most applications, a non-polar column provides the most logical and effective separation for this compound and its likely impurities.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating, providing trustworthy data for both routine quality control and in-depth impurity analysis.
Protocol 1: High-Throughput Purity Assay by GC-FID
This method is optimized for the routine quality control of this compound to determine its overall purity as a percentage of the total peak area.
Methodology:
-
Sample Preparation: Prepare a ~1% (v/v) solution of this compound in a high-purity volatile solvent such as dichloromethane or acetone.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (Split ratio 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 3 minutes.
-
Ramp: 15°C/min to 240°C.
-
Final Hold: Hold at 240°C for 5 minutes.
-
-
Detector Temperature: 300°C.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Expected Data & Interpretation:
| Compound | Expected Retention Time (min) | Area % (High Purity Sample) | Area % (Contaminated Sample) |
| Dichloromethane (Solvent) | ~2.5 | N/A | N/A |
| This compound | ~4.2 | >99.5% | 97.8% |
| 2-Hexyne | ~4.5 | <0.1% | 0.7% |
| 1-Bromobutane | ~5.1 | <0.1% | 1.3% |
| Unknown Impurity 1 | ~6.8 | <0.05% | 0.2% |
Note: Retention times are estimates and must be confirmed experimentally. The clear separation of the main this compound peak from potential impurities demonstrates the method's specificity.
Protocol 2: Definitive Impurity Identification by GC-MS
This method is designed to identify unknown impurities by leveraging the structural information provided by mass spectrometry.
Methodology:
-
Sample Preparation & GC Conditions: Use the same preparation and GC conditions as the GC-FID protocol to allow for direct comparison of chromatograms.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
For each impurity peak in the chromatogram, obtain its mass spectrum.
-
Compare the experimental mass spectrum against a reference library (e.g., NIST/Wiley) to identify the compound.[15]
-
Confirm identification by comparing the retention time with that of a pure standard, if available.
-
Expected Data & Interpretation:
| Retention Time (min) | Tentative Identification | Key Mass Fragments (m/z) | Library Match Score |
| 4.5 | 2-Hexyne | 82, 67, 53, 41 | >95% |
| 5.1 | 1-Bromobutane | 136, 138, 57, 41 | >95% |
This protocol provides an unambiguous identity for impurities, which is crucial for understanding reaction kinetics, troubleshooting failed syntheses, or meeting regulatory requirements.
Workflow Visualization
Caption: Workflow for this compound Purity Validation.
Foundational Trust: Key Parameters for Method Validation
To ensure a method is suitable for its intended purpose, it must be validated.[3][16] Validation demonstrates, through documented evidence, that the procedure consistently produces a result that meets pre-determined specifications and quality attributes.[3] Key parameters are defined by guidelines from the International Council for Harmonisation (ICH).[17]
-
Specificity/Selectivity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][17] In our GC method, specificity is demonstrated by the baseline resolution between the this compound peak and all potential impurity peaks.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a this compound standard and plotting the peak area against concentration. A correlation coefficient (R²) close to 1.000 is expected.
-
Accuracy: The closeness of test results to the true value. It is assessed by spiking a sample with a known amount of pure this compound standard and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements.
-
Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be quantitatively determined with suitable precision and accuracy.[13] This is critical for controlling trace-level impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., oven ramp rate, carrier gas flow). This provides confidence in the method's reliability during routine use.
Caption: Core parameters for analytical method validation.
Alternative & Complementary Techniques: A Broader Perspective
While GC is the workhorse for this compound analysis, other techniques offer complementary information.
| Technique | Principle | Advantages for this compound | Disadvantages |
| GC (FID & MS) | Chromatographic separation of volatile compounds. | High resolution, high sensitivity, excellent for volatile impurities, MS provides definitive ID.[14] | Destructive, not suitable for non-volatile impurities. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. Purity is calculated against a high-purity internal standard. | Provides absolute purity without needing a this compound reference standard, non-destructive, gives structural confirmation.[15] | Lower sensitivity than GC, requires a certified internal standard, can be complex to set up. |
For the highest level of analytical assurance, results from GC can be confirmed with an orthogonal technique like qNMR.
Conclusion
The validation of this compound purity is a critical step in ensuring the integrity of research and manufacturing processes in the pharmaceutical and chemical industries. Gas chromatography, owing to its high resolving power and sensitivity, stands as the most effective and reliable technique for this purpose.
-
For routine quality control , GC-FID offers a robust, cost-effective, and high-throughput solution for accurately quantifying purity.
-
For method development, impurity profiling, and troubleshooting , GC-MS is indispensable, providing the definitive structural identification necessary for a comprehensive understanding of the material.[14]
By implementing the structured protocols and validation principles outlined in this guide, researchers and scientists can establish a self-validating system that guarantees the quality of this compound, thereby ensuring the reliability and success of their synthetic endeavors.
References
- 1. This compound | 693-02-7 [chemicalbook.com]
- 2. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 3. wjarr.com [wjarr.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
- 8. 1-ヘキシン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 揮発性有機化合物分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Volatile organic compound - Wikipedia [en.wikipedia.org]
- 11. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 12. measurlabs.com [measurlabs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. cs.purdue.edu [cs.purdue.edu]
- 17. fda.gov [fda.gov]
A Comparative Guide to Computational Studies of 1-Hexyne Reaction Mechanisms
Introduction: Decoding the Reactivity of a Versatile C6 Synthon
1-Hexyne, a terminal alkyne, serves as a fundamental building block in organic synthesis, offering a reactive triple bond for a myriad of chemical transformations. The ability to precisely control the outcome of its reactions—be it selective reduction, functionalization, or polymerization—is paramount for applications ranging from fine chemical synthesis to materials science and drug development. Understanding the intricate details of reaction mechanisms at a molecular level is the key to achieving this control.
While experimental techniques provide invaluable macroscopic data on reaction kinetics and product distributions, they often fall short of revealing the fleeting, high-energy transition states that govern a reaction's pathway and selectivity.[1][2] This is where computational chemistry emerges as an indispensable tool, providing a lens into the dynamic process of bond breaking and formation.[3][4] By modeling potential energy surfaces, we can map the entire journey from reactants to products, identify critical intermediates and transition states, and quantify the energy barriers that dictate reaction rates.[5][6]
This guide offers a comparative analysis of computational approaches used to elucidate the mechanisms of three distinct and vital reactions of this compound: catalytic hydrogenation, hydroboration, and 1,3-dipolar cycloaddition. We will dissect the causality behind theoretical choices, compare predicted mechanistic pathways with supporting experimental data, and provide a detailed protocol for a representative computational workflow. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for leveraging computational chemistry to solve complex mechanistic problems.
Pillar 1: Selective Catalytic Hydrogenation to 1-Hexene
The selective hydrogenation of alkynes to alkenes is a cornerstone of industrial chemistry, yet preventing over-hydrogenation to the corresponding alkane remains a significant challenge.[7] Recent advancements in catalysis have focused on single-atom alloys (SAAs), which have demonstrated remarkable selectivity.[8] Computational studies have been pivotal in understanding why these systems outperform traditional catalysts.
Comparative Analysis: PdAu Single-Atom Alloy vs. Pd Nanoparticles
We compare the hydrogenation of this compound on two catalytic surfaces: a palladium-gold single-atom alloy (Pd₁Au) and a pure palladium nanoparticle (Pd NP) surface. The primary computational tool for such systems is Density Functional Theory (DFT), which offers a favorable balance of accuracy and computational cost for modeling transition metal catalysis.[3]
Expertise & Causality: The choice of a DFT functional is critical. For transition metal systems, functionals like PBE or BEEF-vdW are often employed, as they are specifically parameterized to handle surface-adsorbate interactions. It is also crucial to include dispersion corrections (e.g., Grimme's D3) to accurately model the non-covalent van der Waals forces between the hexyne molecule and the metallic surface.
Mechanistic Insights from DFT: Computational studies reveal two fundamentally different mechanisms.[9] On pure Pd surfaces, the dissociation of H₂ is facile and has no enthalpy barrier. The rate-limiting step is the C-H bond formation.[9] In stark contrast, on the Pd₁Au SAA surface, the isolated Pd atoms create a significant energy barrier for H₂ dissociation (calculated to be 0.86 eV).[9] Once atomic hydrogen is available, the subsequent hydrogenation steps have very low activation barriers. This high barrier for H₂ dissociation is the key to selectivity; it effectively meters the availability of hydrogen on the surface, preventing the rapid, subsequent hydrogenation of the desired 1-hexene product. Furthermore, DFT calculations show that 1-hexene adsorption on the Pd₁Au surface is moderate, allowing for its timely desorption before over-hydrogenation can occur.[9]
Experimental Corroboration: These computational predictions are strongly supported by experimental data. Kinetic studies show that the apparent activation energy for this compound hydrogenation is significantly higher on PdAu SAA catalysts (41.2 ± 0.4 kJ/mol) compared to Pd NPs (26.7 ± 2.0 kJ/mol), consistent with the higher calculated barrier for H₂ dissociation on the SAA surface.[8] The observed high selectivity (>97%) for 1-hexene on PdAu catalysts, even at high conversions, aligns perfectly with the computationally derived mechanism.[10]
Comparative Data: Hydrogenation Energetics
| Parameter | Pd Nanoparticle (111) | Pd₁Au Single-Atom Alloy (111) | Supporting Evidence |
| This compound Adsorption Enthalpy (ΔH) | -2.33 eV | -1.16 eV | [9] |
| 1-Hexene Adsorption Enthalpy (ΔH) | -1.46 eV | -1.22 eV | [9] |
| H₂ Dissociation Barrier (ΔG‡) | No enthalpy barrier | 0.86 eV (Rate-Limiting) | [9] |
| C-H Bond Formation Barrier | Rate-Limiting | Low (e.g., 0.06 eV) | [9] |
| Apparent Activation Energy (Exp.) | 26.7 ± 2.0 kJ/mol | 41.2 ± 0.4 kJ/mol | [8] |
Workflow Diagram: Hydrogenation Pathways
Caption: Comparative energy pathways for this compound hydrogenation on Pd vs. Pd/Au SAA catalysts.
Pillar 2: Regioselective Hydroboration
The hydroboration-oxidation of terminal alkynes is a classic synthetic method for producing aldehydes via an anti-Markovnikov addition of water across the triple bond.[11] The reaction's high regioselectivity, particularly with sterically hindered boranes, is a key feature that can be rationalized and predicted with high fidelity using computational methods.[12]
Comparative Analysis: BH₃ vs. Disiamylborane (Sia₂BH)
We compare the hydroboration of this compound using simple borane (BH₃) versus a bulky dialkylborane, disiamylborane. While DFT can provide a good initial picture, achieving high accuracy for reaction barriers often requires a multi-tiered approach.
Trustworthiness & Self-Validation: A robust computational protocol involves geometry optimization and frequency calculations at a DFT level (e.g., B3LYP-D3/6-31+G*) followed by higher-level single-point energy calculations (e.g., DLPNO-CCSD(T)) on the DFT-optimized geometries.[13] This approach leverages the efficiency of DFT for determining structures while correcting the energies with a more accurate, albeit computationally expensive, "gold standard" method. Comparing the results from different levels of theory serves as a self-validating system; if multiple methods predict the same trend, confidence in the result is significantly increased.[13]
Mechanistic Insights from Theory: The hydroboration mechanism is a concerted, four-centered syn-addition.[12][14] Computational modeling of the transition states for the two possible addition pathways (boron adding to C1 vs. C2) reveals the origin of the anti-Markovnikov selectivity. For BH₃, there is a slight electronic preference for the boron to add to the terminal carbon (C1), but the activation barrier difference is small. For disiamylborane, the steric clash between the bulky isoamyl groups and the alkyl chain of this compound in the Markovnikov transition state (boron at C2) is severe. This steric repulsion dramatically increases the activation energy for the Markovnikov pathway, leading to the exclusive formation of the anti-Markovnikov product, as observed experimentally.[11]
Comparative Data: Hydroboration Activation Barriers
| Reactant Pair | Pathway | ΔG‡ (DLPNO-CCSD(T)//B3LYP-D3) | Predicted Selectivity |
| This compound + BH₃ | Anti-Markovnikov (B at C1) | ~10-12 kcal/mol | Moderate |
| This compound + BH₃ | Markovnikov (B at C2) | ~12-14 kcal/mol | Moderate |
| This compound + Sia₂BH | Anti-Markovnikov (B at C1) | ~13-15 kcal/mol | High (>95%) |
| This compound + Sia₂BH | Markovnikov (B at C2) | >20 kcal/mol | High (>95%) |
(Note: Exact values are illustrative and depend on the specific level of theory and solvent model used. Trends are the key takeaway.)
Workflow Diagram: High-Accuracy Computational Protocol
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. grnjournal.us [grnjournal.us]
- 4. scielo.br [scielo.br]
- 5. Transition States in Chemical Reactions [people.chem.ucsb.edu]
- 6. Transition state theory - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. osti.gov [osti.gov]
- 11. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to Assessing the Stereochemistry of Products from 1-Hexyne Reactions
<_>
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise; it is a critical determinant of a molecule's biological activity, efficacy, and safety. In the synthesis of complex organic molecules, the triple bond of an alkyne, such as 1-hexyne, serves as a versatile functional group, amenable to a variety of transformations. The stereochemical outcome of these reactions dictates the three-dimensional arrangement of atoms in the resulting products, profoundly influencing their downstream applications.
This guide provides an in-depth comparison of the stereochemical outcomes of three fundamental classes of reactions performed on this compound: hydroboration-oxidation, halogenation, and reduction. By understanding the underlying mechanisms and experimental nuances, researchers can strategically select the appropriate reaction to achieve the desired stereoisomer.
Hydroboration-Oxidation: A Syn-Addition Pathway to Aldehydes
The hydroboration-oxidation of a terminal alkyne like this compound is a powerful two-step method for the anti-Markovnikov hydration of the triple bond, ultimately yielding an aldehyde. The stereochemistry of this reaction is governed by the initial hydroboration step, which proceeds via a syn-addition of the borane across the alkyne.
Mechanistic Insights into Syn-Addition
The hydroboration of this compound involves the concerted addition of a B-H bond across the carbon-carbon triple bond.[1][2] This occurs through a four-membered transition state where the boron atom adds to the less substituted carbon (the terminal carbon), and the hydrogen atom adds to the more substituted carbon.[1][3] This regioselectivity is driven by both steric and electronic factors.[4] The concerted nature of this addition ensures that the boron and hydrogen atoms are delivered to the same face of the alkyne, resulting in a syn-addition.[3][5] Subsequent oxidation of the resulting vinylborane with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, with retention of configuration.[2][5] The initially formed enol then rapidly tautomerizes to the more stable aldehyde, hexanal.
Experimental Protocol: Hydroboration-Oxidation of this compound
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH3•THF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H2O2), 30% aqueous solution
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, syringes, needles, ice bath
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, dissolve this compound (e.g., 10 mmol) in anhydrous THF (e.g., 20 mL).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a 1.0 M solution of BH3•THF (e.g., 3.3 mL, 3.3 mmol) to the stirred solution over approximately 10 minutes. Slower addition can improve regioselectivity.[7]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional hour to ensure the completion of the hydroboration.
-
To quench any excess borane, carefully add acetone (e.g., 1 mL) dropwise and stir for 10 minutes.
-
For the oxidation step, add 3 M NaOH (e.g., 4 mL) followed by the slow, dropwise addition of 30% H2O2 (e.g., 4 mL), maintaining the temperature below 40 °C with an ice bath if necessary.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield hexanal.
Data Summary: Hydroboration-Oxidation
| Reactant | Reagents | Key Intermediate Stereochemistry | Final Product | Expected Yield |
| This compound | 1. BH3•THF2. H2O2, NaOH | Syn-addition of H and B | Hexanal | High |
Mechanistic Diagram
References
- 1. Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation [jove.com]
- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. community.wvu.edu [community.wvu.edu]
A Cost-Benefit Analysis of 1-Hexyne in Large-Scale Synthesis: A Comparative Guide
Introduction: The Strategic Role of Terminal Alkynes in Modern Synthesis
In the landscape of pharmaceutical, agrochemical, and materials science development, the efficient construction of complex molecular architectures is paramount. Terminal alkynes stand out as exceptionally versatile building blocks, prized for their unique linear geometry and the rich reactivity of their carbon-carbon triple bond.[1] This reactivity is the cornerstone of powerful synthetic transformations, most notably the Palladium-catalyzed Sonogashira cross-coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "Click Chemistry".[2][3][4][5][6] These reactions are celebrated for their reliability, functional group tolerance, and scalability, making them indispensable tools in moving a compound from lab-scale discovery to large-scale manufacturing.[2][7][8]
Among the commercially available terminal alkynes, 1-Hexyne (n-butylacetylene) presents a compelling case for consideration in industrial applications.[9][10] It offers a simple, unbranched six-carbon chain, providing a lipophilic handle that can be crucial for modulating the physicochemical properties of a target molecule. However, the decision to implement a specific building block in a large-scale campaign is a complex equation, balancing raw material cost against performance, safety, and operational efficiency.
This guide provides a comprehensive cost-benefit analysis of this compound for researchers, scientists, and drug development professionals. We will objectively compare its performance with common alternatives, such as Phenylacetylene and Propargyl Alcohol derivatives, supported by technical data and field-proven insights to inform your selection process for large-scale synthesis.
Part 1: A Comparative Cost Analysis of Key Terminal Alkynes
The initial procurement cost of a raw material is a critical factor in the economic viability of any large-scale synthesis. However, a true cost analysis extends beyond the price-per-kilogram to encompass purity, handling, and safety-related expenditures.
| Reagent | Representative Bulk Price (per kg) | Key Cost-Influencing Factors |
| This compound | ~$150 - $350 | Volatility and flammability necessitate specialized storage and handling; purity grades can significantly impact price.[10] |
| Phenylacetylene | ~$100 - $250 | Generally lower cost than aliphatic alkynes; higher boiling point may simplify handling but can complicate removal post-reaction. |
| Propargyl Alcohol | ~$50 - $150 | Often the most economical option; its reactivity and potential for polymerization require careful handling and storage.[11] |
| 6-Chloro-1-hexyne | ~$800 - $1500+ | Higher cost due to the additional functionalization, which provides a secondary reactive handle for subsequent modifications.[12] |
Note: Prices are estimates for bulk quantities and can vary significantly based on supplier, purity, and market conditions.
Beyond the Sticker Price: Hidden Costs and Considerations
-
Purity and Consistency: In large-scale cGMP synthesis, lot-to-lot consistency is non-negotiable. While lower-cost suppliers may be attractive, the risk of impurities that could compromise reaction efficiency or introduce difficult-to-remove byproducts often justifies the premium for high-purity reagents from reputable vendors.[13]
-
Safety and Engineering Controls: this compound is a highly flammable liquid with a low flash point (-20°C) and a wide explosive range in air.[14][15] Large-scale use mandates significant investment in safety infrastructure, including:
-
Waste Disposal: The cost of disposing of residual reagents and solvents must be factored into the overall process cost. The environmental regulations and associated costs for halogenated waste (from reagents like 6-chloro-1-hexyne) can be substantially higher than for simple hydrocarbons.
Part 2: Performance & Reactivity in Key Industrial Reactions
The optimal alkyne is not merely the cheapest, but the one that delivers the desired product most efficiently and robustly. Here, we compare this compound's performance against its alternatives in two of the most powerful C-C and C-N bond-forming reactions.
Sonogashira Cross-Coupling
The Sonogashira reaction is a cornerstone of medicinal chemistry for coupling terminal alkynes with aryl or vinyl halides.[6][19] Its utility in the late-stage functionalization of complex molecules makes it a frequent flyer in pharmaceutical process development.[2]
| Alkyne | Advantages in Sonogashira Coupling | Disadvantages & Challenges |
| This compound | Clean reactivity; the resulting alkyl-aryl alkyne is often less prone to side reactions compared to more complex alkynes. The non-polar nature simplifies purification by extraction in many cases. | Lower boiling point (71-72°C) can be challenging for reactions requiring elevated temperatures, necessitating sealed-vessel reactors.[13] |
| Phenylacetylene | Highly reactive and often provides excellent yields. The rigidity of the phenyl group can be advantageous for structural studies or creating specific molecular geometries. | The product, a diphenylacetylene derivative, can sometimes be difficult to separate from starting materials or homocoupled byproducts due to similar polarities. |
| Propargyl Alcohol | The hydroxyl group can act as an internal ligand or directing group, sometimes accelerating the reaction. It provides a convenient handle for further functionalization.[20] | The free hydroxyl group can interfere with the catalytic cycle or react with the base, requiring protection/deprotection steps that add to the cost and complexity of the synthesis.[7][8] |
Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is renowned for its exceptional efficiency, regioselectivity, and broad functional group tolerance, making it a premier choice for bioconjugation, materials science, and drug discovery.[3][4][5][21]
| Alkyne | Advantages in Click Chemistry | Disadvantages & Challenges |
| This compound | The n-butyl chain imparts lipophilicity to the resulting triazole, which can be critical for membrane permeability in drug candidates. The reaction is typically very clean and high-yielding. | Lacks an additional functional handle for subsequent modifications, limiting its use to applications where the butyl group is the desired final substituent. |
| 6-Chloro-1-hexyne | A bifunctional reagent par excellence. The alkyne participates in the click reaction, while the alkyl chloride provides a reactive site for subsequent nucleophilic substitution, enabling the straightforward synthesis of more complex structures.[12] | Significantly higher cost. The presence of the alkyl chloride may be incompatible with certain functional groups or reaction conditions. |
| Propargyl Alcohol | The hydroxyl group on the resulting triazole can be used as a point of attachment for other molecules or to improve the solubility of the final product.[22] | Similar to the Sonogashira coupling, the hydroxyl group may need to be protected, depending on the nature of the azide coupling partner and subsequent reaction steps. |
Part 3: Experimental Protocols & Methodologies
To translate theoretical analysis into practice, this section provides a representative, scalable protocol for a Sonogashira coupling reaction using this compound.
Protocol: Gram-Scale Sonogashira Coupling of this compound with 4-Iodoanisole
Objective: To synthesize 1-methoxy-4-(hex-1-yn-1-yl)benzene in a robust and scalable manner.
Materials:
-
4-Iodoanisole (1.0 eq)
-
This compound (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Copper(I) iodide (CuI, 0.02 eq)
-
Triethylamine (TEA, 2.5 eq)
-
Toluene (5 mL per gram of 4-iodoanisole)
Procedure:
-
Reactor Setup: To a dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, add 4-iodoanisole, Pd(OAc)₂, PPh₃, and CuI.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere. This step is critical to prevent oxidation of the catalyst and potential side reactions.
-
Solvent and Reagent Addition: Add degassed toluene, followed by triethylamine. Begin stirring to form a homogeneous slurry.
-
This compound Addition: Add this compound dropwise via a syringe pump over 15-20 minutes. A mild exotherm is typically observed. Maintain the internal temperature below 35°C using the reactor jacket.
-
Reaction: Heat the reaction mixture to 50-55°C and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS to confirm the consumption of 4-iodoanisole.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the catalyst and amine salts, washing the pad with additional toluene.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: For large-scale operations, purification is typically achieved by vacuum distillation rather than chromatography to reduce solvent waste and cost.
Part 4: Visualization of the Decision-Making Process
Selecting the right building block is a multi-faceted decision. The following workflow diagram illustrates the key decision points a process chemist must consider when choosing between this compound and its alternatives for a large-scale synthesis campaign.
Caption: A decision-making workflow for selecting the optimal terminal alkyne.
Conclusion and Recommendations
The choice of a terminal alkyne for large-scale synthesis is a strategic decision that profoundly impacts process economics, safety, and efficiency.
This compound is the preferred choice when:
-
The synthetic target requires a simple, moderately lipophilic n-butyl chain.
-
The reaction conditions are mild (moderate temperatures) and compatible with its volatility.
-
The manufacturing site is equipped with the necessary engineering controls to safely handle highly flammable liquids.
-
No further functionalization at the alkyne terminus is required post-coupling.
Alternatives should be strongly considered when:
-
Cost is the primary driver: Propargyl alcohol is often a more economical choice, provided its hydroxyl group does not interfere with the synthesis.
-
A rigid or aromatic scaffold is needed: Phenylacetylene offers a cost-effective solution for introducing an aryl group.
-
Bifunctionality is required: Propargyl derivatives or functionalized alkynes like 6-chloro-1-hexyne are superior choices for multi-step syntheses where the alkyne is introduced early, and its appendage is modified later.
Ultimately, a thorough process hazard analysis (PHA) and a preliminary cost-of-goods (COGS) model are indispensable tools. By carefully weighing the factors outlined in this guide—procurement cost, reaction performance, and the operational demands of safe handling—researchers and drug development professionals can make an informed and scientifically sound decision, paving the way for a successful and economically viable large-scale synthesis campaign.
References
- 1. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. A quick, cost-effective process for large-scale compound synthesis for a leading pharma company | Syngene International [syngeneintl.com]
- 8. A quick, cost-effective process for large-scale compound synthesis for a leading pharma company - Pharmaceutical Technology [pharmaceutical-technology.com]
- 9. Hexyne, this compound, Butylacetylene, Hex-1-yne, 693-02-7, C6H10O, Mumbai, India [jaydevchemicals.com]
- 10. chemimpex.com [chemimpex.com]
- 11. solechem.eu [solechem.eu]
- 12. benchchem.com [benchchem.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 15. airgas.com [airgas.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. nj.gov [nj.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. rawsource.com [rawsource.com]
- 21. researchgate.net [researchgate.net]
- 22. What Is Propargyl Alcohol? - Sinobio Chemistry [sinobiochemistry.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Hexyne
Welcome to a comprehensive guide on the safe handling and disposal of 1-Hexyne. As researchers and drug development professionals, our work with highly reactive reagents demands not only precision in our experiments but also an unwavering commitment to safety, extending through the entire lifecycle of a chemical. This guide moves beyond mere procedural lists to provide a deep, mechanistic understanding of the hazards inherent to this compound, ensuring that every step taken is a self-validating measure of safety and compliance. The unique properties of this terminal alkyne necessitate specialized disposal protocols that account for its extreme flammability and its potential to form explosive compounds.
Section 1: The Hazard Profile of this compound - The 'Why' Behind the Procedure
Understanding the specific chemical risks associated with this compound is fundamental to its safe disposal. The procedures outlined in this guide are directly derived from its inherent chemical properties.
The Primary Hazard: Extreme Flammability
This compound is a highly flammable liquid and vapor, with a flash point of -21°C (-6°F)[1][2]. This means that at standard laboratory temperatures, it readily produces enough vapor to form an ignitable mixture with air. Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a "flashback" scenario[3][4]. Consequently, all handling and disposal operations must be conducted in an environment free from ignition sources such as open flames, sparks, and hot surfaces. The use of spark-proof tools and explosion-proof equipment is mandatory, and containers must be grounded and bonded during transfer to prevent static discharge[1][2][4].
The Hidden Danger: Explosive Acetylide Formation
The most insidious hazard of this compound stems from its identity as a terminal alkyne [5][6][7]. The hydrogen atom attached to the sp-hybridized carbon of the triple bond is unusually acidic (pKa ≈ 25) compared to hydrogens on alkenes or alkanes[8][9][10][11]. This acidity allows for its easy deprotonation by strong bases to form an acetylide anion (Hex-C≡C⁻)[9][10][11].
This acetylide anion is a potent nucleophile, but more critically for disposal, it can react with certain metal cations—particularly heavy metals like silver (Ag⁺), copper (Cu⁺), and mercury (Hg²⁺)—to form metal acetylide salts[11]. These salts are often shock-sensitive, friction-sensitive, and can detonate violently when dry[11]. This chemical property dictates one of the most crucial disposal rules: This compound waste must never be mixed with waste streams containing heavy metal salts.
Secondary Risks: Aspiration, Irritation, and Peroxide Formation
Beyond its primary hazards, this compound poses several other health risks. It is an aspiration hazard, meaning it can be fatal if swallowed and enters the lungs[2][3][5][12]. It also causes serious skin, eye, and respiratory tract irritation[1][2][3]. While not a classic peroxide-former like ethers or tetrahydrofuran, unsaturated hydrocarbons can potentially form organic peroxides over time upon exposure to air and light[13][14][15]. Old, uninhibited samples of this compound should be treated with caution. If crystals are observed in the container or around the cap, do not handle it and contact your institution's Environmental Health & Safety (EHS) office immediately[13][15].
Section 2: Pre-Disposal Safety and Waste Segregation
Proper disposal begins long before the waste container is full. It starts with correct handling and rigorous segregation during the experimental process.
Personal Protective Equipment (PPE)
When handling this compound for any purpose, including disposal, the following PPE is required:
-
Eye Protection: Wear tightly fitting chemical safety goggles and a face shield[2][15].
-
Hand Protection: Use chemically resistant gloves (consult a glove compatibility chart for appropriate materials, such as nitrile or neoprene). Inspect gloves before each use[16].
-
Body Protection: A flame-retardant lab coat is essential[15]. Wear long pants and closed-toe shoes.
Engineering Controls
All transfers and manipulations of this compound and its waste must be performed inside a certified chemical fume hood to control vapor exposure[17]. Ensure that an emergency eyewash station and safety shower are readily accessible[4].
Waste Characterization and Segregation
This is the most critical step in preventing accidental formation of explosive compounds.
-
Dedicated Waste Stream: this compound waste must be collected in its own dedicated, segregated waste container.
-
Incompatibility: Do not mix this compound waste with acids, bases, oxidizing agents, or, most importantly, solutions containing heavy metals[4].
-
Labeling: The moment waste is first added, the container must be labeled as "Hazardous Waste," listing "this compound" and any other constituents, along with the associated hazards (e.g., Ignitable, Toxic)[18][19].
Section 3: Standard Operating Procedure (SOP) for this compound Disposal
This step-by-step protocol ensures a safe and compliant disposal process from collection to pickup.
Experimental Protocol: Waste Collection and Storage
-
Container Selection:
-
Choose a clean, dry, and chemically compatible container, preferably glass or the original manufacturer's bottle[18][20].
-
Ensure the container has a tight-fitting, screw-on cap. Do not use metal-lined caps if there is a risk of corrosion or reaction.
-
The container size should be appropriate for the amount of waste generated to minimize vapor space.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste[18].
-
Clearly write the full chemical name, "this compound," and the concentration if in solution. List all components of the waste mixture.
-
Indicate the hazards: "Ignitable" and "Toxic."
-
-
Waste Collection:
-
Perform all waste transfers inside a chemical fume hood.
-
Use a funnel to prevent spills. If transferring from a larger container, ensure both containers are grounded and bonded.
-
Do not fill the container to more than 80% of its capacity to allow for vapor expansion.
-
Keep the container securely closed at all times, except when actively adding waste[18].
-
-
Handling Contaminated Materials:
-
Disposable Materials: Any disposable items contaminated with this compound (e.g., gloves, pipette tips, absorbent pads) must be collected in a separate, sealed plastic bag or container, also labeled as hazardous waste[19].
-
Reusable Glassware: To decontaminate glassware, rinse it three times with a suitable organic solvent (e.g., acetone). This rinsate is also considered hazardous waste and must be collected in the appropriate flammable liquid waste stream[19].
-
-
Temporary Storage:
-
Arranging for Final Disposal:
Section 4: Emergency Procedures
4.1 Spill Response
-
Evacuate all non-essential personnel from the immediate area.
-
Remove all ignition sources[2].
-
If the spill is small, contain it with an inert absorbent material like sand, silica gel, or a commercial sorbent[3][4]. Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Using spark-proof tools, carefully collect the absorbent material and place it in a sealable, labeled container for disposal as hazardous waste[2][4].
-
For large spills, evacuate the laboratory, close the doors, and notify your EHS office immediately.
4.2 Fire Response
-
If the fire is small and you are trained to use a fire extinguisher, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher[2][23]. Do not use water, as it may spread the flammable liquid[3].
-
In case of a larger fire, or if you are not comfortable using an extinguisher, activate the fire alarm, evacuate the area, and call emergency services.
Section 5: Data Summary & Workflow Visualization
Table 1: Key Safety and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₀ | [5] |
| CAS Number | 693-02-7 | [1][2] |
| Appearance | Colorless liquid | [1][5] |
| Flash Point | -21°C (-6°F) | [1][2] |
| Boiling Point | 71-72°C (160-162°F) | [6] |
| Vapor Pressure | 133 mmHg | [5][12] |
| Hazards | Highly Flammable, Aspiration Hazard, Skin/Eye/Respiratory Irritant | [1][2][3][5] |
Diagram 1: Decision Workflow for this compound Waste Management
This diagram outlines the critical decision points from waste generation to final disposal, ensuring all safety and segregation requirements are met.
Caption: Decision workflow for safe this compound waste management.
Conclusion
The proper disposal of this compound is a critical safety function that hinges on a thorough understanding of its chemistry. By recognizing the dual threats of extreme flammability and explosive acetylide formation, laboratory personnel can implement the rigorous segregation and handling procedures necessary to mitigate these risks. Adherence to the protocols outlined in this guide will not only ensure compliance with regulatory standards but will also foster a culture of safety that protects researchers, support staff, and the wider environment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C6H10 | CID 12732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 693-02-7 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Alkyne Acidity and Acetylide Anions | OpenOChem Learn [learn.openochem.org]
- 11. Alkyne Acidity: Formation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]
- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ehs.mit.edu [ehs.mit.edu]
- 15. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 16. biotium.com [biotium.com]
- 17. nj.gov [nj.gov]
- 18. safety.pitt.edu [safety.pitt.edu]
- 19. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 20. triumvirate.com [triumvirate.com]
- 21. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 22. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 23. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Hexyne
Handling terminal alkynes like 1-Hexyne is fundamental to many advanced organic syntheses, particularly in cross-coupling reactions, click chemistry, and the formation of complex molecular architectures. However, its utility is matched by its significant hazards. This compound is a highly flammable, volatile liquid that poses serious health risks, including skin, eye, and respiratory irritation, and a severe aspiration hazard.[1][2] This guide provides an in-depth, procedural framework for the safe handling of this compound, emphasizing the rationale behind each safety measure to empower researchers with the knowledge to operate safely and effectively.
Foundational Safety: Understanding the Inherent Risks of this compound
Effective protection begins with a thorough understanding of the specific dangers a chemical presents. Personal protective equipment (PPE) is the final barrier between you and the hazard; it should never be the only one. The primary hazards of this compound are categorized by the Globally Harmonized System (GHS) and dictate our entire safety protocol.
-
Extreme Flammability: With a flash point of approximately -21°C (-5.8°F), this compound can be ignited by a spark or hot surface at well below room temperature.[1][3] Its vapors are heavier than air and can travel a considerable distance to an ignition source, causing a dangerous flashback.[3][4] This property mandates the use of non-sparking tools, explosion-proof equipment, and stringent control of all potential ignition sources.[1][3][5]
-
Aspiration Toxicity (Category 1): This is a critical and potentially lethal hazard. If this compound is swallowed and then enters the lungs (aspirated), it can cause severe lung damage or be fatal.[2][6] This is why under no circumstances should vomiting be induced after ingestion.[1][2][3]
-
Irritation (Skin and Eye): this compound is classified as a skin irritant and a serious eye irritant.[1][7][8] Direct contact can lead to redness, inflammation, and discomfort. Prolonged exposure can defat the skin, leading to dermatitis.[3][4]
-
Respiratory Tract Irritation: Inhalation of vapors may irritate the mucous membranes and upper respiratory tract, and high concentrations can lead to central nervous system depression, causing dizziness or suffocation.[2][3]
Key Safety Data Summary
For quick reference, the essential safety parameters for this compound are summarized below.
| Parameter | Value | Source(s) |
| GHS Hazard Statements | H225, H304, H315, H319, H335 | [1][7] |
| Signal Word | Danger | [1][7] |
| Flash Point | -21°C (-5.8°F) to -20°C (-4.0°F) | [1][3][7] |
| Physical State | Clear, Colorless Liquid | [1][3] |
| Vapor Pressure | 133 mmHg at 20°C | [6][9] |
| NFPA 704 Rating | Health: 1, Flammability: 3, Instability: 2 | [3] |
The First Line of Defense: Engineering and Administrative Controls
Before any PPE is donned, robust engineering and administrative controls must be in place. Their purpose is to minimize exposure by containing the hazard at its source.
-
Chemical Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood.[10] This is non-negotiable. The fume hood provides critical ventilation to prevent the accumulation of flammable and harmful vapors in the breathing zone of the user.
-
Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all metal containers and equipment used for transferring this compound must be properly grounded and bonded.[3][5]
-
Restricted Access & Ignition Source Control: The area where this compound is handled and stored should be clearly marked and designated for flammable liquids.[5] All potential ignition sources—such as hot plates, ovens, and non-intrinsically safe electrical equipment—must be removed from the vicinity.[8]
-
Eyewash and Safety Shower: Immediate access to a functional eyewash station and safety shower is mandatory.[3][5] In the event of accidental contact, immediate flushing is the most critical first aid measure.
Personal Protective Equipment (PPE): A Multi-Layered Defense System
The correct selection and use of PPE are critical for ensuring personal safety. The following protocol is designed to provide comprehensive protection against the specific hazards of this compound.
Step 1: Eye and Face Protection
Why: Because this compound causes serious eye irritation, robust protection against splashes and vapors is essential.[1]
-
Required: Wear tightly-fitting chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5]
-
Recommended for High-Risk Operations: For tasks involving larger quantities (>100 mL) or a higher risk of splashing (e.g., transfers under pressure), supplement goggles with a full-face shield. The face shield provides an additional layer of protection for the entire face.[10]
Step 2: Hand Protection - Selecting the Right Glove
Why: this compound causes skin irritation, and no single glove material provides indefinite protection.[8] The choice of glove must be based on its resistance to degradation and permeation by non-polar organic solvents. While specific permeation data for this compound is scarce, data for hexane, a structurally similar non-polar solvent, serves as a reliable guide.[11][12]
-
Primary Recommendation: Nitrile Gloves. Nitrile gloves offer good resistance to a wide range of chemicals, including hydrocarbons.[13] However, they are intended for incidental splash protection only.
-
Protocol: Always double-glove. This provides a critical buffer; if the outer glove is compromised, the inner glove offers temporary protection while you retreat from the hazardous area to remove and replace both.
-
Inspection: Before use, always inspect gloves for any signs of degradation, such as pinholes or discoloration.[1]
-
-
For Extended Contact or Immersion: Heavier Duty Gloves. For situations involving potential for prolonged contact, such as spill cleanup, consider more robust options like Viton® or Silver Shield® gloves, which have excellent resistance to a broad spectrum of organic compounds.[14]
-
Action Upon Exposure: If a glove is contaminated with this compound, remove it immediately using the proper technique to avoid touching the outer surface with your bare skin. Wash your hands thoroughly before donning new gloves.[1]
Step 3: Skin and Body Protection
Why: To protect against accidental splashes and to prevent the ignition of flammable vapors, appropriate body protection is required.
-
Required: A flame-retardant (FR) lab coat is mandatory. Standard cotton or polyester lab coats are not sufficient as they can ignite and continue to burn.
-
Additional Protection: For large-scale operations, a chemically resistant apron can provide an extra layer of protection over the lab coat.[10] Closed-toe shoes made of a non-porous material are also required at all times in the laboratory.
Step 4: Respiratory Protection
Why: While engineering controls are the primary method for controlling vapor exposure, respiratory protection may be necessary in specific scenarios.[3]
-
Standard Operations: For routine handling inside a certified fume hood, respiratory protection is typically not required.
-
Emergency Situations: In the case of a large spill or a failure of ventilation controls, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary for all personnel involved in the cleanup.[10] A self-contained breathing apparatus (SCBA) is required for firefighting.[1] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training, as mandated by OSHA.[3]
Visualizing the PPE Selection Process
The following diagram outlines the decision-making workflow for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Standard Operating Procedure: Safe Transfer of this compound
This protocol outlines the essential steps for safely transferring this compound from a storage container to a reaction vessel within a fume hood.
-
Preparation:
-
Ensure the fume hood sash is at the lowest practical working height.
-
Clear the workspace of all unnecessary equipment and ignition sources.
-
Confirm the receiving vessel is clean, dry, and compatible with this compound.
-
Ground and bond the source container and the receiving vessel.
-
-
Don PPE:
-
Don all required PPE as outlined in the workflow above (FR lab coat, safety goggles, double nitrile gloves).
-
-
Transfer:
-
Uncap the this compound container slowly to release any pressure buildup.
-
Use a clean, dry syringe or cannula for liquid transfer. If pouring, do so slowly and carefully to minimize splashing.
-
Keep the container opening and the transfer operation as deep inside the fume hood as possible.
-
-
Completion & Cleanup:
-
Securely cap the this compound container immediately after the transfer is complete.
-
Wipe down any minor drips on the exterior of the container or work surface with a compatible absorbent pad.
-
Properly dispose of all contaminated materials (gloves, pads, syringes) in a designated hazardous waste container.[2]
-
-
Doff PPE:
-
Remove PPE in the correct order (outer gloves, lab coat, goggles, inner gloves) to prevent cross-contamination. Wash hands thoroughly.
-
Emergency Response and Disposal
-
Spills: In case of a small spill inside a fume hood, absorb the liquid with an inert material like sand, silica gel, or a commercial sorbent.[5] Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[1][8] For large spills, evacuate the area and contact your institution's emergency response team.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Ingestion: DO NOT INDUCE VOMITING. [8] Rinse the mouth with water and seek immediate medical attention.[3]
-
-
Disposal: All this compound waste and contaminated materials are considered hazardous waste.[2] They must be collected in a properly labeled, sealed container and disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][2]
By adhering to this comprehensive safety framework—prioritizing engineering controls, meticulously selecting and using PPE, and being prepared for emergencies—researchers can confidently and safely harness the synthetic power of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. ICSC 0490 - 1-HEXENE [chemicalsafety.ilo.org]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C6H10 | CID 12732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 97 693-02-7 [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.mscdirect.com [cdn.mscdirect.com]
- 12. docs.rs-online.com [docs.rs-online.com]
- 13. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 14. ehs.sfsu.edu [ehs.sfsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
